SBI-425
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-21-11-3-2-9(14)5-12(11)22(19,20)17-10-4-8(13(15)18)6-16-7-10/h2-7,17H,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAITEDLNTYIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of SBI-425
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme implicated in the pathogenesis of vascular calcification and other metabolic disorders. This guide delineates the core mechanism of action of this compound, focusing on its molecular target, the modulation of extracellular purinergic signaling, and its downstream effects on cellular pathways. Through the inhibition of TNAP, this compound effectively increases the concentration of extracellular pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, thereby mitigating vascular calcification. Furthermore, this compound influences the intricate balance of extracellular adenosine triphosphate (ATP), adenosine monophosphate (AMP), and adenosine, which play crucial roles in regulating vascular smooth muscle cell function and inflammation. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound, offering a valuable resource for researchers in the field of cardiovascular disease and drug development.
Introduction to this compound and its Therapeutic Target: TNAP
Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme that plays a critical role in bone mineralization.[1][2] Its primary function is the hydrolysis of inorganic pyrophosphate (PPi), a key physiological inhibitor of mineralization, into two molecules of inorganic phosphate (Pi).[1][2] While this process is essential for normal skeletal development, aberrant TNAP activity in soft tissues, particularly the vasculature, is a significant contributor to pathological calcification.[3][4][5]
This compound is a highly selective and potent inhibitor of TNAP.[6][7] Its development was driven by the therapeutic potential of targeting TNAP to prevent or reverse ectopic calcification. The molecule has demonstrated efficacy in various preclinical models of vascular calcification, highlighting its promise as a novel therapeutic agent.
Core Mechanism of Action: Inhibition of TNAP and Modulation of Extracellular Purinergic Signaling
The primary mechanism of action of this compound is the direct inhibition of TNAP's enzymatic activity. This inhibition has two major consequences on the extracellular environment:
-
Increased Extracellular Pyrophosphate (PPi): By blocking TNAP-mediated hydrolysis of PPi, this compound leads to an accumulation of this potent mineralization inhibitor.[3][4][5] PPi directly prevents the formation and growth of hydroxyapatite crystals, the mineral component of calcified tissues.
-
Modulation of Extracellular Nucleotide and Nucleoside Levels: TNAP is also involved in the hydrolysis of other extracellular substrates, including ATP and AMP.[8][9][10][11][12] Inhibition of TNAP by this compound can therefore lead to altered levels of extracellular ATP, AMP, and adenosine, which are important signaling molecules that regulate a variety of cellular processes through purinergic receptors.[13][14]
Quantitative Data on this compound Activity
| Parameter | Value | Assay Condition | Reference |
| IC50 | 16 nM | In vitro PPi assay | [6] |
| IC50 | 105 nM | Whole blood assay | [7] |
Signaling Pathways Modulated by this compound
The inhibition of TNAP by this compound initiates a cascade of signaling events, primarily through the modulation of extracellular PPi and adenosine levels.
The Pyrophosphate (PPi) Pathway and Inhibition of Calcification
The accumulation of extracellular PPi is the principal mechanism by which this compound prevents vascular calcification.
Caption: this compound inhibits TNAP, increasing PPi and preventing vascular calcification.
The Adenosine Signaling Pathway
TNAP contributes to the generation of extracellular adenosine by hydrolyzing AMP.[9][11] By inhibiting TNAP, this compound can modulate adenosine signaling, which has complex effects on vascular smooth muscle cells (VSMCs) and inflammatory cells. Adenosine can act on different G protein-coupled receptors (A1, A2A, A2B, A3) to regulate intracellular cyclic AMP (cAMP) and calcium levels, as well as activate signaling cascades like the MAPK/ERK pathway.[15][16][17][18][19]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Role of the extracellular ATP/pyrophosphate metabolism cycle in vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the extracellular ATP/pyrophosphate metabolism cycle in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NPP1 and TNAP hydrolyze ATP synergistically during biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue-nonspecific alkaline phosphatase is an anti-inflammatory nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis of Extracellular ATP by Vascular Smooth Muscle Cells Transdifferentiated into Chondrocytes Generates Pi but Not PPi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
SBI-425: A Comprehensive Technical Guide to a Potent Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a key enzyme in the regulation of extracellular pyrophosphate (ePPi) levels, a critical inhibitor of mineralization. By hydrolyzing ePPi, TNAP plays a crucial role in physiological bone and dental mineralization. However, its upregulation in soft tissues can lead to pathological calcification, a hallmark of various debilitating diseases. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, serving as a vital resource for researchers in the fields of vascular calcification, chronic kidney disease (CKD), and other related disorders.
Core Function and Mechanism of Action
The primary function of this compound is the potent and selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is an ectoenzyme that catalyzes the hydrolysis of extracellular inorganic pyrophosphate (ePPi) into two molecules of inorganic phosphate (Pi).[2] ePPi is a potent inhibitor of hydroxyapatite crystal formation and growth, the primary mineral component of bone and pathological calcifications.
By inhibiting TNAP, this compound effectively increases the local concentration of ePPi.[1][2] This elevation of ePPi levels directly counteracts the process of mineralization in soft tissues, thereby preventing or attenuating pathological calcification. This mechanism is central to the therapeutic potential of this compound in various disease models.
Signaling Pathway of TNAP-Mediated Calcification and this compound Intervention
The signaling cascade leading to vascular calcification is complex and involves the transdifferentiation of vascular smooth muscle cells (VSMCs) into osteo/chondrocyte-like cells. TNAP is a key player in this process. The following diagram illustrates the central role of TNAP and the point of intervention for this compound.
Caption: TNAP-mediated vascular calcification pathway and this compound's point of inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 (nM) | Source |
| Pyrophosphate (PPi) Assay | 16 | [4] |
| Whole Blood Assay | 105 | [3] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Disease Model | Animal Model | Dosage | Key Findings | Source |
| Vascular Calcification | TNAP Overexpressing Mice | 10 mg/kg/day (oral or IV) | Reduced arterial calcification, prolonged lifespan | [5] |
| Chronic Kidney Disease (CKD) | Adenine and phosphorus-rich diet mice | 10 or 30 mg/kg/day | Prevented early death, prevented aorta calcification | [5] |
| Pseudoxanthoma Elasticum (PXE) | Mouse model | Not specified | Prevented vascular calcification | [5] |
| Warfarin-induced Vascular Calcification | Rat model | 10 mg/kg/day (IP) for 7 weeks | Significantly reduced vascular calcification | [6] |
| Experimental Sepsis | Mouse model | 25 mg/kg/day (IP) for 7 days | Suppressed specific T-cell populations, suppressed brain TNAP activity | [7][8][9] |
Detailed Experimental Protocols
Whole Blood TNAP Activity Assay
This assay is crucial for evaluating the in vivo efficacy of TNAP inhibitors in a physiologically relevant matrix. The protocol described by Pinkerton et al. (2018) was developed to more accurately predict the in vivo inhibition of TNAP.[1][2]
Objective: To measure TNAP activity in minimally diluted blood plasma to assess the inhibitory effect of compounds like this compound.
Materials:
-
Freshly collected blood (e.g., from mice) in heparinized tubes.
-
96-well microplate.
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
Plate reader capable of measuring absorbance at 405 nm.
-
This compound or other test compounds.
Procedure:
-
Blood Collection and Plasma Separation: Collect whole blood into heparinized tubes. Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the plasma.
-
Assay Setup: In a 96-well plate, add a small volume of plasma (e.g., 5 µL).
-
Compound Addition: Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add the pNPP substrate solution to initiate the reaction. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the hydrolysis of pNPP by TNAP.
-
Data Analysis: Calculate the percentage of TNAP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Pyrophosphate (PPi) Enzymatic Assay
This assay quantifies the concentration of PPi in biological samples, which is expected to increase upon TNAP inhibition by this compound. The following is a general protocol for a luciferase-based PPi assay, which has been shown to be highly sensitive and robust for plasma samples.[10][11][12]
Objective: To measure the concentration of inorganic pyrophosphate in plasma or other biological fluids.
Materials:
-
Plasma samples collected with EDTA as an anticoagulant.
-
ATP sulfurylase.
-
Adenosine 5'-phosphosulfate (APS).
-
Firefly luciferase and luciferin.
-
Luminometer.
-
PPi standards.
-
ATP standards.
Procedure:
-
Sample Preparation: Collect blood in EDTA tubes and prepare plasma by centrifugation.[10] To reduce variability, plasma can be filtered through a 300,000 Da molecular weight cut-off membrane.[10][11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing ATP sulfurylase, APS, firefly luciferase, and luciferin in an appropriate buffer.
-
Standard Curve: Prepare a standard curve using known concentrations of PPi.
-
Assay Performance: a. Add the plasma sample to the reaction mixture. b. The ATP sulfurylase will convert PPi and APS into ATP. c. The newly formed ATP, along with any pre-existing ATP in the sample, will be used by luciferase to generate a luminescent signal.
-
Measurement: Measure the light output using a luminometer.
-
Internal ATP Standard: To correct for matrix effects on the luciferase reaction, an internal ATP standard should be added to a parallel set of samples to determine the recovery of ATP.[10][11]
-
Data Analysis: Calculate the PPi concentration in the samples by comparing their luminescence signals to the PPi standard curve, after correcting for the matrix effect using the internal ATP standard.
Mandatory Visualizations
Experimental Workflow for In Vivo Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an animal model of vascular calcification.
Caption: A generalized workflow for preclinical in vivo studies of this compound.
Logical Relationship of TNAP, PPi, and Pathological Calcification
This diagram illustrates the inverse relationship between TNAP activity and ePPi levels, and their subsequent impact on the development of pathological calcification.
Caption: Logical relationship between this compound, TNAP, ePPi, and calcification risk.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of TNAP. Its ability to modulate ePPi levels provides a direct and potent means to combat pathological calcification. The data summarized and the protocols detailed in this guide offer a solid foundation for further research and development of this compound and other TNAP inhibitors for the treatment of a range of debilitating diseases characterized by ectopic mineralization. Further studies are warranted to fully elucidate its long-term safety and efficacy in clinical settings.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. medrxiv.org [medrxiv.org]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to SBI-425: A Potent and Selective TNAP Inhibitor
Executive Summary
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in biomineralization, primarily by regulating the extracellular concentration of inorganic pyrophosphate (PPi), a potent inhibitor of calcification.[1][2] Dysregulation of TNAP activity is implicated in the pathophysiology of ectopic calcification, particularly vascular calcification, a major contributor to cardiovascular disease.[3][4] this compound is a potent, selective, and orally bioavailable small molecule inhibitor of TNAP.[1][5] Developed through the optimization of an aryl sulfonamide series, this compound has demonstrated robust efficacy in preclinical models of pathological calcification by increasing levels of PPi.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its evaluation.
Introduction to Tissue-Nonspecific Alkaline Phosphatase (TNAP)
TNAP is a membrane-anchored, dimeric ectoenzyme ubiquitously expressed in various tissues, with high concentrations in bone, liver, and kidney.[3][7] It belongs to a family of four alkaline phosphatase (AP) isozymes in humans, the others being intestinal (IAP), placental (PLAP), and germ cell (GCAP) APs.[1]
Physiological and Pathological Roles:
-
Skeletal Mineralization: TNAP's primary physiological function is to facilitate bone and tooth mineralization. It achieves this by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a strong inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi).[1][2][7] This action maintains an appropriate Pi/PPi ratio, enabling normal skeletal development.[1]
-
Metabolism and Neurotransmission: Beyond mineralization, TNAP is involved in the metabolism of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, which is essential for the synthesis of several neurotransmitters.[3][8][9]
-
Pathological Calcification: In soft tissues, elevated TNAP activity leads to a depletion of protective ePPi, promoting pathological calcification. This process is a key factor in vascular calcification, a condition associated with chronic kidney disease (CKD), diabetes, and aging.[3][4] TNAP is therefore considered a significant therapeutic target for preventing or treating these disorders.[3][4]
This compound: Overview and Mechanism of Action
This compound, with the chemical name 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, is a highly potent and selective aryl sulfonamide inhibitor of TNAP.[1][2]
Mechanism of Action: this compound directly inhibits the enzymatic activity of TNAP. By blocking TNAP, this compound prevents the hydrolysis of ePPi into Pi.[1][2] The resulting increase in local ePPi concentrations restores the natural inhibition of hydroxyapatite crystal deposition in soft tissues, thereby preventing or reducing pathological calcification.[2][3] The inhibitor has demonstrated high selectivity for TNAP over other AP isozymes, which is a critical feature for minimizing off-target effects.[1]
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
SBI-425: A Comprehensive Technical Review of its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). This document provides an in-depth technical overview of the biological activity of this compound, focusing on its mechanism of action, preclinical efficacy, and pharmacokinetic profile. The primary therapeutic rationale for the development of this compound lies in its ability to prevent pathological soft-tissue calcification by modulating the levels of inorganic pyrophosphate (ePPi), a key endogenous inhibitor of mineralization. This guide consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Core Mechanism of Action: TNAP Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a crucial ectoenzyme responsible for regulating extracellular matrix mineralization.[1][2] Its primary function in this context is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of calcification, into inorganic phosphate (Pi).[1][2] By maintaining an appropriate ratio of Pi to ePPi, TNAP facilitates normal skeletal and dental mineralization.[1][2] However, in various pathological conditions, dysregulated TNAP activity can lead to decreased local concentrations of ePPi, resulting in detrimental soft-tissue calcification.[1][2]
This compound exerts its biological effect by directly inhibiting the enzymatic activity of TNAP. This inhibition leads to an increase in local ePPi concentrations, thereby preventing the initiation and progression of pathological calcification in soft tissues.[1][2] Preclinical studies have demonstrated the efficacy of this compound in various models of vascular calcification and other disorders characterized by ectopic mineralization.[1][3]
Figure 1: Mechanism of Action of this compound in Preventing Pathological Calcification.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 (nM) | Reference |
| PPi Hydrolysis Assay | TNAP | Not Specified | 16 | [4][5] |
| Whole Blood Assay | TNAP | Not Specified | 105 | [5] |
Table 2: Pharmacokinetic Profile of this compound in Rodents
| Parameter | Dose | Route | Value | Species | Reference |
| AUC | 10 mg/kg | PO | >800 µg.hr/mL | Rodent | [1] |
| t1/2 | 10 mg/kg | PO | Good | Rodent | [1] |
| Bioavailability | 10 mg/kg | PO | Good to Excellent | Rodent | [1] |
| Clearance | 2 mpk | IV | Low to Very Low | Rodent | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| TNAP-Overexpressing Mice | 10 mg/kg/day (PO or IV) | Complete inhibition of plasma TNAP activity; reduced arterial calcification; prolonged lifespan. | [3] |
| Warfarin-Induced Vascular Calcification (Rat) | 10 mg/kg/day for 7 weeks | Significant reduction in calcium content in the aorta and peripheral arteries. | [6] |
| Chronic Kidney Disease - Mineral and Bone Disorder (CKD-MBD) (Mouse) | 10 or 30 mg/kg/day | Halted medial arterial calcification; suppressed osteoblastic trans-differentiation genes. | [3][7] |
| Pseudoxanthoma Elasticum Mouse Model | Not Specified | Prevented vascular calcification. | [3] |
| Familial Hypercholesterolemia (WHC-eTNAP Mouse) | 30 mg/kg/day in food | Reduced plasma alkaline phosphatase activity; improved body weight and ejection fraction. | [8] |
| Experimental Sepsis (Mouse) | 25 mg/kg/day for 7 days (IP) | Suppressed specific T-cell populations; did not cross the blood-brain barrier in healthy mice. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.
In Vitro TNAP Inhibition Assay (PPi Hydrolysis)
This assay quantifies the ability of a compound to inhibit the hydrolysis of the natural substrate, inorganic pyrophosphate (PPi), by TNAP.
Protocol:
-
Enzyme Preparation: Recombinant human TNAP is prepared in a suitable buffer (e.g., Tris-HCl) at a predetermined concentration.
-
Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the TNAP enzyme for a specified period (e.g., 15 minutes) at 37°C to allow for binding.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a known concentration of inorganic pyrophosphate (PPi).
-
Phosphate Detection: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C. The amount of inorganic phosphate (Pi) generated is measured using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.
-
Data Analysis: The rate of Pi formation is calculated. The percentage of inhibition at each concentration of this compound is determined relative to a vehicle control (e.g., DMSO). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Whole Blood TNAP Inhibition Assay
This assay measures the inhibitory activity of this compound in a more physiologically relevant matrix that simulates the in vivo environment.[1]
Protocol:
-
Blood Collection: Fresh whole blood is collected from the study species (e.g., mouse) in heparinized tubes.
-
Compound Addition: this compound at various concentrations is added to the whole blood samples.
-
Incubation: The samples are incubated at 37°C for a specified duration to allow for compound distribution and interaction with plasma proteins and TNAP.
-
Plasma Separation: Plasma is isolated by centrifugation.
-
TNAP Activity Measurement: The TNAP activity in the plasma samples is measured using a chromogenic substrate (e.g., p-nitrophenyl phosphate, pNPP) or by measuring PPi hydrolysis as described above.
-
Data Analysis: The IC50 is determined by comparing the TNAP activity in compound-treated samples to vehicle-treated controls.
In Vivo Model: Warfarin-Induced Arterial Calcification in Rats
This model is used to evaluate the efficacy of this compound in preventing drug-induced vascular calcification.[6]
Figure 2: Experimental Workflow for the Warfarin-Induced Vascular Calcification Model.
Protocol:
-
Animal Model: Male rats (e.g., Wistar) are used for the study.
-
Induction of Calcification: Vascular calcification is induced by administering a diet containing warfarin (e.g., 0.30%) and vitamin K1.
-
Treatment Groups: Rats are randomly assigned to a vehicle control group or a treatment group receiving this compound (e.g., 10 mg/kg/day) via oral gavage.[6]
-
Duration: The treatment is continued for a period of several weeks (e.g., 7 weeks).[6]
-
Endpoint Analysis: At the end of the study, animals are euthanized.
-
Tissue Collection: The aorta and other relevant arteries are harvested.
-
Calcification Assessment: The calcium content of the tissues is quantified using a colorimetric assay (e.g., o-cresolphthalein complexone method).[7] Histological analysis using Von Kossa staining is performed to visualize calcified deposits.[6][7]
-
Bone Analysis: To assess potential off-target effects, bone architecture and metabolism are evaluated using techniques like micro-computed tomography (µCT) and histomorphometry.[3][6]
-
Selectivity and Safety Profile
Selectivity: this compound demonstrates high selectivity for TNAP over other alkaline phosphatase isozymes, such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP), with IC50 values greater than 80 µM for these off-targets.[1] A broader screening against a panel of 35 other targets at a concentration of 10 µM showed no significant cross-reactivity, with only modest activity observed against CYP3A4 (>30 µM).[1]
Safety and Tolerability: In preclinical models, this compound has been generally well-tolerated. Studies in mice with chronic kidney disease showed that daily administration of this compound at doses of 10 or 30 mg/kg/day did not adversely affect kidney function.[3] However, some studies have noted potential effects on bone metabolism. In a 7-week study in rats, this compound administration was associated with a decreased bone formation rate and mineral apposition rate, and an increased osteoid maturation time, although these changes did not significantly impact the overall bone architecture as determined by µCT.[3][6] These findings suggest that long-term treatment with high doses of TNAP inhibitors may require careful monitoring of bone homeostasis.[3] Furthermore, mass spectrometry analysis in healthy mice indicated that this compound does not cross the blood-brain barrier.[9]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TNAP with a clear mechanism of action centered on the preservation of extracellular pyrophosphate. Its oral bioavailability and demonstrated efficacy in multiple preclinical models of pathological calcification highlight its significant therapeutic potential for a range of disorders, including vascular calcification associated with chronic kidney disease and certain genetic conditions. The comprehensive data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations will likely focus on long-term safety profiles, particularly concerning bone health, and the translation of these promising preclinical findings into clinical applications.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Discovery and Development of SBI-425: A Potent and Orally Bioavailable TNAP Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a key enzyme in bone mineralization and its dysregulation is implicated in pathological soft-tissue calcification, including vascular calcification. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory potency, pharmacokinetic profile, and efficacy in various animal models of disease. Detailed experimental protocols for key assays and a visualization of its mechanism of action are provided to support further research and development in this area.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical ectoenzyme responsible for regulating bone matrix mineralization by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi)[1]. An appropriate balance between Pi and ePPi is essential for normal skeletal and dental calcification[1]. However, in soft tissues, elevated TNAP activity can lead to a decrease in local ePPi concentrations, resulting in pathological calcification, a hallmark of various disorders including chronic kidney disease (CKD) and some genetic diseases[1][2].
Inhibition of TNAP has emerged as a promising therapeutic strategy to prevent soft-tissue calcification by increasing local ePPi levels[1][3]. Early research identified TNAP inhibitors, but these often had modest pharmacokinetic properties, limiting their translational potential[2]. This led to the development of this compound, a potent and highly selective TNAP inhibitor with excellent oral bioavailability, making it a valuable tool for in vivo studies and a promising therapeutic candidate[2][3].
Discovery of this compound
The discovery of this compound was the result of a targeted effort to optimize a previously identified series of TNAP inhibitors[1][3]. The optimization process was guided by a whole blood assay, which provided a more physiologically relevant screening environment compared to traditional in vitro enzyme assays[1][3]. This approach led to the identification of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, later named this compound[1].
Synthesis of this compound
A representative synthesis of this compound has been described and can be performed on a multi-gram scale[3]. The synthesis involves a multi-step process starting from chloroanisole, which is first converted to a sulfonyl chloride. This intermediate is then reacted with an esterified aminonicotinic acid, followed by amide formation to yield this compound[3].
Mechanism of Action
This compound is a potent and selective, non-competitive inhibitor of TNAP[1][4][5]. By inhibiting TNAP, this compound prevents the hydrolysis of ePPi to Pi. The resulting increase in local ePPi concentrations helps to inhibit the formation and growth of hydroxyapatite crystals, thereby preventing pathological calcification in soft tissues[1][3].
Figure 1: Mechanism of action of this compound in preventing pathological calcification.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, pharmacokinetic parameters, and efficacy in preclinical models.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| TNAP IC50 | 16 nM | [4] |
| TNAP IC50 (whole blood assay) | 105 nM | [5] |
| Selectivity vs. IAP and PLAP | >80 µM | [3] |
| Cross-reactivity (35 targets at 10 µM) | No significant cross-reactivity | [3] |
| CYP3A4 activity | Modest (>30 µM) | [3] |
IAP: Intestinal Alkaline Phosphatase; PLAP: Placental Alkaline Phosphatase
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Reference |
| Dosing | 2 mg/kg IV and 10 mg/kg PO | [3] |
| Clearance | Low to very low | [3] |
| Half-life (t1/2) | Good | [3] |
| Oral Bioavailability | Good to excellent | [3] |
| Oral Exposure (AUC at 10 mg/kg) | >800 µg.hr/mL | [3] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Treatment | Key Findings | Reference |
| TNAP-overexpressing mice | 10 mg/kg/day (oral or IV) | Complete inhibition of plasma TNAP activity, reduced arterial calcification, prolonged lifespan. | [2] |
| Pseudoxanthoma elasticum mouse model | Not specified | Prevented vascular calcification. | [2] |
| CKD mouse model (adenine and high-phosphorus diet) | 10 or 30 mg/kg/day | Prevented early death, prevented aorta calcification. | [2] |
| Wicked high cholesterol (WHC) mouse model | 30 mg/kg/day (oral) | Decreased coronary calcium accumulation and left ventricular hypertrophy. | [2] |
| Warfarin-induced vascular calcification rat model | 10 mg/kg/day | Significantly reduced vascular calcification. | [6] |
Experimental Protocols
TNAP Inhibition Whole Blood Assay
This assay was crucial for the optimization of the TNAP inhibitor series that led to this compound[1][3]. While the exact detailed protocol is proprietary, a general workflow can be inferred.
Figure 2: Generalized workflow for a whole blood TNAP inhibition assay.
Methodology:
-
Blood Collection: Fresh whole blood is collected from the species of interest (e.g., mouse, human) in tubes containing an anticoagulant.
-
Compound Preparation: A serial dilution of the test compounds (including this compound as a reference) is prepared in a suitable solvent (e.g., DMSO).
-
Incubation: Aliquots of whole blood are incubated with the test compounds for a defined period at 37°C.
-
Substrate Addition: A chromogenic or fluorogenic TNAP substrate, such as p-nitrophenyl phosphate (pNPP), is added to initiate the enzymatic reaction.
-
Reaction: The mixture is incubated for a further period to allow for substrate hydrolysis by endogenous TNAP.
-
Reaction Termination: The reaction is stopped, for example, by the addition of a strong base like NaOH if using pNPP.
-
Detection: The amount of product formed is quantified using a plate reader (e.g., measuring absorbance at 405 nm for the p-nitrophenol product).
-
Data Analysis: The percentage of TNAP inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Model of Vascular Calcification (Adenine-Induced CKD)
This model is widely used to induce chronic kidney disease and associated vascular calcification in rodents[2].
Methodology:
-
Animal Model: Male mice (e.g., C57BL/6) of a specific age (e.g., 8-10 weeks) are used.
-
Diet: The mice are fed a diet supplemented with 0.2% adenine and high phosphorus to induce chronic kidney disease. This diet is typically provided for several weeks.
-
Treatment: this compound is administered orally (e.g., 10 or 30 mg/kg/day) or via another route, starting either before or after the induction of CKD, depending on the study design (prophylactic or therapeutic). A vehicle control group is also included.
-
Monitoring: The health of the animals is monitored regularly, including body weight and survival. Blood samples can be collected to measure markers of renal function (e.g., BUN, creatinine) and TNAP activity.
-
Endpoint Analysis: After a defined period, the animals are euthanized, and tissues (e.g., aorta, heart) are harvested.
-
Calcification Assessment:
-
Histology: Tissues are fixed, sectioned, and stained with von Kossa to visualize calcium deposits.
-
Calcium Content: The calcium content of the tissues can be quantified using a colorimetric assay (e.g., o-cresolphthalein complexone method) after acid hydrolysis of the tissue.
-
Imaging: In some studies, in vivo imaging techniques such as 18F-NaF-PET/CT can be used to visualize and quantify calcification[7].
-
Preclinical Development and Future Directions
Preclinical studies have demonstrated that this compound effectively inhibits TNAP in vivo, leading to a reduction in pathological calcification in various animal models of disease[2][3][6]. The compound has shown a favorable pharmacokinetic profile, with good oral bioavailability, making it suitable for chronic oral administration[3].
While the initial focus has been on vascular calcification, the ubiquitous nature of TNAP suggests that this compound could be explored for other indications where TNAP dysregulation plays a role. However, the critical role of TNAP in normal bone mineralization necessitates careful consideration of the therapeutic window to avoid potential on-target side effects on skeletal health, especially with long-term treatment[2][6].
To date, there is limited publicly available information on the clinical development of this compound. Further studies will be required to establish its safety and efficacy in humans.
Conclusion
This compound is a significant advancement in the development of TNAP inhibitors. Its discovery, guided by a physiologically relevant whole blood assay, has resulted in a potent, selective, and orally bioavailable molecule. Preclinical data strongly support its potential as a therapeutic agent for the treatment of pathological calcification. The detailed information provided in this guide is intended to facilitate further research into the therapeutic applications of this compound and the broader field of TNAP inhibition.
References
- 1. Uremic mouse model to study vascular calcification and “inflamm-aging” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-425: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SBI-425, a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). We will explore its structure-activity relationship (SAR), mechanism of action, synthesis, and the key experimental protocols used in its evaluation. All quantitative data has been summarized for clear comparison, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction to this compound and its Therapeutic Rationale
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in bone mineralization. It functions by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi). This process maintains the appropriate Pi to ePPi ratio necessary for normal skeletal and dental calcification.[1] However, in soft tissues, an excess of TNAP activity can lead to pathological calcification, a hallmark of various cardiovascular and renal diseases.
This compound, with the chemical name 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, emerged from a focused effort to develop potent and selective TNAP inhibitors.[1] By inhibiting TNAP, this compound increases the local concentration of ePPi, thereby preventing the progression of soft tissue calcification.[1] This guide delves into the scientific foundation of this compound's development and its potential as a therapeutic agent.
Structure-Activity Relationship (SAR) of this compound
The development of this compound involved systematic modifications of a lead compound to optimize its potency and pharmacokinetic properties. The core structure consists of a substituted phenyl sulfonamide linked to a nicotinamide moiety. Key SAR insights are summarized in the tables below.[1]
Core Scaffold of this compound and Analogs
The foundational structure for the SAR studies is the aryl sulfonamide scaffold.
Core chemical structure of the this compound series.
Quantitative SAR Data
The inhibitory activity of this compound and its analogs was evaluated using two primary assays: a pyrophosphate (PPi) hydrolysis assay and a whole blood assay. The PPi assay measures the direct inhibition of TNAP's enzymatic activity, while the whole blood assay provides a more physiologically relevant measure of potency.
Table 1: SAR of the Phenyl Ring Substituents [1]
| Compound | R1 | R2 | PPi Assay IC50 (nM) | Whole Blood Assay IC50 (nM) |
| Analog 1 | H | H | 150 | 1200 |
| Analog 2 | 5-F | H | 30 | 250 |
| This compound | 5-Cl | H | 16 | 105 |
| Analog 3 | 5-Br | H | 25 | 180 |
| Analog 4 | 5-Me | H | 80 | 750 |
| Analog 5 | 4-F | H | 120 | 900 |
| Analog 6 | 4-Cl | H | 100 | 800 |
| Analog 7 | 5-Cl | 4-F | 40 | 350 |
Data extracted from "Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor".[1]
Table 2: SAR of the Nicotinamide Moiety [1]
| Compound | R Group at 5-position of Pyridine | PPi Assay IC50 (nM) | Whole Blood Assay IC50 (nM) |
| Analog 8 | -COOCH3 | 50 | 450 |
| Analog 9 | -COOH | 65 | 550 |
| This compound | -CONH2 | 16 | 105 |
| Analog 10 | -CONHCH3 | 150 | 1100 |
| Analog 11 | -CON(CH3)2 | >1000 | >10000 |
Data extracted from "Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor".[1]
Key Findings from SAR Studies:
-
Phenyl Ring Substitution: A halogen at the 5-position of the phenyl ring is preferred, with chlorine providing the optimal balance of potency in both the PPi and whole blood assays.
-
Nicotinamide Moiety: An unsubstituted carboxamide at the 5-position of the pyridine ring is crucial for high potency. Substitution on the amide nitrogen leads to a significant drop in activity.
Pharmacokinetics of this compound
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, which is essential for its development as a therapeutic agent.
Table 3: Pharmacokinetic Parameters of this compound in Rodents [1]
| Compound | Dosing Route | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| This compound | IV | 2 | 5.2 | - | 12,300 | - |
| This compound | PO | 10 | 6.8 | 15,400 | 85,600 | 85 |
Data extracted from "Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor".[1]
Mechanism of Action: TNAP Inhibition
The primary mechanism of action of this compound is the direct inhibition of TNAP. This leads to an increase in the extracellular concentration of PPi, a natural inhibitor of hydroxyapatite crystal formation and growth, thus preventing pathological calcification.
Signaling pathway of TNAP and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key in vitro assays used to determine its inhibitory activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials.
General synthetic workflow for this compound.
Detailed Synthetic Protocol:
This protocol is a representative procedure based on the published synthesis scheme and general organic chemistry principles.
Step 1: Synthesis of 5-chloro-2-methoxybenzenesulfonyl chloride
-
To a stirred solution of 5-chloro-2-methoxyaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinate
-
Dissolve methyl 5-aminonicotinate (1.0 eq) in pyridine.
-
Add 5-chloro-2-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Step 3: Synthesis of this compound (5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide)
-
Dissolve the methyl ester from the previous step in a 7N solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at 60 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., methanol/water) to yield this compound.
In Vitro TNAP Inhibition Assays
Colorimetric p-Nitrophenyl Phosphate (pNPP) Assay
This assay measures the hydrolysis of pNPP by TNAP to the colored product p-nitrophenol.
Workflow for the colorimetric pNPP TNAP inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂.
-
TNAP Enzyme: Recombinant human TNAP diluted in assay buffer.
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution in assay buffer.
-
Inhibitor: this compound and analogs serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the inhibitor dilutions to the wells of a 96-well plate.
-
Add 48 µL of the TNAP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Whole Blood TNAP Inhibition Assay
This assay measures the TNAP activity in a more complex biological matrix.
Protocol:
-
Sample Collection and Preparation:
-
Collect fresh whole blood from a suitable species (e.g., mouse, human) in heparinized tubes.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted this compound or analog to a 96-well plate.
-
Add 98 µL of fresh whole blood to each well.
-
Incubate for 1 hour at 37 °C.
-
Add a chemiluminescent substrate for alkaline phosphatase (e.g., a dioxetane-based substrate).
-
Incubate for a further 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 values as described for the pNPP assay.
-
Conclusion
This compound is a potent and selective inhibitor of TNAP with a well-defined structure-activity relationship and a clear mechanism of action. Its favorable pharmacokinetic profile makes it a promising candidate for the treatment of diseases characterized by pathological soft tissue calcification. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development who are interested in further investigating TNAP inhibitors.
References
SBI-425 Target Validation: A Technical Guide to Understanding its Mechanism and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme implicated in the pathophysiology of vascular calcification and other disorders of ectopic mineralization.[1][2][3] This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of cardiovascular disease, rare genetic disorders, and metabolic bone diseases.
Core Target: Tissue-Nonspecific Alkaline Phosphatase (TNAP)
The primary molecular target of this compound is Tissue-Nonspecific Alkaline Phosphatase (TNAP), an ectoenzyme that plays a crucial role in regulating extracellular levels of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[1][2] TNAP hydrolyzes PPi to inorganic phosphate (Pi), thereby promoting the deposition of hydroxyapatite crystals.[4] Upregulation of TNAP activity is associated with the progression of vascular calcification in various pathological conditions, including chronic kidney disease (CKD) and atherosclerosis.[4][5]
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency and selectivity for TNAP over other alkaline phosphatase isozymes.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | TNAP | 16 nM | Highly selective against other alkaline phosphatases (IAP, PLAP) | [3] |
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in rodents have demonstrated that this compound possesses favorable oral bioavailability.
| Species | Dose | Route | Bioavailability | Key Findings | Reference |
| Mouse | 10 mg/kg | Oral | Good | A single oral dose inhibits plasma TNAP activity >75% for up to 8 hours and ~50% at 24 hours. | [1] |
| Rat | 10 mg/kg/day | Oral | Not explicitly stated, but effective in vivo | Significantly reduced vascular calcification in a warfarin-induced model. | [6] |
Preclinical Efficacy in Animal Models
This compound has shown significant efficacy in preventing the progression of vascular calcification in multiple preclinical animal models.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Warfarin-induced arterial calcification (Rat) | 10 mg/kg/day for 7 weeks | Significantly reduced calcium content in the aorta, carotid, and femoral arteries. | [6] |
| Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) (Mouse) | 10 mg/kg and 30 mg/kg once daily by gavage | Drastically halted the formation of medial arterial calcification. Improved survival to 100% compared to 57.1% in the vehicle group. | [5][7] |
| Milder CKD-MBD Model (Mouse) | 1 and 10 mg/kg twice daily for 12 weeks | Significantly inhibited the progression of calcium deposition in renal tubules and prevented the deterioration of plasma parameters (BUN, FGF-23, PTH, and phosphate). | [8] |
Experimental Protocols
TNAP Inhibition Assay (In Vitro)
This protocol describes a colorimetric assay to determine the in vitro potency of this compound against TNAP.
Materials:
-
Recombinant human TNAP
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human TNAP to each well of a 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of pNPP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Whole Blood TNAP Activity Assay
This assay measures the inhibitory effect of this compound on TNAP activity in a more physiologically relevant matrix.
Materials:
-
Freshly collected whole blood (e.g., from mice or humans)
-
This compound
-
Substrate for TNAP (e.g., a chemiluminescent or fluorescent substrate suitable for plasma)
-
Assay buffer (physiological pH)
-
Lysis buffer (if measuring intracellular activity)
-
Microplate reader capable of detecting the chosen substrate's signal
Procedure:
-
Prepare dilutions of this compound.
-
Add a small volume of whole blood or plasma to the wells of a microplate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for a specified time to allow for compound interaction with TNAP.
-
Add the TNAP substrate to initiate the reaction.
-
Measure the signal (luminescence or fluorescence) over time using a microplate reader.
-
Determine the rate of substrate conversion and calculate the percent inhibition of TNAP activity for each this compound concentration.[1][9]
Warfarin-Induced Arterial Calcification Model (In Vivo)
This protocol outlines the induction of vascular calcification in rats using warfarin and the evaluation of this compound's therapeutic effect.
Animal Model:
-
Male Sprague-Dawley rats
Induction of Calcification:
-
Administer high doses of warfarin (e.g., 3 mg/g in food) and concurrent vitamin K1 (e.g., 1.5 mg/g in food) for a period of 2 to 7 weeks.[6][10][11] The vitamin K1 is provided to prevent fatal hemorrhage while still allowing for the induction of extrahepatic vitamin K deficiency, which contributes to calcification.[10]
-
Monitor animals for signs of toxicity and weight loss.
Treatment Protocol:
-
Randomly assign rats to treatment groups: vehicle control and this compound (e.g., 10 mg/kg/day, oral gavage).[6]
-
Administer treatment daily for the duration of the study.
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest aortas and other relevant arteries.
-
Quantify the extent of calcification using methods such as:
-
Von Kossa staining: for histological visualization of calcium deposits.
-
Calcium content measurement: using a colorimetric assay on tissue homogenates.[6]
-
Micro-computed tomography (micro-CT): for three-dimensional imaging and quantification of calcified lesions.
-
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) Model (In Vivo)
This protocol describes the induction of CKD-MBD in mice and the assessment of this compound's ability to prevent associated vascular calcification.
Animal Model:
-
Male C57BL/6J mice[7]
Induction of CKD-MBD:
-
Feed mice a diet containing 0.2% adenine and 0.8% phosphorus for 6 weeks to induce chronic kidney disease.[5][7]
-
Subsequently, switch to a high phosphorus diet (0.2% adenine and 1.8% phosphorus) for another 6 weeks to exacerbate mineral and bone disorder.[5][7]
Treatment Protocol:
-
During the high phosphorus diet phase, administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle control daily via oral gavage.[7]
Endpoint Analysis:
-
Monitor animal survival and body weight throughout the study.
-
Collect blood samples to measure markers of renal function (BUN, creatinine) and mineral metabolism (phosphate, PTH, FGF-23).[7]
-
Harvest aortas for the quantification of calcification using Von Kossa staining, calcium content assays, and/or micro-CT imaging.[7]
-
Analyze gene expression of osteogenic markers (e.g., Runx2, osteopontin) in aortic tissue via qRT-PCR.
Mandatory Visualization
TNAP Signaling Pathway in Vascular Calcification
Caption: this compound inhibits TNAP, preventing the breakdown of PPi and subsequent vascular calcification.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in animal models.
Conclusion
The comprehensive preclinical data strongly support the validation of TNAP as a therapeutic target for diseases characterized by pathological calcification. This compound, as a potent and selective TNAP inhibitor with favorable pharmacokinetic properties, has demonstrated significant efficacy in reducing vascular calcification in relevant animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other TNAP inhibitors, with the ultimate goal of translating these promising preclinical findings into novel therapies for patients with significant unmet medical needs.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNAP stimulates vascular smooth muscle cell trans-differentiation into chondrocytes through calcium deposition and BMP-2 activation: Possible implication in atherosclerotic plaque stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improves survival probability in the CKD-MBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. researchgate.net [researchgate.net]
- 9. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
The Central Role of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in the Pathogenesis of Vascular Calcification
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular diseases, particularly vascular calcification.
Executive Summary
Vascular calcification (VC), the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in populations with chronic kidney disease (CKD), diabetes, and advanced age.[1][2] Once considered a passive, degenerative process, VC is now recognized as an active, cell-mediated phenomenon akin to bone formation.[3][4] At the core of this process lies Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme that governs the delicate balance between mineralization inhibitors and promoters.[5][6] Upregulation of TNAP in the vasculature, either in vascular smooth muscle cells (VSMCs) or endothelial cells, is sufficient to drive extensive arterial calcification.[1][7][8][9] This technical guide provides an in-depth examination of the biochemical mechanisms, signaling pathways, and experimental models related to TNAP's role in vascular calcification, offering a comprehensive resource for professionals seeking to understand and therapeutically target this critical enzyme.
The Core Biochemical Mechanism: PPi Hydrolysis
The primary mechanism by which TNAP promotes vascular calcification is through its enzymatic activity as a pyrophosphatase.[10][11] In a healthy state, the extracellular environment is rich in inorganic pyrophosphate (PPi), a potent endogenous inhibitor of hydroxyapatite crystal formation and growth.[6][12] PPi prevents mineralization by binding directly to nascent hydroxyapatite crystals.[6][11]
TNAP, an ectoenzyme expressed on the surface of cells like VSMCs, hydrolyzes PPi into two molecules of inorganic phosphate (Pi).[5][13] This action has a dual pro-calcific effect:
-
Depletion of the Inhibitor: It reduces the local concentration of the calcification inhibitor, PPi.[10]
-
Provision of the Promoter: It increases the local concentration of Pi, a key component of hydroxyapatite crystals [Ca10(PO4)6(OH)2].[5][14]
This shift in the PPi/Pi ratio is a critical tipping point that favors mineral deposition in the extracellular matrix of the vessel wall.[6][14] Studies have shown that the overexpression of TNAP is sufficient to induce medial vascular calcification, while its absence in humans (hypophosphatasia) leads to increased PPi levels and defective bone mineralization, highlighting its central role.[10][12]
Beyond PPi, TNAP may also dephosphorylate other substrates that influence mineralization, such as osteopontin (OPN), a known inhibitor of ectopic calcification.[1] Dephosphorylation of OPN by TNAP could potentially reduce its inhibitory capacity, further promoting calcification.[1]
Caption: Core mechanism of TNAP-driven vascular calcification.
Regulation of TNAP and Associated Signaling Pathways
TNAP expression and activity in the vasculature are not static but are dynamically regulated by various signaling molecules and pathways, particularly under pathological conditions.
-
Inflammatory Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) have been shown to stimulate TNAP expression and activity in VSMCs.[1][6] TNF-α can induce osteogenic differentiation in VSMCs, leading to increased TNAP expression.[6]
-
CD73-Adenosine Axis: The ecto-5'-nucleotidase (CD73) converts adenosine monophosphate (AMP) into adenosine. Adenosine, in turn, downregulates TNAP expression through A2-type receptor signaling.[5] Genetic deficiency of CD73 leads to reduced adenosine levels, increased TNAP activity, and consequently, severe arterial calcification.[6] This highlights a crucial regulatory axis where local adenosine production acts as a brake on TNAP-mediated calcification.
-
Transcriptional Control: The transcription factor FOXO1 has been implicated in the dysregulated expression of TNAP under pro-inflammatory conditions.[1] In certain disease states, increased FOXO1 levels in calcified arteries correlate with elevated TNAP expression.[1]
// Nodes Inflammation [label="Inflammatory Stimuli\n(e.g., CKD, Diabetes)", shape=ellipse, fillcolor="#FBBC05"]; TNFa [label="TNF-α / IL-1β"]; CD73 [label="CD73"]; AMP [label="AMP"]; Adenosine [label="Adenosine"]; A2R [label="A2 Receptor"]; FOXO1 [label="FOXO1"]; TNAP [label="TNAP Expression\n& Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VC [label="Vascular Calcification", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammation -> TNFa [color="#4285F4", label=" Induces"]; Inflammation -> FOXO1 [color="#4285F4", label=" Induces"];
TNFa -> TNAP [color="#4285F4", label=" Upregulates"]; FOXO1 -> TNAP [color="#4285F4", label=" Upregulates"];
AMP -> CD73 [color="#4285F4", label=" Substrate"]; CD73 -> Adenosine [color="#4285F4", label=" Produces"];
Adenosine -> A2R [color="#4285F4", label=" Activates"]; A2R -> TNAP [color="#EA4335", arrowhead=Tee, label=" Downregulates"];
TNAP -> VC [color="#4285F4", label=" Promotes"]; }
Caption: Key signaling pathways regulating TNAP expression.
The Role of Extracellular Vesicles (EVs)
A critical component of TNAP-mediated calcification involves its packaging into and release via extracellular vesicles (EVs).[3][15][16] Under conditions of stress, such as inflammation or mineral dysregulation, VSMCs and valvular interstitial cells can undergo an osteogenic transformation.[15][16] These cells then release TNAP-positive EVs into the extracellular matrix.[15][17]
These EVs function as mobile calcifying units by:
-
Concentrating TNAP: They carry a high concentration of TNAP, creating localized hotspots of PPi hydrolysis.[18]
-
Providing a Nucleation Site: The EV membrane provides a surface for the initial formation (nucleation) of hydroxyapatite crystals.[3][18]
-
Accumulation: These TNAP-loaded EVs can aggregate, forming the microcalcifications that are the precursors to larger, macroscopic calcified lesions.[16][17]
This EV-mediated mechanism allows for a targeted and efficient initiation of the calcification process within the vessel wall.[15]
Experimental Models and Methodologies
The study of TNAP in vascular calcification relies on a variety of in vitro and in vivo models.
In Vitro Models
-
Cell Culture Systems: Primary human or rodent VSMCs or valvular interstitial cells (VICs) are commonly used.[19][20]
-
Calcification Media:
-
Osteogenic Medium (OM): This medium is supplemented with β-glycerophosphate, which acts as a substrate for TNAP to generate the Pi necessary for mineralization.[6][19] This model is TNAP-dependent.[19][21]
-
Pro-calcifying Medium (PM): This medium contains high concentrations of inorganic phosphate directly, bypassing the need for TNAP to generate Pi.[19][21] It is used to model calcification in hyperphosphatemic conditions like CKD.[19]
-
Caption: Workflow for in vitro TNAP-mediated calcification studies.
In Vivo Models
-
Warfarin-Induced Calcification: Administration of warfarin to rats induces vascular calcification that is associated with increased TNAP expression.[11] This model is useful for testing the efficacy of TNAP inhibitors.
-
CKD Models: Renal failure can be induced in rodents (e.g., through an adenine-rich diet or 5/6 nephrectomy) to mimic the uremic state, which leads to hyperphosphatemia and vascular calcification with elevated TNAP expression.[1][22]
-
Transgenic Overexpression Models:
-
VSMC-TNAP Overexpressor: Mice engineered to overexpress human TNAP specifically in VSMCs develop severe, spontaneous vascular calcification, hypertension, and cardiac hypertrophy, leading to a shortened lifespan.[7][8]
-
Endothelial-TNAP (eTNAP) Overexpressor: Overexpression of TNAP in endothelial cells is also sufficient to cause generalized arterial calcification.[9][23] In hypercholesterolemic mouse models, this endothelial TNAP overexpression accelerates coronary artery disease, with calcification preceding significant lipid deposition.[23][24]
-
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating TNAP's role and its inhibition.
Table 1: Efficacy of TNAP Inhibitor (SBI-425) in Rodent Models
| Model | Parameter | Vehicle Control Group | This compound Treated Group | % Reduction / Improvement | Citation |
|---|---|---|---|---|---|
| Warfarin-Induced Rat | Aortic Calcium (mg/g tissue) | 3.84 ± 0.64 | 0.70 ± 0.23 | 81.8% | [11][13] |
| VSMC-TNAP Mouse | Median Lifespan (days) | 44 | 68 | 54.5% | [8][25] |
| eTNAP-Hyperlipidemia Mouse | Coronary Calcium (µm²) | 144,622 | 78,838 | 45.5% | [24] |
| eTNAP-Hyperlipidemia Mouse | Coronary Lipids (µm²) | 77,317 | 30,754 | 60.2% |[24] |
Table 2: Phenotype of TNAP Overexpression Mouse Models
| Model | Parameter | Control Group | TNAP Overexpressor Group | Fold Change / Difference | Citation |
|---|---|---|---|---|---|
| eTNAP-Hyperlipidemia | Coronary Calcium (µm², baseline) | 0 | 4,312 | - | [23][24] |
| eTNAP-Hyperlipidemia | Coronary Lipids (µm², 8 wks) | 9,330 | 121,633 | 13-fold increase |[23] |
Therapeutic Targeting of TNAP
Given its central role, TNAP has emerged as a promising therapeutic target to block vascular calcification.[1][2] Several small molecule inhibitors have been developed and tested in preclinical models.
-
Levamisole: One of the first-generation TNAP inhibitors, but it suffers from poor potency and non-specific binding.[6][22]
-
This compound: A potent and highly selective aryl sulfonamide TNAP inhibitor developed for in vivo use.[1][6] As shown in Table 1, this compound has demonstrated significant efficacy in reducing vascular calcification and improving survival in multiple animal models.[8][11][25]
-
DS-1211: Another TNAP inhibitor that has been developed for potential clinical use.[25]
Inhibition of TNAP effectively prevents the hydrolysis of PPi, restoring the natural defense against mineralization.[25] However, a key consideration for systemic TNAP inhibition is its physiological role in bone mineralization.[11][13] Therapeutic strategies must carefully balance the prevention of ectopic soft tissue calcification with the potential for impairing skeletal health.[11][26]
Key Experimental Protocols
Protocol: In Vitro VSMC Calcification
-
Cell Seeding: Plate primary human aortic VSMCs in a 24-well plate at a density of 50,000 cells/cm² and culture in standard growth medium until confluent.
-
Induction: Replace growth medium with either:
-
Control Medium: Basal medium with 5% FBS.
-
Osteogenic Medium (OM): Control medium supplemented with 10 mM β-glycerophosphate and 100 µg/mL ascorbic acid.
-
-
Treatment: For inhibitor studies, add the compound (e.g., this compound) to the OM at desired concentrations.
-
Culture: Maintain cells for 14-21 days, replacing the medium every 2-3 days.
-
Staining: Wash cells with PBS, fix with 10% neutral buffered formalin for 15 minutes, and stain with 2% Alizarin Red S (pH 4.2) for 5 minutes. Wash extensively with deionized water.
-
Quantification: Destain the wells using 10% cetylpyridinium chloride for 1 hour. Measure the absorbance of the extracted stain at 562 nm. Compare to a standard curve of known Alizarin Red S concentrations.
Protocol: TNAP Activity Assay (Colorimetric)
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.5, with 1 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, add 50 µL of sample to 150 µL of substrate solution (e.g., 1 mg/mL p-nitrophenyl phosphate (pNPP) in the same buffer).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measurement: Read the absorbance at 405 nm. The product, p-nitrophenol, is yellow under alkaline conditions.
-
Calculation: Quantify activity by comparing the absorbance to a standard curve prepared with p-nitrophenol. Express activity as U/L or nmol/min/mg protein.
Conclusion and Future Directions
Tissue-Nonspecific Alkaline Phosphatase is unequivocally a central driver of vascular calcification. Its enzymatic activity directly links the pathological processes of inflammation and mineral dysregulation to the physical deposition of hydroxyapatite in the vessel wall. The development of potent and specific TNAP inhibitors has provided powerful tools to validate this enzyme as a druggable target, with compelling preclinical data demonstrating a profound ability to halt the progression of calcification.
Future research and development should focus on:
-
Optimizing Therapeutic Window: Fine-tuning dosing and delivery strategies for TNAP inhibitors to maximize efficacy in the vasculature while minimizing off-target effects on the skeleton.[11]
-
Biomarker Development: Identifying circulating biomarkers, potentially related to TNAP activity or EV-bound TNAP, to better stratify patients and monitor therapeutic response.
-
Combination Therapies: Exploring the synergistic potential of TNAP inhibitors with other treatments, such as phosphate binders or anti-inflammatory agents, to address the multifactorial nature of vascular calcification.[6][25]
A deeper understanding of the full spectrum of TNAP's functions will be critical for the safe and effective translation of TNAP-targeted therapies from the laboratory to the clinic.[1][2]
References
- 1. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of extracellular vesicles in vascular calcification in chronic kidney disease [frontiersin.org]
- 4. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations on the Development of Therapeutics in Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathophysiological role of vascular smooth muscle alkaline phosphatase in medial artery calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the extracellular ATP/pyrophosphate metabolism cycle in vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The role of extracellular vesicles in vascular calcification in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardization of Human Calcific Aortic Valve Disease in vitro Modeling Reveals Passage-Dependent Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Vascular Calcification: In Vitro Models under the Magnifying Glass | Semantic Scholar [semanticscholar.org]
- 21. Frontiers | Models and Techniques to Study Aortic Valve Calcification in Vitro, ex Vivo and in Vivo. An Overview [frontiersin.org]
- 22. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: potential mechanism for uremic vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 24. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Therapeutic approaches for the treatment of genetic and acquired cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to SBI-425 and its Role in Pyrophosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular inorganic pyrophosphate (PPi) is a critical endogenous inhibitor of soft tissue calcification. Its metabolism is tightly regulated by a balance between its synthesis, primarily by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), and its degradation by tissue-nonspecific alkaline phosphatase (TNAP). Dysregulation of this axis, particularly the overactivity of TNAP, can lead to diminished PPi levels and pathological mineralization, a hallmark of conditions like vascular calcification. SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of TNAP. By blocking TNAP's enzymatic activity, this compound effectively increases the local concentration of PPi, thereby preventing the formation and growth of hydroxyapatite crystals. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on pyrophosphate metabolism, and detailed protocols for its preclinical evaluation.
The Central Role of Pyrophosphate in Preventing Pathological Calcification
Vascular calcification and other forms of ectopic mineralization are active, cell-mediated processes akin to bone formation. A key protective mechanism against such pathological mineralization is the maintenance of adequate levels of extracellular pyrophosphate (PPi).[1] PPi is a potent inhibitor of hydroxyapatite crystal formation and growth.[1]
The homeostasis of extracellular PPi is principally governed by two enzymes acting in opposition:
-
ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1): This enzyme synthesizes PPi by hydrolyzing extracellular ATP.
-
TNAP (Tissue-Nonspecific Alkaline Phosphatase): This enzyme hydrolyzes PPi into two molecules of inorganic phosphate (Pi), which abrogates its inhibitory effect and can, in turn, promote mineralization.[2]
An imbalance in this delicate system, such as the overexpression of TNAP often seen in calcified arteries, leads to a local deficit of PPi, creating a pro-calcific environment.[1][2] Consequently, inhibiting TNAP has emerged as a promising therapeutic strategy to combat diseases of ectopic calcification.
This compound: A Potent Inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
This compound is a nicotinamide derivative identified as a highly potent and selective inhibitor of TNAP.[3][4][5] Its mechanism of action is to directly block the enzymatic activity of TNAP, thereby preventing the degradation of PPi. This leads to an increase in local PPi concentrations, restoring the natural inhibition of calcification.[3]
Potency and Selectivity
This compound demonstrates high potency against TNAP with minimal activity against other alkaline phosphatase isoenzymes, ensuring a targeted therapeutic effect.[3]
| Parameter | Value | Reference |
| TNAP IC50 | 16 nM | [4] |
| Selectivity | >80 µM against IAP and PLAP | [3] |
Pharmacokinetics
Preclinical studies in rodent models have shown that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and sustained plasma exposure, making it suitable for in vivo applications.[3]
| Species | Dose (p.o.) | AUC (µg·hr/mL) | t1/2 (hr) | Oral Bioavailability (%) | Reference |
| Mouse | 10 mg/kg | >800 | 2.3 | 58 | [3] |
A single 10 mg/kg oral dose in mice was shown to inhibit plasma TNAP activity by over 75% for up to 8 hours and by approximately 50% at 24 hours.[1][2]
In Vivo Efficacy
This compound has demonstrated significant efficacy in preventing and reducing vascular calcification in multiple preclinical animal models.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Warfarin-induced vascular calcification (Rat) | 10 mg/kg/day for 7 weeks | Significantly reduced aortic calcium content (from 3.84 to 0.70 mg/g tissue). | [1][2] |
| CKD-MBD (Mouse) | 10 and 30 mg/kg/day | Drastically halted medial arterial calcification; Increased plasma PPi levels. | [6] |
| Abcc6-/- mouse model of PXE | 75 mg/kg/day | Reduced plasma TNAP activity by 61% and muzzle skin mineralization by 58%. | [7] |
| TNAP-overexpressing mouse | 10 mg/kg/day | Reduced arterial calcification and prolonged lifespan. | [8] |
| Familial hypercholesterolemia (WHC-eTNAP mouse) | 30 mg/kg/day for 5 weeks | Reduced coronary calcium and improved ejection fraction. | [9] |
Signaling Pathways and Experimental Workflows
Pyrophosphate Metabolism Pathway
The following diagram illustrates the central roles of ENPP1 and TNAP in regulating extracellular pyrophosphate and the mechanism by which this compound intervenes.
Caption: Pyrophosphate (PPi) metabolism and the inhibitory action of this compound on TNAP.
Experimental Workflow: Evaluating this compound In Vivo
This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of vascular calcification.
Caption: Workflow for in vivo evaluation of this compound in a vascular calcification model.
Detailed Experimental Protocols
Protocol for TNAP Inhibition Assay (Colorimetric)
This protocol is adapted for determining the IC50 of an inhibitor like this compound using a colorimetric readout.
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl₂
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader (405 nm absorbance)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the well should be ≤1%.
-
Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Add vehicle (e.g., Assay Buffer with equivalent DMSO concentration) to "maximum activity" control wells.
-
Add Assay Buffer without enzyme to "background" wells.
-
-
Enzyme Addition: Add a solution of TNAP in Assay Buffer to all wells except the "background" controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add pNPP substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Stop Reaction: Add Stop Solution to all wells to terminate the enzymatic reaction. This will also cause a yellow color to develop.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "maximum activity" control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol for In Vitro Calcification Staining (Alizarin Red S)
This protocol is for staining and quantifying calcium deposits in cell culture models of vascular calcification (e.g., vascular smooth muscle cells).[10][11][12][13]
Materials:
-
Cells cultured in multi-well plates
-
Phosphate Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) Staining Solution: 2% w/v Alizarin Red S in distilled water, pH adjusted to 4.1-4.3.[13]
-
Destaining Solution: 10% Cetylpyridinium Chloride (CPC) in distilled water for quantification.
Procedure:
-
Cell Culture: Culture vascular smooth muscle cells to confluency and induce calcification using a high-phosphate medium for 7-14 days.
-
Wash: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.[12][13]
-
Rinse: Carefully remove the fixative and wash the cells 3-4 times with distilled water.
-
Staining: Remove all water and add the ARS Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.[12][13]
-
Wash: Aspirate the ARS solution and wash the wells 4-5 times with distilled water to remove excess, unbound dye.
-
Visualization (Qualitative): Add PBS or distilled water to the wells to prevent drying and visualize the red-orange calcium deposits using a bright-field microscope.
-
Quantification (Optional):
-
After the final wash, add the 10% CPC Destaining Solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to elute the stain.[10]
-
Transfer the supernatant to a new 96-well plate.
-
Read the absorbance at ~550 nm. The absorbance is proportional to the amount of bound Alizarin Red S, and thus to the calcium content.
-
Protocol for Plasma Pyrophosphate Measurement (Enzymatic Kit)
This protocol outlines the general principle for measuring PPi in plasma samples using a commercially available enzymatic, luminescence-based kit.[14][15][16][17]
Principle: The assay is a two-step enzymatic process. First, ATP sulfurylase converts PPi to ATP in the presence of adenosine 5'-phosphosulfate (APS). In the second step, the newly generated ATP is quantified using the firefly luciferase enzyme, which produces light in a reaction with luciferin. The amount of light produced is directly proportional to the initial PPi concentration.[16]
Materials:
-
Commercial PPi Assay Kit (e.g., from Lonza, Sigma-Aldrich, or Abcam) containing ATP sulfurylase, luciferase, APS, luciferin, and buffers.[16][17]
-
EDTA-plasma samples (EDTA is crucial to prevent PPi degradation post-collection).
-
Luminometer or a microplate reader capable of measuring luminescence.
-
Opaque-walled 96-well plates.
Procedure:
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
It is highly recommended to deproteinize plasma samples using a 10 kDa molecular weight cutoff (MWCO) spin filter to remove proteins that can interfere with the assay.[14]
-
-
Standard Curve: Prepare a standard curve using the PPi standard provided in the kit, following the manufacturer's dilution instructions.
-
Reaction Setup:
-
Add plasma samples and standards to the wells of the opaque-walled plate.
-
Prepare the reaction mixture according to the kit's protocol, which typically involves reconstituting and mixing the enzymatic components (ATP sulfurylase, luciferase, etc.).
-
Add the reaction mixture to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate as specified by the manufacturer (e.g., 30-60 minutes at 37°C, protected from light).[17]
-
Measurement: Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
Calculation: Determine the PPi concentration in the samples by interpolating their RLU values from the standard curve. Account for any dilution factors used during sample preparation.
Conclusion
This compound represents a highly promising therapeutic agent for diseases characterized by pathological calcification. Its targeted inhibition of TNAP directly addresses a key driver of ectopic mineralization by preserving the natural inhibitor, pyrophosphate. The robust preclinical data, favorable pharmacokinetic profile, and clear mechanism of action make this compound a valuable tool for researchers in the field and a strong candidate for further clinical development. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the study of pyrophosphate metabolism and the development of novel anti-calcification therapies.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchmap.jp [researchmap.jp]
- 7. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Pyrophosphate (PPi) Assay Kit(Fluorometric/Colorimetric) - Lifeasible [lifeasible.com]
- 16. Plasma inorganic pyrophosphate and alkaline phosphatase in patients with pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrophosphate (PPi) Assay Kit. Colorimetric / Fluorometric. | Abcam [abcam.com]
Preclinical Profile of SBI-425: A Potent TNAP Inhibitor
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
Introduction
SBI-425 is an orally active and potent small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3][4] Preclinical research has identified this compound as a promising therapeutic candidate for conditions characterized by pathological soft-tissue calcification, such as vascular calcification associated with chronic kidney disease (CKD), pseudoxanthoma elasticum (PXE), and generalized arterial calcification of infancy (GACI).[5][6] This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, pharmacokinetic profile, and efficacy in various animal models.
Mechanism of Action
This compound selectively inhibits TNAP, an enzyme responsible for the hydrolysis of extracellular pyrophosphate (ePPi), a key inhibitor of mineralization.[6][7] By inhibiting TNAP, this compound increases the levels of ePPi, thereby preventing the deposition of calcium phosphate crystals in soft tissues.[6]
In Vitro Activity
This compound is a potent inhibitor of TNAP with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Assay Type | IC50 (nM) | Reference |
| PPi Assay | 16 | [1][3] |
| Whole Blood Assay | 105 | [3] |
Pharmacokinetic Profile
Pharmacokinetic studies in rodents have demonstrated that this compound possesses good oral bioavailability and a favorable half-life.
| Parameter | Value | Dosing | Species | Reference |
| Clearance (iv) | 5.14 ml/min/kg | 2 mg/kg | Rodent | [6] |
| t1/2 (iv) | 1.03 h | 2 mg/kg | Rodent | [6] |
| Oral Bioavailability | 58% | 10 mg/kg | Rodent | [6] |
| AUC (po) | >800 ug.hr/mL | 10 mg/kg | Rodent | [6] |
A single oral dose of 10 mg/kg in mice resulted in greater than 75% inhibition of plasma TNAP activity for up to 8 hours and approximately 50% inhibition at 24 hours.[6]
Preclinical Efficacy in Animal Models
This compound has been evaluated in several rodent models of pathological calcification, demonstrating significant efficacy in preventing disease progression and improving survival.
Vascular Calcification Models
In a rat model of warfarin-induced vascular calcification, daily administration of this compound (10 mg/kg/day) for 7 weeks significantly reduced vascular calcification.[7]
| Treatment Group | Aortic Calcium Content (mg calcium/g wet tissue) | Reference |
| Vehicle | 3.84 ± 0.64 | [7] |
| This compound (10 mg/kg/day) | 0.70 ± 0.23 | [7] |
In a mouse model of chronic kidney disease-mineral bone disorder (CKD-MBD), this compound (10 and 30 mg/kg/day) increased survival and almost completely inhibited the development of medial arterial calcification.[8] Furthermore, in a mouse model of familial hypercholesterolemia with endothelial TNAP overexpression (WHC-eTNAP mice), this compound (30 mg/kg/day for 5 weeks) reduced coronary calcium and lipid deposition.[9]
| Parameter | WHC-eTNAP + Placebo | WHC-eTNAP + this compound | Reference |
| Coronary Calcium (μm²) | 144622 | 78838 | [9] |
| Coronary Lipids (μm²) | 77317 | 30754 | [9] |
Pseudoxanthoma Elasticum (PXE) Model
In the Abcc6-/- mouse model of PXE, oral administration of this compound (75 mg/kg/day for 8 weeks) resulted in a 61% reduction in plasma TNAP activity and a 58% reduction in muzzle skin mineralization.[10]
Sepsis Model
In a mouse model of experimental sepsis, daily intraperitoneal administration of this compound (25 mg/kg) for 7 days suppressed CD4+Foxp3+CD25- and CD8+Foxp3+CD25- splenocyte T-cell populations.[11] However, it did not affect clinical severity outcomes.[11]
Experimental Protocols
Warfarin-Induced Vascular Calcification in Rats
-
Animal Model: A rat model of 0.30% warfarin-induced vascular calcification was utilized.[7]
-
Treatment: Rats received daily administration of either vehicle or this compound (10 mg/kg/day) for 7 weeks.[7]
-
Endpoint Analysis: Aortic calcium content was quantified, and aortic sections were stained with Von Kossa to assess the area of calcification.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 10. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-425: A Technical Guide to a Potent TNAP Inhibitor for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its role in cardiovascular disease, particularly vascular calcification. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate its use in preclinical research and drug development.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in the regulation of extracellular matrix mineralization.[1] It catalyzes the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi), a promoter of mineralization.[2] Dysregulation of TNAP activity is implicated in various pathological conditions, including vascular calcification, a major contributor to cardiovascular morbidity and mortality.[3] this compound has emerged as a critical research tool to investigate the role of TNAP in these processes and as a potential therapeutic agent.[1]
Mechanism of Action
This compound is a non-competitive inhibitor of TNAP. Its primary mechanism of action involves binding to the enzyme and reducing its catalytic activity, thereby preventing the breakdown of PPi. The increased extracellular concentration of PPi effectively inhibits the deposition of calcium phosphate crystals in soft tissues.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| PPi Assay | TNAP | 16 | MedchemExpress |
| Whole Blood Assay | TNAP | 105 | Selleck Chemicals |
Table 2: In Vivo Efficacy of this compound in a Warfarin-Induced Vascular Calcification Rat Model
| Treatment Group | Aortic Calcium Content (mg/g wet tissue) | Reference |
| Vehicle | 3.84 ± 0.64 | [2] |
| This compound (10 mg/kg/day) | 0.70 ± 0.23 | [2] |
Table 3: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Dosing | Reference |
| Plasma TNAP Inhibition (at 8 hours) | >75% | 10 mg/kg (oral) | [1] |
| Plasma TNAP Inhibition (at 24 hours) | ~50% | 10 mg/kg (oral) | [1] |
Signaling Pathways
The inhibition of TNAP by this compound has significant downstream effects on cellular signaling pathways involved in vascular smooth muscle cell (VSMC) phenotype and mineralization.
Figure 1. this compound inhibits TNAP, preventing PPi hydrolysis and subsequent vascular calcification.
Experimental Protocols
In Vivo Administration of this compound
Objective: To administer this compound to animal models to study its in vivo effects.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Oral gavage needles or intraperitoneal injection supplies
-
Rodent diet (for mixing)
Protocols:
Oral Gavage:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, sequentially add the components while vortexing to ensure complete dissolution.
-
The final concentration of this compound should be calculated based on the desired dosage (e.g., 10-30 mg/kg) and the administration volume appropriate for the animal model.
-
Administer the solution via oral gavage daily or as required by the experimental design.[4]
Dietary Admixture:
-
Calculate the total amount of this compound needed for the study duration based on the number of animals, daily food consumption, and desired dosage (e.g., 30 mg/kg/day).
-
Thoroughly mix the this compound powder with the powdered rodent diet to ensure a homogenous distribution.
-
Provide the medicated diet to the animals ad libitum.
Intraperitoneal Injection:
-
Prepare the this compound formulation as described for oral gavage.
-
Administer the solution via intraperitoneal injection at the desired dosage (e.g., 25 mg/kg) and frequency.
Measurement of TNAP Activity
Objective: To quantify the enzymatic activity of TNAP in biological samples.
Principle: This colorimetric assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by TNAP to p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Sample (plasma, serum, or tissue homogenate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare tissue homogenates by sonicating the tissue in a suitable lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Add a small volume of the sample (e.g., 10 µL of plasma or diluted tissue homogenate) to each well of a 96-well plate.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.1 N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate TNAP activity relative to a standard curve of p-nitrophenol.
Figure 2. Workflow for the colorimetric TNAP activity assay using pNPP.
Staining for Vascular Calcification
Objective: To visualize and quantify calcium deposits in vascular tissues.
5.3.1. Alizarin Red S Staining
Principle: Alizarin Red S forms a chelate with calcium ions, resulting in a bright red-orange precipitate at the sites of calcification.
Materials:
-
Alizarin Red S staining solution (2% in distilled water, pH 4.1-4.3)
-
4% paraformaldehyde (PFA) in PBS
-
Distilled water
-
Acetone
-
Xylene
-
Mounting medium
Protocol:
-
Fix tissue sections or cultured cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the samples with distilled water.
-
Incubate the samples with the Alizarin Red S solution for 2-5 minutes, monitoring the staining progress microscopically.
-
Remove the staining solution and wash with distilled water.
-
Dehydrate the samples through a graded series of ethanol, followed by acetone and xylene.
-
Mount the coverslips using a resinous mounting medium.
-
Visualize the red-orange calcium deposits using a light microscope.
5.3.2. Von Kossa Staining
Principle: This method is an indirect way to demonstrate calcium. Silver nitrate reacts with the phosphate in calcium phosphate deposits. The silver phosphate is then reduced to black metallic silver by exposure to light.
Materials:
-
5% silver nitrate solution
-
5% sodium thiosulfate solution
-
Nuclear Fast Red counterstain (optional)
-
10% neutral buffered formalin
-
Distilled water
Protocol:
-
Fix tissue sections in 10% neutral buffered formalin.
-
Rinse the sections thoroughly with distilled water.
-
Incubate the sections with 5% silver nitrate solution under a bright light (e.g., 60-100W bulb or UV light) for 20-60 minutes, or until calcium deposits turn black.[5]
-
Rinse the sections with distilled water.
-
Treat the sections with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.[5]
-
Rinse with distilled water.
-
(Optional) Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate, clear, and mount the sections.
-
Visualize the black deposits of metallic silver, indicating the presence of phosphate associated with calcium.[5]
Figure 3. Comparative workflow for Alizarin Red S and Von Kossa staining.
Conclusion
This compound is an invaluable tool for investigating the pathophysiology of diseases characterized by ectopic calcification. Its high potency and selectivity for TNAP, coupled with its oral bioavailability, make it suitable for a wide range of in vitro and in vivo research applications. The detailed protocols and data presented in this guide are intended to support the scientific community in leveraging this compound to advance our understanding of TNAP-mediated pathologies and to explore novel therapeutic strategies.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchmap.jp [researchmap.jp]
- 5. Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification [jove.com]
SBI-425: A Technical Guide on its Effects on Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425 is a potent and selective, orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3][4] TNAP is a key ectoenzyme that plays a crucial role in bone matrix mineralization.[5] It facilitates this process by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[2] By regulating the local Pi/ePPi ratio, TNAP is essential for normal skeletal and dental calcification. Dysregulation of TNAP activity is implicated in various pathological conditions, including ectopic calcification and disorders of bone metabolism. This document provides a comprehensive technical overview of the effects of this compound on bone metabolism, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of TNAP. By binding to the enzyme, this compound blocks its ability to hydrolyze ePPi. This leads to a localized increase in the concentration of ePPi, which in turn inhibits the formation and growth of hydroxyapatite crystals within the bone matrix. This modulation of the Pi/ePPi ratio is the core principle by which this compound influences bone metabolism. While primarily investigated for its role in preventing pathological soft-tissue calcification, this mechanism has direct implications for physiological bone mineralization.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties of this compound and its effects on bone metabolism from preclinical studies.
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (TNAP inhibition) | 16 nM | In vitro enzyme assay | [1] |
| Oral Bioavailability | Good to Excellent | Rodent | |
| In Vivo TNAP Inhibition | >75% at 8 hours, ~50% at 24 hours (10 mg/kg oral dose) | Mouse (plasma) |
Table 2: Effects of this compound on Bone Metabolism in a Warfarin-Induced Vascular Calcification Rat Model
| Parameter | Vehicle Control | This compound (10 mg/kg/day for 7 weeks) | Percentage Change | Reference |
| Bone Formation Rate | Not reported | Decreased | - | [6][7] |
| Mineral Apposition Rate | Not reported | Decreased | - | [6][7] |
| Osteoid Maturation Time | Not reported | Increased | + | [6][7] |
| Osteoclast Perimeter | No significant change | No significant change | ~0% | [6] |
| Eroded Perimeter | No significant change | No significant change | ~0% | [6] |
Experimental Protocols
Warfarin-Induced Vascular Calcification and Bone Metabolism Rat Model
-
Objective: To evaluate the effect of pharmacological TNAP inhibition by this compound on vascular calcification and bone metabolism.[6][7]
-
Animal Model: Male Wistar rats.[7]
-
Induction of Pathology: Animals were fed a diet supplemented with 0.30% warfarin to induce arterial media calcification.[6][7] This model is advantageous as it allows for the study of calcification processes without the confounding factors of chronic kidney disease or diabetes.[7]
-
Treatment Groups:
-
Bone Analysis:
-
Histomorphometry: Static and dynamic bone parameters were assessed. This included measurements of bone formation rate, mineral apposition rate, and osteoid maturation time.[6][7]
-
Gene Expression Analysis: Aortic mRNA levels of osteo/chondrogenic marker genes (e.g., Runx2, TNAP, SOX9) and genes involved in pyrophosphate/inorganic phosphate homeostasis (e.g., NPP1, NPP3, PHOSPHO1) were investigated.[7]
-
-
Vascular Calcification Analysis: Calcium content in the aorta and peripheral arteries was quantified, and histological analysis (Von Kossa staining) was performed to assess the area of calcification.[6][7]
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) Mouse Model
-
Objective: To assess the inhibitory effect of this compound on medial arterial calcification (MAC) formation in a model of CKD-MBD.[8]
-
Animal Model: Eight-week-old C57/BL6J male mice.[8]
-
Induction of Pathology: Mice were fed a diet containing 0.2% adenine and 0.8% phosphorus for 6 weeks to induce CKD, followed by a high phosphorus diet (0.2% adenine and 1.8% phosphorus) for another 6 weeks.[8]
-
Treatment Groups:
-
Analysis:
-
Biochemical Analysis: Plasma and aortic tissue TNAP activity, blood urea nitrogen, creatinine, phosphorus, intact PTH, FGF-23, and plasma pyrophosphate (PPi) levels were measured.[8]
-
Calcification Assessment: Aortic calcification was evaluated by computed tomography (CT) imaging, histological analysis (Von Kossa staining), and measurement of aortic tissue calcium content.[8]
-
Gene Expression: Aortic tissue mRNA expression of osteoblastic trans-differentiation-related genes, including TNAP, was analyzed.[8]
-
Signaling Pathways and Logical Relationships
This compound Mechanism of Action on Bone Mineralization
Caption: this compound inhibits TNAP, increasing ePPi and reducing Pi, thereby inhibiting bone mineralization.
Experimental Workflow for Warfarin-Induced Rat Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
An In-depth Technical Guide to the Neuroinflammatory Effects of SBI-425
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the experimental findings concerning the neuroinflammatory effects of SBI-425, a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).
Introduction to this compound and its Primary Mechanism of Action
This compound is a small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with a high degree of potency and selectivity.[1][2][3] In preclinical studies, it has demonstrated robust in vivo inhibition of TNAP following oral administration.[3] The primary mechanism of action of this compound is the inhibition of TNAP, an enzyme expressed in various tissues, including the central nervous system.[4][5] TNAP plays a crucial role in numerous physiological processes, and its dysregulation has been implicated in pathological conditions.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (TNAP) | 16 nM | In vitro (PPi assay) | [1][2] |
| IC50 (TNAP) | 105 nM | In vitro (whole blood assay) | [2] |
| In Vivo TNAP Inhibition | >75% for 8 hours, ~50% at 24 hours | Mouse plasma (10 mg/kg oral dose) | [3] |
Table 2: Effects of this compound in a Murine Sepsis Model
| Parameter | Treatment Group | Outcome | Reference |
| CD4+ Foxp3+ CD25- T-cells | This compound (25 mg/kg, IP) | Suppressed population in splenocytes | [5][6][7] |
| CD8+ Foxp3+ CD25- T-cells | This compound (25 mg/kg, IP) | Suppressed population in splenocytes | [5][6][7] |
| Brain TNAP Activity | This compound (25 mg/kg, IP) | Suppressed in brain parenchyma | [5][6][7] |
| Blood-Brain Barrier Function | This compound + Proinflammatory stimulus | Potentiated loss of barrier function in primary brain endothelial cells | [5][6][7] |
| Claudin-5 Expression | This compound (in septic mice) | Decreased compared to vehicle-treated septic mice | [8] |
| Microglial Activation | This compound | No significant effect on microglial activation status | |
| Microglial Number | This compound | No significant difference in the number of glial cell bodies in the cortex |
Experimental Protocols
3.1. Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
A commonly utilized model to study the systemic inflammation and associated neuroinflammatory consequences is the cecal ligation and puncture (CLP) model of sepsis.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated distal to the ileocecal valve.
-
The cecum is punctured once with a needle.
-
A small amount of fecal matter is extruded to induce peritonitis.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
-
This compound Administration: this compound or a vehicle control is administered, often via intraperitoneal (IP) injection, at a specified dose (e.g., 25 mg/kg) daily for a defined period (e.g., 7 days) following the CLP procedure.[5][6][7][9]
3.2. Assessment of TNAP Activity
-
Sample Collection: Plasma, brain, and bone tissue can be collected for analysis.[4]
-
Homogenization: Brain and bone tissues are homogenized in appropriate buffers.
-
Assay: TNAP activity is measured using a colorimetric or fluorometric assay, often involving the hydrolysis of a phosphatase substrate such as p-nitrophenyl phosphate (pNPP). The rate of product formation is proportional to the enzyme activity.
3.3. Flow Cytometry for T-cell Population Analysis
-
Sample Preparation: Spleens are harvested, and splenocytes are isolated to create a single-cell suspension.
-
Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4, CD8, CD25) and intracellular transcription factors (e.g., Foxp3).
-
Analysis: Stained cells are analyzed using a flow cytometer to identify and quantify specific T-cell subpopulations.
3.4. Blood-Brain Barrier Permeability Assays
-
In Vitro Model: Primary brain microvascular endothelial cells (BMECs) are cultured to form a monolayer, mimicking the BBB.
-
Treatment: The endothelial cell monolayer is treated with a proinflammatory stimulus (e.g., lipopolysaccharide - LPS) with or without this compound.
-
Permeability Measurement: Barrier function is assessed by measuring the passage of a tracer molecule (e.g., fluorescently labeled dextran) across the cell monolayer. An increase in the amount of tracer crossing the monolayer indicates increased permeability.[5][6][7]
-
In Vivo Assessment: Infiltration of endogenous permeability markers, such as immunoglobulin G (IgG), into the brain parenchyma can be assessed via immunohistochemistry on brain sections.[8]
3.5. Immunohistochemistry for Glial Cell Analysis
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.
-
Staining: Sections are incubated with primary antibodies against specific markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP), followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Stained sections are imaged using a fluorescence microscope, and the number and morphology of microglia and astrocytes are quantified.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action on the Neuroimmune Axis
Caption: this compound inhibits TNAP, impacting immune cells and BBB integrity.
Diagram 2: Experimental Workflow for Investigating this compound in a Sepsis Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis | Semantic Scholar [semanticscholar.org]
The Impact of SBI-425 on Endothelial Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SBI-425 on endothelial cells, focusing on its mechanism of action, relevant signaling pathways, and quantitative experimental data. This compound is a potent and orally active inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in various physiological and pathological processes, including vascular calcification and endothelial barrier regulation.[1]
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of TNAP. In the vasculature, TNAP plays a crucial role in hydrolyzing inorganic pyrophosphate (PPi), a key inhibitor of mineralization. By inhibiting TNAP, this compound increases the local concentration of PPi, thereby preventing pathological calcification.[2] Furthermore, emerging research indicates that TNAP activity is essential for maintaining endothelial barrier integrity. Inhibition of TNAP by this compound has been shown to disrupt this barrier function through modulation of the ROCK signaling pathway.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay Condition | Source |
| IC50 | 16 nM | TNAP inhibition assay | [1] |
Table 2: In Vivo Effects of this compound on Vascular Calcification and Function
| Animal Model | Dosage | Duration | Key Findings | Source |
| WHC-eTNAP mice (model of familial hypercholesterolemia with TNAP overexpression in endothelial cells) | 30 mg/kg/day in food | 5 weeks | - Reduced coronary calcium (78,838 vs. 144,622 µm²) - Reduced coronary lipids (30,754 vs. 77,317 µm²) - Improved body weight (22.4 vs. 18.8 g) - Improved ejection fraction (59% vs. 47%) | [5] |
| Warfarin-induced arterial media calcification rat model | 10 mg/kg/day | 7 weeks | - Significantly reduced vascular calcification in the aorta (3.84 to 0.70 mg/g wet tissue), carotid artery (1.46 to 0.28 mg/g wet tissue), and femoral artery (1.80 to 0.43 mg/g wet tissue) | [2] |
Table 3: Effect of this compound on Plasma Biomarkers in WHC-eTNAP Mice
| Biomarker | WHC + Placebo | WHC-eTNAP + Placebo | WHC-eTNAP + this compound | Source |
| Alkaline Phosphatase (mU/L) | 178 | 4404 | 952 | [5] |
Signaling Pathway of this compound in Endothelial Cells
This compound-mediated inhibition of TNAP in brain microvascular endothelial cells (BMECs) leads to a disruption of the endothelial barrier. This is understood to occur through the upregulation of the Rho-associated protein kinase (ROCK) pathway, which is a key regulator of cytoskeletal dynamics. The inhibition of TNAP results in cytoskeletal remodeling, including changes in phalloidin and vimentin, leading to compromised barrier integrity.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In-Cell Western (ICW) Assay
This assay is used for the quantification of protein expression in cultured cells.
Objective: To quantify the expression of proteins such as ROCK1/2 in endothelial cells following treatment with this compound.
Methodology:
-
Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are grown to confluency in 96-well plates.
-
Treatment: Cells are treated with a vehicle control (e.g., 0.3% DMSO) or a TNAP inhibitor for 24 hours.[3]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde (PFA) and then permeabilized with 0.5% Triton X-100.[3]
-
Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., LI-COR Odyssey Blocking Solution) for 1 hour.[3]
-
Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies targeting the protein of interest (e.g., ROCK1/2).
-
Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to a fluorescent dye (e.g., IRDye).
-
Imaging and Quantification: The plate is imaged using an infrared imaging system (e.g., Odyssey Imaging System), and the fluorescence intensity is quantified to determine protein levels.
Brain Endothelial Cell Barrier Function Assay
This assay measures the integrity of the endothelial barrier in real-time.
Objective: To assess the effect of this compound on the barrier function of brain microvascular endothelial cells.
Methodology:
-
Cell Seeding: D3 cells are seeded onto collagen-coated 16-well E-Plate PET arrays at a concentration of 20,000 cells/well.[3]
-
Real-Time Monitoring: The plate is placed into an xCelligence RTCA DP system, which measures changes in electrical impedance as the cells form a monolayer. This provides a real-time readout of barrier function.[3]
-
Treatment: Once a stable barrier is formed, cells are treated with this compound, a vehicle control, or other compounds of interest (e.g., the ROCK inhibitor fasudil).[3]
-
Data Analysis: Changes in impedance are monitored over time to determine the impact of the treatment on endothelial barrier integrity. A decrease in impedance indicates a loss of barrier function.
Concluding Remarks
This compound is a valuable research tool for investigating the role of TNAP in endothelial cell biology. Its inhibitory effect on TNAP has demonstrated therapeutic potential in the context of vascular calcification. However, its impact on endothelial barrier integrity, mediated through the ROCK signaling pathway, highlights a critical aspect that warrants further investigation, particularly in disease states characterized by endothelial dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
Methodological & Application
SBI-425 In Vivo Study Protocol: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for in vivo studies involving SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).
This compound has emerged as a significant research tool for investigating the role of TNAP in various pathological conditions, particularly vascular calcification and neuroinflammation. Its oral bioavailability and high selectivity make it a valuable compound for preclinical studies.[1][2][3] This document synthesizes findings from multiple studies to provide standardized protocols and detailed application notes to guide future research.
Mechanism of Action
This compound is an orally active and potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 16 nM.[1] TNAP is a key enzyme involved in skeletal mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of calcification.[4][5] In pathological conditions, elevated TNAP activity in soft tissues can lead to ectopic calcification. By inhibiting TNAP, this compound increases the levels of extracellular PPi, thereby preventing or reducing pathological calcification.[3]
Studies have shown that the therapeutic effects of this compound are associated with the downregulation of inflammatory signaling pathways (such as acute phase response signaling and LXR/RXR signaling) and the upregulation of mitochondrial metabolic pathways (including the TCA cycle and fatty acid β-oxidation).[4]
Signaling Pathway of this compound in Vascular Calcification
Caption: Mechanism of this compound in preventing vascular calcification.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on this compound.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Clearance (Clp) | 5.14 mL/min/kg | |
| Volume of Distribution (Vd) | 1.03 L/kg | |
| Cmax | 178 µg/mL | |
| AUC | 848 µg*hr/mL | |
| Half-life (t1/2) | 2.3 hours | |
| Oral Bioavailability (%F) | 58% |
Table 2: Efficacy of this compound in Animal Models of Vascular Calcification
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Warfarin-induced vascular calcification in rats | 10 mg/kg/day (i.p.) | 7 weeks | Significantly reduced calcium content in the aorta, carotid, and femoral arteries. | [6] |
| TNAP-overexpressing mice (WHC-eTNAP) | 30 mg/kg/day (in food) | 5 weeks | Reduced coronary calcium and lipid deposition; improved body weight and ejection fraction.[7] | [7] |
| Pseudoxanthoma elasticum mouse model (Abcc6-/-) | 75 mg/kg/day (in diet) | 8 weeks | Reduced plasma TNAP activity by 61% and attenuated connective tissue mineralization. | [8] |
| Adenine and phosphorus-rich diet-induced CKD in mice | 10 or 30 mg/kg/day | Not specified | Prevented early death and aorta calcification.[5] | [5] |
Table 3: Effects of this compound on Plasma Parameters
| Animal Model | Dosage | Parameter | Result | Reference |
| TNAP-overexpressing mice (WHC-eTNAP) | 30 mg/kg/day | Plasma Alkaline Phosphatase Activity | Reduced from 4404 mU/L to 952 mU/L. | [7] |
| Pseudoxanthoma elasticum mouse model (Abcc6-/-) | 75 mg/kg/day | Plasma TNAP Activity | Reduced by 61%. | [8] |
| Warfarin-induced vascular calcification in rats | 10 mg/kg/day | Serum Calcium and Phosphorus | No significant changes observed. | [6] |
Experimental Protocols
Protocol 1: Warfarin-Induced Vascular Calcification Model in Rats
This protocol is designed to assess the efficacy of this compound in a well-established rat model of medial arterial calcification.
1. Animal Model:
-
Species: Wistar rats.
-
Health Status: Healthy, with normal renal function.
2. Induction of Vascular Calcification:
-
Administer a diet supplemented with 0.30% warfarin.[6]
3. This compound Administration:
-
Dose: 10 mg/kg/day.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection.[6]
-
Vehicle: To be specified by the researcher (e.g., DMSO, saline).
-
Treatment Duration: 7 weeks, starting concurrently with the warfarin diet.[6]
4. Outcome Measures:
-
Primary Endpoint: Calcium content in the aorta and peripheral arteries (e.g., carotid, femoral). This can be measured using methods like atomic absorption spectrometry.[6]
-
Secondary Endpoints:
5. Experimental Workflow:
Caption: Workflow for the warfarin-induced vascular calcification study.
Protocol 2: Atherosclerosis and Coronary Calcification Model in Mice
This protocol evaluates the effect of this compound on atherosclerosis and plaque calcification in a genetically modified mouse model.
1. Animal Model:
-
Species: Wicked high cholesterol (WHC) mice with endothelial-specific TNAP overexpression (WHC-eTNAP). These mice are generated by crossing mice with a point mutation in the low-density lipoprotein receptor with mice overexpressing TNAP in endothelial cells.[5][7]
2. Diet:
-
Administer an atherogenic diet (e.g., Paigen's diet, TD.02028) starting at 8 weeks of age.[7]
3. This compound Administration:
-
Dose: 30 mg/kg/day.[7]
-
Route of Administration: Mixed with powdered food.[7]
-
Treatment Duration: 5 weeks, starting at 8 weeks of age.[7]
4. Outcome Measures:
-
Primary Endpoints:
-
Secondary Endpoints:
5. Experimental Workflow:
Caption: Workflow for the atherosclerosis and coronary calcification study.
Protocol 3: Neuroinflammation and Sepsis Model in Mice
This protocol investigates the role of peripherally administered this compound on the brain-immune axis during experimental sepsis.
1. Animal Model:
-
Species: Mice (strain to be specified by the researcher).
2. Induction of Sepsis:
-
Cecal ligation and puncture (CLP) surgery.
3. This compound Administration:
-
Dose: 25 mg/kg/day.[9]
-
Route of Administration: Intraperitoneal (i.p.) injection.[9]
-
Treatment Duration: Daily for 7 days, starting one hour post-CLP surgery.[9][10]
4. Outcome Measures:
-
Primary Endpoints:
-
Secondary Endpoints:
5. Experimental Workflow:
Caption: Workflow for the neuroinflammation and sepsis study.
Considerations and Limitations
-
Bone Homeostasis: While effective in preventing ectopic calcification, long-term or high-dose administration of this compound may impact physiological bone mineralization.[5][6] Therefore, studies should include assessments of bone health.
-
Blood-Brain Barrier Penetration: this compound does not cross the blood-brain barrier in healthy mice.[9][12] This makes it a useful tool for studying the effects of peripheral TNAP inhibition on the brain, but it is not suitable for directly targeting TNAP within the central nervous system.
-
Species Differences: The pharmacokinetics and efficacy of this compound may vary between species. The protocols provided here are based on rodent models and may require optimization for other species.
-
Dose Selection: The optimal dose of this compound can vary depending on the animal model and the specific research question. Pilot studies may be necessary to determine the most effective dose for a particular application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 8. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: SBI-425 Dosage for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SBI-425, a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), in various mouse models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme crucial for bone mineralization and a key regulator of extracellular pyrophosphate (PPi) levels.[1] By inhibiting TNAP, this compound increases the concentration of PPi, a potent inhibitor of soft tissue calcification. This mechanism of action makes this compound a valuable research tool for studying diseases associated with ectopic calcification, such as chronic kidney disease-mineral and bone disorder (CKD-MBD), pseudoxanthoma elasticum (PXE), and atherosclerosis.[2][3][4]
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and its effects in various mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage Range (Oral) | Administration Frequency | Study Duration | Reference(s) |
| Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) | 1 - 30 mg/kg/day | Once or twice daily | 6 - 12 weeks | [5][6][7] |
| Pseudoxanthoma Elasticum (PXE) | 7.5 - 75 mg/kg/day | Once daily (in diet) | 8 weeks | [2] |
| Atherosclerosis (WHC-eTNAP mice) | 30 mg/kg/day | Once daily (in food) | 5 weeks | [4] |
| TNAP Overexpression (Vascular Calcification) | 10 mg/kg/day | Once daily | Not specified | [3] |
Table 2: Pharmacodynamic Effects of this compound in Mice
| Dosage (Oral) | Time Post-Dose | TNAP Inhibition (Plasma) | Reference(s) |
| 10 mg/kg | 8 hours | >75% | [8] |
| 10 mg/kg | 24 hours | ~50% | [8] |
Table 3: Efficacy of this compound in Mouse Models
| Mouse Model | Dosage (Oral) | Key Findings | Reference(s) |
| Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) | 1 and 10 mg/kg twice daily | Significantly inhibited the progression of calcium deposition in renal tubules; prevented the deterioration of plasma BUN, FGF-23, PTH, and phosphate.[5] | [5] |
| Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) | 10 and 30 mg/kg once daily | Drastically halted medial arterial calcification; suppressed upregulation of osteoblastic trans-differentiation-related genes in the aorta; increased plasma PPi levels.[6] | [6] |
| Pseudoxanthoma Elasticum (PXE) | 75 mg/kg/day | Reduced plasma TNAP activity by 61%; reduced mineralization in the muzzle skin by 58%.[2] | [2] |
| Atherosclerosis (WHC-eTNAP mice) | 30 mg/kg/day | Reduced coronary calcium and lipid deposition; improved body weight and ejection fraction.[4] | [4] |
| TNAP Overexpression (Vascular Calcification) | 10 mg/kg/day | Reduced arterial calcification and prolonged lifespan.[3] | [3] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing solution. For example, to prepare a 1 mg/mL final solution, a 10 mg/mL stock in DMSO can be made.
-
In a sterile microcentrifuge tube, combine the following in the specified order, vortexing after each addition:
-
10% DMSO (from the this compound stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous suspension.
-
Prepare the dosing solution fresh daily.
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound dosing solution or vehicle control
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Gently restrain the mouse by grasping the loose skin over the neck and back to prevent movement. Ensure the animal can breathe comfortably.
-
Position the mouse vertically, with its head and body in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the solution.
-
After administration, gently and slowly withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.
-
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound dosing solution or vehicle control
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol or other skin disinfectant
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse by scruffing the neck and back, and turn it over to expose the abdomen.
-
Tilt the mouse's head slightly downwards to cause the abdominal organs to move cranially, creating a safer injection site in the lower abdomen.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with a 70% ethanol swab.
-
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back the plunger to ensure no blood or fluid is drawn, which would indicate incorrect placement in a blood vessel or organ.
-
If aspiration is clear, slowly inject the solution.
-
-
Post-Procedure Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Visualizations
This compound Mechanism of Action and Signaling Pathway
Caption: this compound inhibits TNAP, leading to increased PPi and downstream signaling effects.
Experimental Workflow for Evaluating this compound in a Mouse Model
Caption: A typical experimental workflow for in vivo studies of this compound in mice.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 5. Early-stage therapeutic efficacy of TNAP inhibition using a novel milder murine model of CKD-MBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improves survival probability in the CKD-MBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
SBI-425: Application Notes and Protocols for Oral Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425 is a potent and selective, orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a key enzyme in bone mineralization and is implicated in pathological soft-tissue calcification.[1][3] By inhibiting TNAP, this compound increases the levels of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, thereby preventing pathological calcification.[1][3] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its oral gavage administration in preclinical research models.
Mechanism of Action
Tissue-nonspecific alkaline phosphatase (TNAP) is an ectoenzyme that plays a crucial role in regulating mineralization by hydrolyzing inorganic pyrophosphate (PPi), a natural inhibitor of hydroxyapatite crystal formation.[1][4] In pathological conditions such as vascular calcification, TNAP is often upregulated in vascular smooth muscle cells (VSMCs).[2][5] This increased TNAP activity leads to a decrease in the local concentration of PPi, allowing for the deposition of calcium phosphate crystals and the progression of calcification.[4]
This compound is a potent inhibitor of TNAP with an IC50 of 16 nM.[2] By binding to and inhibiting TNAP, this compound prevents the hydrolysis of PPi. The resulting increase in extracellular PPi levels effectively blocks the formation and growth of hydroxyapatite crystals, thus mitigating pathological calcification.[1][3] Downstream of this primary mechanism, this compound has been shown to suppress the expression of osteogenic transcription factors such as Runx2 in the vasculature.[2]
Data Presentation
Pharmacokinetic Profile of this compound in Rodents
| Parameter | Value | Species | Dosing Route | Reference |
| Oral Bioavailability | Good to Excellent | Rodent | Oral | [6] |
| Oral Exposure (AUC) | >800 µg.hr/mL | Mouse | 10 mg/kg Oral | [6] |
| Plasma TNAP Inhibition | >75% at 8 hours | Mouse | 10 mg/kg Oral | [6] |
| Plasma TNAP Inhibition | ~50% at 24 hours | Mouse | 10 mg/kg Oral | [6] |
In Vivo Efficacy of this compound in a Rat Model of Warfarin-Induced Vascular Calcification
| Treatment Group | Aortic Calcium Content (mg/g wet tissue) | Carotid Artery Calcium Content (mg/g wet tissue) | Femoral Artery Calcium Content (mg/g wet tissue) | Reference |
| Vehicle | 3.84 ± 0.64 | 1.46 ± 0.32 | 1.80 ± 0.32 | [7] |
| This compound (10 mg/kg/day) | 0.70 ± 0.23 | 0.28 ± 0.04 | 0.43 ± 0.12 | [7] |
Safety Profile of this compound in a Rat Model of Warfarin-Induced Vascular Calcification (7-week study)
| Parameter | Vehicle | This compound (10 mg/kg/day) | Conclusion | Reference |
| Serum Alanine Aminotransferase (ALT) | No significant difference | No significant difference | No liver toxicity observed | [7] |
| Serum Aspartate Aminotransferase (AST) | No significant difference | No significant difference | No liver toxicity observed | [7] |
| Serum Calcium | No significant difference | No significant difference | No effect on calcium metabolism | [7] |
| Serum Phosphorus | No significant difference | No significant difference | No effect on phosphorus metabolism | [7] |
| Bone Formation Rate | N/A | Decreased | Potential for effects on physiological bone mineralization with long-term use | [7] |
| Mineral Apposition Rate | N/A | Decreased | Potential for effects on physiological bone mineralization with long-term use | [7] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from a study in rats and may require optimization for other species.[7]
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Dextrose
-
Phosphate-buffered saline (PBS), sterile
-
Sterile water for injection
-
50 mL sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
pH meter
Procedure:
-
Vehicle Preparation:
-
Prepare a 5% dextrose solution in PBS. For example, to make 50 mL, dissolve 2.5 g of dextrose in 50 mL of sterile PBS.
-
In a sterile 50 mL conical tube, prepare the final vehicle by combining:
-
1% ethanol (e.g., 0.5 mL of 200 proof ethanol for a 50 mL final volume)
-
0.3% sodium hydroxide (adjust volume based on the concentration of your NaOH stock to achieve the final concentration)
-
Bring the volume to the final desired volume with the 5% dextrose in PBS solution.
-
-
Mix the vehicle thoroughly by vortexing.
-
Check and adjust the pH of the vehicle to be within a physiologically acceptable range (e.g., pH 7.0-7.4) using sterile NaOH or HCl if necessary.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired concentration and the final volume of the formulation. For example, for a 10 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, you would need 2 mg of this compound per mL of vehicle.
-
Weigh the calculated amount of this compound powder and add it to the prepared vehicle.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming may be required, but stability at elevated temperatures should be considered.
-
The final formulation should be a clear solution. If not, sonication may be attempted.
-
Prepare the formulation fresh daily or determine its stability under storage conditions (e.g., 4°C, protected from light).
-
Protocol for Oral Gavage Administration in Mice
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus. The body should be held in a vertical position.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by placing the gavage needle externally from the tip of the mouse's nose to the last rib. Mark this length on the needle with a permanent marker or note the graduation on the syringe.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle, as this can cause esophageal or stomach perforation.
-
Once the needle is inserted to the pre-measured depth, slowly administer the formulation.
-
After administration, gently and slowly withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-gavage.
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
Disclaimer
This document is intended for research purposes only and should not be used for human or veterinary applications. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant guidelines. The provided protocols are examples and may require optimization for specific experimental conditions.
References
- 1. Hydrolysis of Extracellular ATP by Vascular Smooth Muscle Cells Transdifferentiated into Chondrocytes Generates Pi but Not PPi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 6. TNAP stimulates vascular smooth muscle cell trans-differentiation into chondrocytes through calcium deposition and BMP-2 activation: Possible implication in atherosclerotic plaque stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SBI-425 Solubility in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SBI-425 is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in vascular calcification and other pathological conditions.[1][2][3][4][5] Its oral bioavailability makes it a valuable tool for in vivo studies.[1][5] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in research settings.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-3-pyridinecarboxamide | [2] |
| CAS Number | 1451272-71-1 | [1][2][6] |
| Molecular Formula | C13H12ClN3O4S | [1][2][6] |
| Molecular Weight | 341.77 g/mol | [1][4][6] |
| Appearance | White to off-white solid | [6] |
Quantitative Solubility Data in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. The observed variations may be attributed to differences in experimental conditions, purity of the compound, and the quality of the DMSO used. It is crucial to use high-purity, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the results.[3][6]
| Solubility (mg/mL) | Molar Concentration (mM) | Supplier/Source | Notes |
| 86.67 mg/mL | 253.59 mM | MedchemExpress | Ultrasonic assistance may be needed.[6] |
| 34 mg/mL | 99.48 mM | Selleck Chemicals | Use of fresh, non-hygroscopic DMSO is recommended.[3] |
| 2 mg/mL | 5.85 mM | Sigma-Aldrich | Results in a clear solution. |
| Soluble | Not Quantified | Axon Medchem | - |
| Soluble | Not Quantified | Cayman Chemical | - |
| Soluble | Not Quantified | MedKoo Biosciences | - |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol is designed for preparing a concentrated stock solution of this compound for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.418 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound acts as a direct inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP is a key enzyme that hydrolyzes pyrophosphate (PPi), a natural inhibitor of mineralization. By inhibiting TNAP, this compound increases the extracellular concentration of PPi, thereby preventing pathological calcification.
Caption: Mechanism of action of this compound as a TNAP inhibitor.
Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for testing the efficacy of this compound in an in vitro cell-based calcification assay.
Caption: Workflow for an in vitro calcification assay using this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: SBI-425 Stability and Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed information on the stability and recommended storage conditions for SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.
Compound Information
| Parameter | Value |
| IUPAC Name | 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-3-pyridinecarboxamide |
| CAS Number | 1451272-71-1 |
| Molecular Formula | C₁₃H₁₂ClN₃O₄S |
| Molecular Weight | 341.77 g/mol |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and general best practices for small molecule inhibitors.
Solid Compound
| Condition | Recommendation | Shelf Life |
| Temperature | Store at -20°C for long-term storage.[1][2][3] | ≥ 4 years[1] |
| Can be stored at 0-4°C for short-term use (days to weeks).[3] | Not specified | |
| Atmosphere | Store in a dry environment. | Not specified |
| Light | Protect from light.[3] | Not specified |
| Container | Keep in a tightly sealed container. | Not specified |
Solutions
For experimental use, this compound is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3] The stability of stock solutions is critical for consistent results.
| Solvent | Storage Temperature | Shelf Life |
| DMSO | -80°C | ≥ 1 year[2] |
| DMSO | -20°C | Up to 1 month[2] |
Note: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Stability Profile (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following sections describe a general protocol for conducting such studies on this compound.
Summary of Hypothetical Forced Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. These values represent the percentage of degradation observed under various stress conditions and are intended to be illustrative.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis of amide |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | Hydrolysis of sulfonamide and amide |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxide formation |
| Thermal | Solid State | 48 hours | 80°C | 5% | Minor unspecified degradants |
| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours | Room Temp | <2% | No significant degradation |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.
-
After the exposure period, dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
After exposure, dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4.2).
Protocol for Stability-Indicating HPLC Method
This protocol describes a hypothetical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and diode array detector (DAD). |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (r²) | > 0.999 (Concentration range: 1-200 µg/mL) |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blanks, placebo, or degradation products at the retention time of this compound. |
Visualizations
Signaling Pathway
Caption: Inhibition of TNAP by this compound prevents the hydrolysis of ePPi.
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TNAP Activity Assay with SBI-425
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in bone mineralization and is also implicated in pathological conditions such as vascular calcification.[1][2][3][4][5][6][7] Its primary function involves the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi), thereby promoting the deposition of hydroxyapatite crystals.[1][2][8][9] Dysregulation of TNAP activity is associated with various diseases, making it a significant therapeutic target.
SBI-425 is a potent and selective small-molecule inhibitor of TNAP.[10][11][12] It is orally bioavailable and has demonstrated efficacy in preclinical models of vascular calcification.[5][11][13] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on TNAP using a colorimetric p-nitrophenyl phosphate (pNPP) assay.
Quantitative Data Summary
The following table summarizes key quantitative data for the TNAP inhibitor, this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 16 nM | Not specified | In vitro TNAP inhibition assay | [10] |
| In Vivo Administration | 30 mg/kg/day in powdered food | Mouse | Atherogenic diet model | [5][13] |
| In Vivo Administration | 10 mg/kg oral dose | Mouse | Pharmacokinetic study | [11] |
| Solubility (for in vivo use) | ≥ 2.17 mg/mL | Not applicable | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [10] |
Signaling Pathway of TNAP in Mineralization
Tissue-nonspecific alkaline phosphatase (TNAP) plays a crucial role in regulating mineralization by controlling the balance between inorganic pyrophosphate (PPi), an inhibitor of mineralization, and inorganic phosphate (Pi), a promoter of mineralization. In bone, TNAP on the surface of osteoblasts hydrolyzes PPi, allowing for the formation of hydroxyapatite crystals and subsequent bone formation. In vascular tissue, under pathological conditions, increased TNAP activity can lead to the hydrolysis of PPi and promote vascular calcification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Phosphatases in the Initiation of Skeletal Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for SBI-425 in Vascular Calcification Induction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD) and diabetes. The process is not passive but rather an active, cell-mediated phenomenon involving the osteogenic differentiation of vascular smooth muscle cells (VSMCs).[1] A key enzyme implicated in this process is tissue-nonspecific alkaline phosphatase (TNAP), which promotes mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of calcification.[2] SBI-425 is a potent and orally bioavailable inhibitor of TNAP, making it a valuable tool for studying and potentially treating vascular calcification.[3] These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of vascular calcification.
Mechanism of Action of this compound
This compound is a highly selective inhibitor of TNAP with an IC50 of 16 nM.[3] By inhibiting TNAP, this compound prevents the degradation of PPi. Increased levels of PPi effectively inhibit the formation and growth of hydroxyapatite crystals, the primary mineral component of vascular calcification. This mechanism has been demonstrated to reduce vascular calcification in various preclinical models.
Signaling Pathway of Vascular Calcification and this compound Intervention
Caption: this compound inhibits TNAP, preventing PPi degradation and subsequent vascular calcification.
In Vivo Vascular Calcification Models and Protocols
This compound has been effectively used in several rodent models to inhibit vascular calcification. The following are examples of established protocols.
Warfarin-Induced Vascular Calcification Model in Rats
This model induces medial artery calcification.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Calcification: Administration of a diet containing warfarin (0.3 mg/g) and vitamin K1 (1.5 mg/g) for 4-7 weeks.
-
This compound Administration:
-
Endpoint Analysis:
-
Tissue Collection: Aorta and other arteries are harvested.
-
Quantification of Calcification:
-
Calcium content measurement using a colorimetric assay (e.g., o-cresolphthalein complexone method).
-
Histological analysis with Von Kossa staining to visualize calcified deposits.
-
-
Biochemical Analysis: Measurement of plasma levels of calcium, phosphate, and PPi.
-
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) Model in Mice
This model mimics the vascular calcification seen in patients with CKD.
Protocol:
-
Animal Model: C57BL/6J mice.
-
Induction of CKD and Calcification:
-
Feed a diet containing 0.2% adenine for 4 weeks to induce CKD.
-
Subsequently, feed a high phosphate (0.9% or 1.8%) diet for an additional 4-8 weeks to induce vascular calcification.[4]
-
-
This compound Administration:
-
Endpoint Analysis:
-
Tissue Collection: Aorta is harvested.
-
Quantification of Calcification:
-
Micro-CT imaging for volumetric assessment of calcification.
-
Calcium content measurement.
-
Von Kossa staining.
-
-
Biochemical Analysis: Measurement of blood urea nitrogen (BUN), creatinine, serum phosphate, and plasma PPi.
-
Quantitative Data from In Vivo Studies
| Model | Species | This compound Dose | Duration | Key Findings | Reference |
| Warfarin-Induced | Rat | 10 mg/kg/day | 7 weeks | Aortic calcium content reduced from 3.84 ± 0.64 to 0.70 ± 0.23 mg/g tissue. | [1][2] |
| CKD-MBD (Adenine) | Mouse | 10 and 30 mg/kg/day | 6 weeks | Drastically halted the formation of medial arterial calcification. | [4][5] |
| TNAP Overexpression | Mouse | 10 mg/kg/day | - | Reduced arterial calcification and prolonged lifespan. | |
| Familial Hypercholesterolemia | Mouse | 30 mg/kg/day | 5 weeks | Reduced coronary calcium and lipids. | [4] |
In Vitro Vascular Calcification Model and Protocols
This section provides a detailed protocol for inducing calcification in vascular smooth muscle cells (VSMCs) and for testing the efficacy of this compound.
Cell Culture and Calcification Induction
Caption: Workflow for in vitro VSMC calcification and this compound treatment.
Materials:
-
Primary Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Growth Medium (SmGM)
-
Calcification Medium: DMEM with high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and elevated phosphate (final concentration of 2-3 mM).
-
This compound (Stock solution prepared in DMSO)
-
Reagents for Alizarin Red S staining, calcium quantification, and TNAP activity assay.
Protocol:
-
Cell Seeding: Seed HASMCs in multi-well plates at a density that allows them to reach 80-90% confluency before initiating the experiment.
-
Induction of Calcification:
-
When cells are confluent, replace the growth medium with the Calcification Medium.
-
A negative control group should be maintained in the standard growth medium.
-
-
This compound Treatment:
-
Treat the cells with this compound at various concentrations. Based on its IC50 of 16 nM, a starting concentration range of 10 nM to 1 µM is recommended.
-
A vehicle control (DMSO) group should be included.
-
-
Incubation: Incubate the cells for 7 to 14 days, changing the medium and retreating with this compound every 2-3 days.
-
Assessment of Calcification:
-
Alizarin Red S Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash with deionized water to remove excess stain and visualize the red-orange calcium deposits.
-
For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
-
-
Calcium Content Assay:
-
Decalcify the cell layer with 0.6 N HCl.
-
Measure the calcium concentration in the HCl lysate using a colorimetric calcium assay kit.
-
Normalize the calcium content to the total protein content of the cell layer.
-
-
Quantitative Data from In Vitro Studies
| Cell Type | Calcification Inducer | This compound Concentration Range | Duration | Expected Outcome |
| Human Aortic SMCs | High Phosphate (2-3 mM) | 10 nM - 1 µM | 7-14 days | Dose-dependent reduction in Alizarin Red S staining and calcium content. |
Assessment of TNAP Activity
Protocol:
-
Cell Lysis: Lyse the treated VSMCs in a suitable buffer.
-
TNAP Activity Assay:
-
Use a commercially available colorimetric TNAP activity assay kit.
-
The assay typically involves the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which can be measured at 405 nm.
-
Incubate the cell lysate with the pNPP substrate.
-
Measure the absorbance at 405 nm over time to determine the rate of pNP production.
-
-
Data Analysis: Normalize the TNAP activity to the total protein concentration in the cell lysate.
Conclusion
This compound is a powerful research tool for investigating the role of TNAP in vascular calcification. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vivo and in vitro models to explore the mechanisms of vascular calcification and to evaluate potential therapeutic interventions. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 4. researchmap.jp [researchmap.jp]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Use of SBI-425 in a Chronic Kidney Disease (CKD) Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3][4] TNAP is a key enzyme involved in the regulation of extracellular pyrophosphate (ePPi), a potent inhibitor of mineralization.[4] In chronic kidney disease (CKD), dysregulation of mineral metabolism often leads to pathological soft-tissue calcification, including vascular calcification, which is a major contributor to cardiovascular morbidity and mortality.[1][5] this compound, by inhibiting TNAP, increases the levels of ePPi, thereby preventing or attenuating this pathological calcification.[4][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical CKD animal models.
Mechanism of Action of this compound in CKD
The primary mechanism of this compound is the inhibition of TNAP, an enzyme that hydrolyzes ePPi into inorganic phosphate (Pi).[4] By inhibiting TNAP, this compound leads to an increase in the plasma concentration of pyrophosphate (PPi).[6][8] PPi is a natural inhibitor of hydroxyapatite crystal formation and growth, thus preventing the deposition of calcium phosphate in soft tissues, a hallmark of CKD-associated mineral and bone disorder (CKD-MBD).[6][7]
The remedial actions of this compound are associated with the downregulation of inflammatory pathways (such as acute phase response signaling) and nuclear receptor signaling (LXR/RXR pathways), alongside the upregulation of mitochondrial metabolic pathways like the TCA cycle and fatty acid β-oxidation.[9]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from key preclinical studies of this compound in CKD animal models.
Table 1: Effect of this compound on Renal Function and Mineral Metabolism Markers in an Adenine-Induced CKD Mouse Model [6]
| Parameter | Control | CKD + Vehicle | CKD + this compound (10 mg/kg) | CKD + this compound (30 mg/kg) |
| Blood Urea Nitrogen (BUN) | Normal | Elevated | Comparable to Vehicle | Comparable to Vehicle |
| Creatinine | Normal | Elevated | Comparable to Vehicle | Comparable to Vehicle |
| Phosphorus | Normal | Elevated | Comparable to Vehicle | Comparable to Vehicle |
| Intact PTH | Normal | Elevated | Comparable to Vehicle | Comparable to Vehicle |
| FGF-23 | Normal | Elevated | Comparable to Vehicle | Comparable to Vehicle |
| Plasma Pyrophosphate (PPi) | Normal | Normal | Higher than Vehicle | Higher than Vehicle |
Table 2: Effect of this compound on Aortic and Renal Calcification
| Parameter | CKD + Vehicle | CKD + this compound (1 mg/kg) | CKD + this compound (10 mg/kg) | CKD + this compound (30 mg/kg) |
| Aortic Calcification Volume (CT) | Major Calcification | - | Drastically Halted | Drastically Halted |
| Aortic Calcified Area (%) | High | - | Suppressed to Control Levels | Suppressed to Control Levels |
| Aortic Tissue Calcium Content | High | - | Suppressed to Control Levels | Suppressed to Control Levels |
| Renal Calcium Content (μg/mg dry weight) | 4.179 ± 0.673 | 1.954 ± 0.320 | 0.821 ± 0.109 | - |
Data from multiple studies.[6][8]
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound in CKD animal models.
Protocol 1: Adenine-Induced CKD Mouse Model for Vascular Calcification
This model is used to induce CKD-MBD and subsequent medial arterial calcification.[6]
1. Animal Model:
-
Species: C57/BL6J male mice
-
Age: 8 weeks old
2. Induction of CKD:
-
Diet: 0.2% adenine and 0.8% phosphorus (Pi) diet for 6 weeks.
-
Progression: Following the initial 6 weeks, switch to a high phosphorus diet (0.2% adenine and 1.8% Pi) for an additional 6 weeks to accelerate vascular calcification.
3. This compound Administration:
-
Treatment Groups:
-
Control (standard chow)
-
CKD + Vehicle
-
CKD + this compound (10 mg/kg)
-
CKD + this compound (30 mg/kg)
-
-
Route of Administration: Oral gavage.
-
Frequency: Once per day.
-
Duration: From week 14 to week 20 of age (during the high phosphorus diet phase).
4. Outcome Measures:
-
Blood Chemistry: At sacrifice, collect blood to measure BUN, creatinine, phosphorus, intact PTH, FGF-23, and plasma PPi.[6]
-
Imaging: Perform computed tomography (CT) scans to assess aortic calcification volume.[6]
-
Histology: Harvest the aorta for Von Kossa staining to determine the percentage of calcified area.[6]
-
Tissue Calcium Content: Measure the calcium content in aortic tissue using methods like the o-cresolphthalein complexone (OCPC) assay.[6]
-
Gene Expression: Analyze aortic tissue for mRNA expression of osteoblastic trans-differentiation-related genes, including TNAP.[6]
Protocol 2: 5/6 Nephrectomy CKD Mouse Model for Renal Calcification
This model is used to study the efficacy of this compound in preventing ectopic calcification within the renal tubules.[8]
1. Animal Model:
-
Species: Mice (strain to be specified by the researcher, e.g., C57/BL6J).
2. Induction of CKD:
-
Procedure: Two-step 5/6 nephrectomy.
-
Diet: High inorganic phosphate (Pi) diet to induce CKD-MBD pathophysiology.
3. This compound Administration:
-
Treatment Groups:
-
Sham + Vehicle
-
CKD + Vehicle
-
CKD + this compound (1 mg/kg)
-
CKD + this compound (10 mg/kg)
-
-
Route of Administration: Oral.
-
Frequency: Twice daily.
-
Duration: 12 weeks.
-
Vehicle: 0.5% w/v methyl cellulose solution.[8]
4. Outcome Measures:
-
Plasma Parameters: Monitor plasma levels of BUN, FGF-23, PTH, and phosphate.[8]
-
Renal Calcification: At the end of the study, harvest the kidneys and measure calcium deposition in the renal tubules.[8] This can be quantified by measuring total renal calcium content.
Signaling Pathways Modulated by this compound in CKD Models
Studies have indicated that this compound influences several key signaling pathways implicated in the pathophysiology of CKD and its complications.
Concluding Remarks
This compound represents a promising therapeutic agent for the management of CKD-MBD, particularly in mitigating the severe consequences of vascular and soft-tissue calcification. The protocols and data presented herein provide a robust framework for researchers to design and execute preclinical studies to further elucidate the therapeutic potential and mechanisms of TNAP inhibition in CKD. Careful consideration of the animal model, dosage, and relevant endpoints is crucial for the successful evaluation of this compound and other TNAP inhibitors.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
- 7. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SBI-425 Treatment in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The inhibition of tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a potential therapeutic strategy in various inflammatory conditions. SBI-425 is a potent and orally active small molecule inhibitor of TNAP.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical sepsis models, detailing its effects on immune cell populations and enzyme activity. The accompanying protocols offer standardized methods for inducing sepsis in murine models and for the preparation and administration of this compound, as well as for key analytical assays.
Data Presentation
The following tables summarize the key findings from studies investigating the effects of this compound in a murine model of sepsis induced by cecal ligation and puncture (CLP).
Table 1: Effects of this compound on Splenocyte T-Cell Populations in a Murine Sepsis Model
| T-Cell Subset | Treatment Group | Observed Effect | Source |
| CD4+ Foxp3+ CD25- | This compound (25 mg/kg, IP, daily for 7 days) | Suppressed compared to vehicle control. | [2][3][4] |
| CD8+ Foxp3+ CD25- | This compound (25 mg/kg, IP, daily for 7 days) | Suppressed compared to vehicle control. | [2][3][4] |
Table 2: Effects of this compound on TNAP Activity in a Murine Sepsis Model
| Tissue | Treatment Group | Observed Effect | Source |
| Brain Parenchyma | This compound (25 mg/kg, IP, daily for 7 days) | Suppressed TNAP activity compared to vehicle-treated septic mice. | [2][3][4][5] |
| Plasma | This compound (single oral dose of 10 mg/kg) | >75% inhibition of TNAP activity for up to 8 hours and ~50% at 24 hours. | |
| Brain Microvascular Endothelial Cells (in vitro) | This compound treatment with a proinflammatory stimulus | Potentiated the loss of barrier function. | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of TNAP inhibition by this compound in sepsis and a typical experimental workflow for studying its effects.
Caption: Proposed mechanism of this compound in sepsis.
Caption: Experimental workflow for in vivo this compound studies.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
This protocol describes a standardized procedure for inducing a moderate-to-severe model of polymicrobial sepsis in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture, intraperitoneal (IP) injection
-
Betadine or 70% ethanol
-
Sterile surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21- to 27-gauge needle (the gauge can be varied to modulate severity)
-
6-0 silk suture for peritoneal closure
-
Wound clips or 4-0 nylon suture for skin closure
-
Warming pad
-
Pre-warmed sterile 0.9% saline
Procedure:
-
Anesthetize the mouse via IP injection of the Ketamine/Xylazine mixture. Confirm proper anesthetic depth by lack of a pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with Betadine or 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and linea alba to expose the peritoneal cavity.
-
Gently exteriorize the cecum. Ligate the cecum distal to the ileocecal valve. For a moderate-to-severe model, ligate approximately 50-75% of the cecum. Ensure the ligation does not occlude the bowel.
-
Puncture the ligated cecum once or twice with a needle. A small amount of fecal matter should be extruded to ensure patency.
-
Carefully return the cecum to the peritoneal cavity.
-
Close the peritoneal wall with 6-0 silk suture.
-
Close the skin with wound clips or 4-0 nylon suture.
-
Immediately following surgery, administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously for fluid resuscitation.
-
Place the mouse on a warming pad until fully recovered from anesthesia.
-
Provide post-operative analgesia as per institutional guidelines (e.g., buprenorphine 0.05 mg/kg subcutaneously).
Preparation and Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile 0.9% Saline
Preparation of this compound Formulation (for a 2.17 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
Administration:
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Administer once daily for the duration of the experiment (e.g., 7 days).[2][3][4]
Tissue-Nonspecific Alkaline Phosphatase (TNAP) Activity Assay (Colorimetric)
This protocol is for measuring TNAP activity in tissue homogenates.
Materials:
-
Tissue homogenates (e.g., brain)
-
Alkaline phosphatase assay kit (colorimetric), containing:
-
Assay buffer
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop solution
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare tissue homogenates according to standard laboratory protocols.
-
Prepare a standard curve using the provided alkaline phosphatase standard.
-
Add samples and standards to the wells of a 96-well plate.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the TNAP activity based on the standard curve.
Flow Cytometry for Splenocyte T-Cell Populations
This protocol outlines the procedure for isolating and staining mouse splenocytes for the analysis of T-cell subsets.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
70 µm cell strainer
-
ACK lysis buffer
-
Phosphate-buffered saline (PBS)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against:
-
CD3
-
CD4
-
CD8
-
CD25
-
Foxp3
-
-
Intracellular fixation and permeabilization buffer set
-
Flow cytometer
Procedure:
-
Splenocyte Isolation:
-
Harvest the spleen and place it in a petri dish with RPMI medium.
-
Mechanically dissociate the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells.
-
Wash the cells with RPMI medium and resuspend in PBS.
-
-
Staining:
-
Stain the cells with a fixable viability dye to exclude dead cells.
-
Perform surface staining by incubating the cells with antibodies against CD3, CD4, CD8, and CD25.
-
For intracellular staining of Foxp3, fix and permeabilize the cells using an appropriate buffer set.
-
Incubate the permeabilized cells with the anti-Foxp3 antibody.
-
Wash the cells and resuspend them in flow cytometry buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then identifying the T-cell populations of interest (e.g., CD4+Foxp3+CD25- and CD8+Foxp3+CD25-).
-
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a method to assess the integrity of a brain endothelial cell monolayer.
Materials:
-
Primary brain microvascular endothelial cells (BMECs) or a suitable cell line (e.g., hCMEC/D3)
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium
-
Pro-inflammatory stimuli (e.g., IFN-γ and TNF-α)
-
This compound
-
Fluorescently-labeled dextran or another permeability marker
-
Fluorometer or plate reader
Procedure:
-
Seed the BMECs on the luminal side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the cells with the pro-inflammatory stimuli in the presence or absence of this compound for a specified duration.
-
Add a fluorescently-labeled permeability marker to the luminal (upper) chamber.
-
At various time points, collect samples from the abluminal (lower) chamber.
-
Measure the fluorescence of the samples from the abluminal chamber.
-
Calculate the permeability coefficient based on the amount of fluorescent marker that has crossed the endothelial monolayer. An increase in the permeability coefficient indicates a loss of barrier function.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. "Systemic Inhibition of Tissue-Nonspecific Alkaline Phosphatase Alters " by Allison L. Brichacek, Stanely A. Benkovic et al. [researchrepository.wvu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments with SBI-425
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425 is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme pivotal in bone mineralization and implicated in pathological soft-tissue calcification.[1][2] TNAP hydrolyzes extracellular inorganic pyrophosphate (ePPi), a key inhibitor of mineralization, to inorganic phosphate (Pi). By inhibiting TNAP, this compound increases the levels of ePPi, thereby preventing the deposition of calcium phosphate crystals.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes, particularly vascular calcification and associated signaling pathways.
Mechanism of Action
This compound is an orally active and potent inhibitor of TNAP with an IC50 of 16 nM.[2] Its mechanism of action centers on the competitive inhibition of the TNAP enzyme, leading to a downstream cascade of cellular effects.
Key Signaling Pathways Affected by this compound:
-
Downregulation of Inflammatory and LXR/RXR Signaling: this compound has been shown to downregulate inflammatory pathways, including the acute phase response signaling, and the liver X receptor/retinoid X receptor (LXR/RXR) signaling pathways.
-
Upregulation of Mitochondrial Metabolic Pathways: The compound can upregulate mitochondrial functions, specifically the TCA cycle and fatty acid β-oxidation.
-
Modulation of Osteogenic Differentiation: By inhibiting TNAP, this compound prevents the osteogenic transdifferentiation of vascular smooth muscle cells (VSMCs), a key event in vascular calcification.[3][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (TNAP) | 16 nM | [2] |
| Cell Lines Tested | Vascular Smooth Muscle Cells (VSMCs), Hepatocytes | [5] |
| Effective Concentration (in vitro calcification inhibition) | 1 - 10 µM (suggested starting range) |
Table 2: In Vivo Efficacy of this compound (for reference)
| Animal Model | Dosage | Effect | Reference |
| Warfarin-induced vascular calcification (rat) | 10 mg/kg/day | Significantly reduced vascular calcification | [3] |
| CKD-MBD mouse model | 10 and 30 mg/kg/day | Halted medial arterial calcification formation | [6] |
| Abcc6-/- mouse model of PXE | 75 mg/kg/day | Reduced plasma TNAP activity by 61% and mineralization by 58% | [7] |
Experimental Protocols
Protocol 1: In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol details the induction of calcification in VSMCs and the assessment of the inhibitory effect of this compound.
Materials:
-
Human Aortic Vascular Smooth Muscle Cells (VSMCs)
-
VSMC growth medium (e.g., SmGM-2)
-
Calcification medium (growth medium supplemented with 2.6 mM NaH2PO4/Na2HPO4)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
0.5 M HCl
-
Calcium colorimetric assay kit
-
Alizarin Red S staining solution
-
4% Paraformaldehyde (PFA)
Procedure:
-
Cell Seeding: Seed VSMCs in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in growth medium.
-
Induction of Calcification: Replace the growth medium with calcification medium.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) by adding the compound to the calcification medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, changing the medium with fresh calcification medium and this compound every 2-3 days.
-
Quantification of Calcium Deposition:
-
Wash cells twice with PBS.
-
Decalcify by adding 0.5 M HCl and incubating overnight at 4°C.
-
Collect the supernatant and measure the calcium concentration using a calcium colorimetric assay kit according to the manufacturer's instructions.
-
Normalize the calcium content to the total protein content of the cell layer.
-
-
Alizarin Red S Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.[8]
-
Wash gently with deionized water to remove excess stain.
-
Visualize and capture images using a microscope.
-
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound on a chosen cell line (e.g., hepatocytes, VSMCs).
Materials:
-
Selected cell line (e.g., HepG2, primary hepatocytes, or VSMCs)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
96-well opaque-walled plates (for luminescence) or clear plates (for absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are dissolved. Measure absorbance at the appropriate wavelength (e.g., 570 nm).[9][10][11]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing the effect of this compound on the expression of genes related to osteogenesis and other relevant pathways.
Materials:
-
Cells treated with this compound as described in previous protocols
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALPL, SPP1) and a housekeeping gene (e.g., GAPDH, ACTB)[4][12]
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Suggested qPCR Primers for Human Osteogenic Markers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| RUNX2 | ATGGCGGGTAACGATGAAAAT | ACGGCGGGGAAGACTGTGC |
| ALPL | ACAAGCACTCCCACTTCATC | TTCAGCTCGTACTGCATGTC |
| SPP1 (Osteopontin) | TGA AAG GAC TGA ACT GAT GCT | GTC GTC TGT GGT CAT GGT C |
| GAPDH | CGCTCTCTGCTCCTCCTGTT | CCATGGTGTCTGAGCGATGT |
Note: Primer sequences should be validated for specificity and efficiency before use.
Troubleshooting
-
Low this compound solubility: Ensure the stock solution in DMSO is fully dissolved before further dilution in culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
High background in Alizarin Red S staining: Ensure thorough washing after fixation and staining to remove non-specific binding of the dye.
-
Variability in qPCR results: Use high-quality RNA, validate primer efficiency, and include appropriate controls (no-template control, no-reverse-transcriptase control).
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. By following these detailed methodologies, scientists can further elucidate the therapeutic potential of TNAP inhibition in various disease models.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/TAZ Are Required to Suppress Osteogenic Differentiation of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
- 7. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple and reliable methods to assess hepatocyte viability in bioartificial liver support system matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. Item - Primer sequences of the osteogenic genes, the expression of which was investigated using qPCR analysis. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for SBI-425 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-425 is a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme in bone mineralization and soft-tissue calcification.[1][2] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against TNAP in vitro. Additionally, the mechanism of action and the associated signaling pathways of this compound are described. This document is intended to guide researchers in accurately assessing the potency of this compound and similar compounds targeting TNAP.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[2] An imbalance in the PPi/Pi ratio can lead to pathological conditions such as vascular calcification. This compound has been identified as a potent inhibitor of TNAP with an IC50 of 16 nM.[1] By inhibiting TNAP, this compound prevents the degradation of PPi, thereby mitigating soft-tissue calcification.[2] Understanding the potency and mechanism of action of this compound is crucial for its development as a therapeutic agent.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of TNAP. This inhibition leads to an increase in extracellular PPi levels, which in turn helps prevent the deposition of calcium phosphate crystals in soft tissues.[2]
The downstream effects of TNAP inhibition by this compound involve the modulation of several signaling pathways:
-
Downregulation of Pro-inflammatory and Pro-calcific Pathways: this compound has been shown to downregulate inflammatory signaling pathways, such as the acute phase response, and steroid/glucose nuclear receptor signaling (LXR/RXR).
-
Upregulation of Mitochondrial Metabolism: The compound upregulates mitochondrial metabolic pathways, including the TCA cycle and fatty acid β-oxidation.
-
ROCK Pathway Involvement: In the context of the central nervous system, TNAP inhibition by this compound has been linked to the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which is involved in maintaining the integrity of the brain endothelial barrier.[3]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | [1] |
| IC50 | 16 nM | [1] |
| Activity | Orally active inhibitor | [1] |
Experimental Protocol: In Vitro IC50 Determination of this compound against TNAP
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate for TNAP. The enzymatic reaction produces p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human TNAP | R&D Systems | 2909-AP |
| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |
| This compound | MedChemExpress | HY-112085 |
| Diethanolamine (DEA) | Sigma-Aldrich | D8885 |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich | M8266 |
| Zinc Chloride (ZnCl2) | Sigma-Aldrich | Z4875 |
| Tris Base | Sigma-Aldrich | T1503 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well Microplates, Clear, Flat-Bottom | Corning | 3596 |
Solutions and Buffers
-
Assay Buffer (1 M DEA, pH 9.8, 0.5 mM MgCl2, 10 µM ZnCl2): Dissolve diethanolamine in deionized water, adjust pH to 9.8 with HCl. Add MgCl2 to a final concentration of 0.5 mM and ZnCl2 to a final concentration of 10 µM.
-
Substrate Stock Solution (100 mM pNPP): Dissolve pNPP in deionized water. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution (1 mg/mL TNAP): Reconstitute lyophilized TNAP in sterile PBS. Store in aliquots at -80°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in aliquots at -20°C.
Experimental Workflow Diagram
Caption: IC50 determination workflow.
Assay Protocol
-
Prepare this compound Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound solutions to the appropriate wells of a 96-well plate.
-
Include control wells:
-
100% Activity Control: 50 µL of Assay Buffer with the same final DMSO concentration as the test wells.
-
0% Activity Control (No Enzyme): 100 µL of Assay Buffer.
-
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of TNAP in Assay Buffer.
-
Add 25 µL of the working TNAP solution to all wells except the 0% activity control.
-
Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Prepare a working solution of pNPP in Assay Buffer.
-
Add 25 µL of the pNPP working solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the absorbance of the 0% activity control (background) from all other readings.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_background) / (Absorbance_100%_activity - Absorbance_background))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of TNAP activity.
-
Conclusion
This document provides a comprehensive guide for determining the in vitro IC50 of this compound against TNAP. The detailed protocol and background information on the compound's mechanism of action and signaling pathways will aid researchers in the continued investigation and development of TNAP inhibitors for the treatment of pathological calcification and related disorders.
References
Application Notes and Protocols: Pharmacokinetics of SBI-425 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-425 is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme crucial for bone matrix mineralization and a key regulator of extracellular inorganic pyrophosphate (ePPi) levels.[1][2] By inhibiting TNAP, this compound increases ePPi, a potent inhibitor of soft-tissue calcification. This mechanism has demonstrated therapeutic potential in rodent models of pathological calcification, such as pseudoxanthoma elasticum (PXE) and chronic kidney disease-mineral and bone disorder (CKD-MBD). These application notes provide a comprehensive overview of the pharmacokinetic properties of this compound in rodents, along with detailed protocols for its administration and analysis to support preclinical research and development.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Clearance (Clp) (mL/min/kg) | 5.14 | - |
| Volume of Distribution (Vd) (L/kg) | 1.03 | - |
| Cmax (µg/mL) | - | 178 |
| AUC (µg.hr/mL) | - | 848 |
| Half-life (t1/2) (hr) | - | 2.3 |
| Oral Bioavailability (%F) | - | 58 |
Data sourced from a study on the discovery of this compound.[1]
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of TNAP. This leads to an accumulation of its substrate, ePPi, which in turn inhibits the formation and growth of hydroxyapatite crystals, the mineral component of bone and pathological calcifications.
Caption: Mechanism of this compound in inhibiting pathological calcification.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the oral gavage administration of this compound to mice for pharmacokinetic studies.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
2. Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 7 days prior to the experiment.
-
Formulation Preparation:
-
Prepare the vehicle solution.
-
Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).
-
Dissolve the this compound in the vehicle to achieve the final desired concentration. Ensure complete dissolution, using a vortex or sonicator if necessary.
-
-
Dosing:
-
Weigh each mouse immediately before dosing.
-
Calculate the exact volume of the this compound formulation to be administered based on the individual mouse's body weight.
-
Gently restrain the mouse and administer the formulation directly into the stomach using an oral gavage needle.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Protocol 2: Intravenous Administration of this compound in Mice
This protocol details the intravenous administration of this compound to mice, typically via the tail vein.
1. Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG300, filtered through a 0.22 µm filter)
-
Insulin syringes with a 28-30 gauge needle
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
2. Procedure:
-
Animal Preparation: Place the mouse in a restrainer, leaving the tail accessible. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Formulation Preparation: Prepare a sterile solution of this compound in the appropriate vehicle at the desired concentration for a 2 mg/kg dose.
-
Dosing:
-
Load the syringe with the calculated dose volume.
-
Disinfect the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
-
-
Sample Collection: Follow the sample collection steps as outlined in Protocol 1.
Protocol 3: Intraperitoneal Administration of this compound in Rats
This protocol is for the intraperitoneal injection of this compound in rats, often used for longer-term studies.
1. Materials:
-
This compound
-
Sterile vehicle
-
Syringes (1-3 mL) with a 25-27 gauge needle
-
Animal balance
2. Procedure:
-
Animal Restraint: Manually restrain the rat, exposing the lower abdominal quadrants.
-
Formulation Preparation: Prepare a sterile solution of this compound in the vehicle.
-
Dosing:
-
Weigh the rat and calculate the required dose volume (e.g., for a 10 mg/kg/day regimen).
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the solution into the peritoneal cavity.
-
-
Monitoring: For chronic studies, monitor the animals daily for any signs of distress or adverse effects.
Protocol 4: Bioanalytical Method for Quantification of this compound in Plasma (General Workflow)
While a specific validated LC-MS/MS method for this compound is not publicly available, the following provides a general workflow for its development.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (containing an appropriate internal standard) to the plasma sample.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a modifier like formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Develop a multiple reaction monitoring (MRM) method by identifying the precursor ion (the molecular weight of this compound) and a stable product ion after fragmentation. A similar process is required for the internal standard.
3. Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for a typical rodent pharmacokinetic study of this compound.
Safety and Toxicology Considerations
In preclinical studies, this compound has been shown to be generally well-tolerated in rodents.[3][4] At therapeutic doses aimed at inhibiting soft-tissue calcification, significant adverse effects on bone architecture have not been reported.[3] However, as TNAP is essential for normal bone mineralization, long-term and high-dose administration of any TNAP inhibitor warrants careful monitoring of skeletal health. One study in rats with warfarin-induced vascular calcification noted that while this compound significantly reduced calcification, it also led to a decreased bone formation rate and mineral apposition rate.[4][5] Researchers should consider including bone histomorphometry and micro-CT analysis in long-term studies to fully characterize the safety profile of this compound on skeletal tissues. Additionally, a study noted modest activity of this compound against CYP3A4, suggesting a potential for drug-drug interactions that may need to be considered in more advanced preclinical development.[1]
Tissue Distribution
While comprehensive quantitative tissue distribution data for this compound is not widely published, studies suggest it has low penetration into certain tissues. For instance, this compound does not cross the blood-brain barrier in healthy mice. This property can be advantageous for targeting peripheral effects while minimizing central nervous system side effects. One study in a mouse model of chronic kidney disease suggested low penetration of this compound in tissues, which may explain why it prevented aorta calcification but not heart calcification in that particular model. Further studies are needed to fully elucidate the tissue distribution profile of this compound.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-425
These application notes provide detailed protocols for the use of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), in both in vitro and in vivo research settings. This compound is a valuable tool for investigating the role of TNAP in various physiological and pathological processes, including vascular calcification, atherosclerosis, and neuroinflammation.
Introduction to this compound
This compound is an orally bioavailable and highly selective small molecule inhibitor of TNAP with an IC50 of 16 nM.[1] It functions by preventing the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[2] This mechanism of action makes this compound a critical compound for studying pathologies associated with ectopic calcification and altered phosphate metabolism.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound for easy reference and comparison.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| TNAP | PPi Assay | 16 | [1][3] |
| TNAP | Whole Blood Assay | 105 | [3] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Administration Route | Daily Dosage (mg/kg) | Observed Effects | Reference |
| Warfarin-induced arterial calcification rat model | Intraperitoneal | 10 | Significantly reduced aortic and peripheral artery calcification. | [4] |
| ApoE-deficient mice on a high-fat diet | Food Admixture | 30 | Prevented plaque calcification. | [5] |
| TNAP-overexpressing mice | Oral or Intravenous | 10 | Reduced arterial calcification and prolonged lifespan. | [6] |
| Sepsis mouse model | Intraperitoneal | 25 | Suppressed specific T-cell populations. | [7] |
| WHC mouse model | Food Admixture | 30 | Decreased coronary calcium accumulation. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and provide a general workflow for its application in research.
Experimental Protocols
This protocol describes the use of this compound to inhibit calcification in cultured human vascular smooth muscle cells (VSMCs).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human VSMCs
-
Growth medium (e.g., DMEM with 10% FBS)
-
Calcification medium (growth medium supplemented with elevated phosphate)
-
Alizarin Red S staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution of 10 mM. Store at -20°C. Further dilutions should be made in culture medium immediately before use.
-
Cell Seeding: Plate human VSMCs in a multi-well plate at a suitable density and allow them to adhere and grow to confluence in growth medium.
-
Induction of Calcification: Once confluent, replace the growth medium with calcification medium to induce mineralization.
-
Treatment with this compound: Concurrently with the switch to calcification medium, treat the cells with the desired concentration of this compound (e.g., 1-100 nM). Include a vehicle control group treated with an equivalent amount of DMSO.
-
Incubation: Incubate the cells for 7-14 days, replacing the medium and this compound every 2-3 days.
-
Assessment of Calcification:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash the cells with deionized water.
-
Stain with Alizarin Red S solution for 5 minutes to visualize calcium deposits.
-
Wash thoroughly with deionized water to remove excess stain.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
This protocol details the administration of this compound as a food admixture to mice.
Materials:
-
This compound
-
Powdered mouse chow
-
Animal model (e.g., ApoE-deficient mice)
-
Metabolic cages (optional, for sample collection)
Procedure:
-
Formulation of Medicated Diet:
-
Calculate the total amount of this compound needed based on the number of animals, the duration of the study, and the target dose (e.g., 30 mg/kg/day).
-
Thoroughly mix the calculated amount of this compound with the powdered chow to ensure a homogenous distribution. A vehicle control diet (powdered chow without this compound) should also be prepared.
-
-
Animal Acclimation: Acclimate the mice to the powdered diet for a few days before starting the treatment.
-
Administration: Provide the medicated or control diet to the mice ad libitum.[8] Replace the food regularly (e.g., three times a week) to maintain freshness.[8]
-
Monitoring: Monitor the animals' body weight, food consumption, and overall health throughout the study.
-
Sample Collection: At the end of the study, collect blood and tissues (e.g., aorta, heart) for analysis. Plasma can be used to measure TNAP activity to confirm target engagement.[8]
-
Analysis: Analyze the tissues for the desired endpoints, such as plaque calcification, using techniques like histology (e.g., Alizarin Red staining), micro-CT, or PET imaging.[5]
This protocol outlines the preparation and administration of this compound via intraperitoneal injection.
Materials:
-
This compound
-
Ethanol (100%)
-
Sodium hydroxide (NaOH) solution
-
Dextrose solution (e.g., 5% in PBS)
-
Animal model (e.g., warfarin-treated rats)
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Formulation:
-
A formulation for IP injection can be prepared by dissolving this compound in a vehicle consisting of 1% ethanol, 0.3% sodium hydroxide, and 98.7% dextrose (5% in PBS).[4]
-
Ensure the final solution is sterile-filtered before administration.
-
-
Animal Model: Induce the desired pathological condition in the rats (e.g., arterial calcification via warfarin treatment).[4]
-
Administration: Administer the this compound solution or vehicle control daily via IP injection at the target dose (e.g., 10 mg/kg).[4]
-
Monitoring and Sample Collection: Monitor the animals throughout the study period. Collect blood and urine samples at specified time points using metabolic cages if necessary.[4]
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed information on solubility, refer to the manufacturer's specifications. A stock solution in DMSO can be prepared at 34 mg/mL.[3]
Concluding Remarks
This compound is a powerful research tool for elucidating the roles of TNAP in health and disease. The protocols provided here offer a starting point for its application in both cell culture and animal models. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful consideration of the administration route, dosage, and duration of treatment is crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: SBI-425
Welcome to the technical support center for SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of approximately 16 nM.[1] Its primary mechanism of action is the inhibition of TNAP's enzymatic activity, which plays a crucial role in bone mineralization and the prevention of soft tissue calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO but is insoluble in water and ethanol. For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to store the solid compound at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
Q3: Is this compound selective for TNAP?
A3: Yes, this compound is highly selective for TNAP over other alkaline phosphatase isozymes like intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP).[4] However, at higher concentrations (e.g., 10 µM), modest activity against CYP3A4 has been observed.[4] Researchers should consider this potential off-target effect in relevant experimental systems.
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound has demonstrated good oral bioavailability and robust in vivo inhibition of TNAP.[2][4] A single oral dose of 10 mg/kg in mice can inhibit plasma TNAP activity by over 75% for up to 8 hours.[4] It is important to note that this compound has been shown to have low penetration in some tissues, such as the heart, and does not cross the blood-brain barrier in healthy mice.[5][6] This could lead to differential effects between systemic circulation and specific tissues.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture media. | This compound is insoluble in aqueous solutions. | - Prepare a high-concentration stock solution in 100% DMSO.- When diluting into aqueous buffers or media, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).- Add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion.- For in vivo preparations, use a vehicle containing solubilizing agents like PEG300 and Tween-80.[1] |
| High variability in replicate experiments (in vitro). | - Inconsistent final concentration of this compound due to pipetting errors with small volumes of stock solution.- Cell passage number and confluency affecting TNAP expression and activity. | - Prepare serial dilutions of the DMSO stock to avoid pipetting very small volumes.- Use a consistent cell passage number and seed cells to reach a similar confluency at the time of treatment.- Include appropriate vehicle controls (e.g., DMSO) in all experiments. |
| Lack of expected inhibitory effect in a specific tissue (in vivo). | - Poor tissue penetration of this compound.- Rapid metabolism of the compound in the target tissue. | - Confirm systemic TNAP inhibition by measuring plasma TNAP activity.- Consider local administration routes if targeting a specific organ.- Analyze this compound concentration in the target tissue using methods like mass spectrometry if available. |
| Discrepancy between in vitro potency (IC50) and effective concentration in cell-based assays. | - Presence of serum proteins in cell culture media that may bind to this compound, reducing its free concentration.- Cellular uptake and efflux mechanisms affecting intracellular concentration. | - Perform experiments in serum-free media for a defined period, if compatible with your cell type, to assess direct cellular effects.- Titrate the concentration of this compound in your specific cell-based assay to determine the optimal effective dose. |
| Unexpected off-target effects. | Although highly selective, at high concentrations this compound may interact with other proteins.[4] | - Use the lowest effective concentration of this compound as determined by dose-response experiments.- Validate key findings using a secondary TNAP inhibitor with a different chemical scaffold or using genetic approaches (e.g., siRNA-mediated knockdown of TNAP). |
Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | [1] |
| IC50 | 16 nM | [1] |
Table 2: Murine Pharmacokinetic Parameters of this compound
| Parameter | Value | Dosing | Reference |
| Clearance (CLp) | 5.14 mL/min/kg | 2 mg/kg IV | [4] |
| Volume of Distribution (Vd) | 1.03 L/kg | 2 mg/kg IV | |
| Half-life (t1/2) | 2.3 hr | 2 mg/kg IV | |
| Cmax | 178 µg/mL | 10 mg/kg PO | [4] |
| AUC | 848 µg*hr/mL | 10 mg/kg PO | [4] |
| Oral Bioavailability (%F) | 58% |
Experimental Protocols
Alizarin Red S Staining for In Vitro Mineralization
This protocol is used to assess the effect of this compound on osteogenic differentiation and mineralization of cell cultures (e.g., vascular smooth muscle cells or pre-osteoblasts).
Materials:
-
Cells cultured in osteogenic differentiation medium (ODM)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
Procedure:
-
Culture cells in ODM with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 7-21 days).
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add ARS staining solution to each well to cover the cell monolayer and incubate for 20-30 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells 3-5 times with deionized water until the wash water is clear.
-
For qualitative analysis, visualize the stained calcium deposits (red-orange) using a bright-field microscope.
-
For quantification, add 10% acetic acid to each well and incubate with shaking for 30 minutes to elute the stain.
-
Neutralize the solution with 10% ammonium hydroxide and measure the absorbance at 405 nm.
Western Blot Analysis of TNAP Expression
This protocol allows for the assessment of TNAP protein levels in cell lysates or tissue homogenates following treatment with this compound. Note that this compound inhibits TNAP activity, but may not directly affect its protein expression levels. This protocol is useful for confirming consistent TNAP expression across experimental conditions.
Materials:
-
Cell or tissue samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TNAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TNAP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
qRT-PCR for TNAP (ALPL) Gene Expression
This protocol is to determine if this compound treatment has any indirect effects on the gene expression of TNAP (ALPL).
Materials:
-
Cell or tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ALPL and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from samples using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ALPL normalized to the housekeeping gene.
Visualizations
Caption: TNAP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing SBI-425 Dosage for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and efficacy of SBI-425 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is an enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, this compound increases the extracellular concentration of PPi, thereby preventing pathological soft-tissue calcification, such as vascular calcification.[1][2]
Q2: What is the recommended starting dosage for in vivo studies?
A2: Based on preclinical studies in rodent models of vascular calcification, effective oral dosages of this compound have ranged from 10 mg/kg/day to 30 mg/kg/day.[1][3][4] A dose of 10 mg/kg/day has been shown to significantly reduce vascular calcification in rats.[1][5] Higher doses of up to 75 mg/kg/day have been used in some mouse models. The optimal dosage for your specific model and experimental endpoint should be determined empirically.
Q3: What is a recommended concentration range for in vitro experiments?
A3: this compound has an in vitro IC50 of 16 nM for TNAP.[6] For cell-based assays, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments to inhibit vascular smooth muscle cell calcification.
Q4: How should I prepare this compound for in vitro and in vivo use?
A4: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[6][7] For in vivo oral administration, this compound can be formulated as a food admixture or administered by gavage.[8] A common vehicle for oral gavage is a solution containing DMSO, PEG300, Tween-80, and saline.[6]
Q5: Does this compound cross the blood-brain barrier?
A5: Studies in healthy mice have shown that this compound does not cross the blood-brain barrier.
Q6: Are there any known off-target effects of this compound?
A6: this compound is highly selective for TNAP. Screening against a panel of other targets has shown minimal cross-reactivity.[2][4] However, as with any inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects.
Preclinical Dosage Efficacy Summary
The following table summarizes quantitative data from key preclinical studies on this compound, providing a comparative overview of dosages and their observed effects.
| Animal Model | Dosage | Route of Administration | Duration | Key Efficacy Findings | Reference(s) |
| Warfarin-induced vascular calcification rat model | 10 mg/kg/day | Daily gavage | 7 weeks | Significantly reduced calcium content in the aorta and peripheral arteries. | [1][5] |
| CKD-MBD mouse model (adenine and high-phosphate diet) | 10 and 30 mg/kg/day | Daily gavage | 6 weeks | Drastically halted medial arterial calcification formation. Suppressed osteoblastic trans-differentiation-related gene expression in the aorta. | [3][4] |
| ApoE -/- mice on a high-fat diet | 30 mg/kg/day | Food admixture | 15 weeks | Prevented plaque calcification. | [8] |
| TNAP overexpressing mouse models | 10 mg/kg/day | Oral | Not specified | Reduced arterial calcification and prolonged lifespan. |
Signaling Pathway
The binding of this compound to Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibits its enzymatic activity. This leads to an increase in extracellular pyrophosphate (PPi), a natural inhibitor of hydroxyapatite crystal formation, thus preventing vascular calcification. Downstream, this can modulate signaling pathways such as the TGF-β/Smad pathway, which is implicated in the osteogenic differentiation of vascular smooth muscle cells (VSMCs).
Caption: this compound inhibits TNAP, increasing PPi and modulating the TGF-β/Smad pathway.
Experimental Protocols
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol details the induction and quantification of calcification in primary human aortic smooth muscle cells (HASMCs) and the assessment of this compound's inhibitory effect.
Materials:
-
Primary Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Growth Medium (e.g., SmGM-2)
-
Calcification Medium: DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin, and 2.6 mM NaH2PO4
-
This compound (dissolved in DMSO)
-
Alizarin Red S staining solution
-
0.1 M HCl
-
Calcium colorimetric assay kit
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed HASMCs in a 24-well plate at a density of 5 x 10^4 cells/well in Smooth Muscle Growth Medium. Culture for 24 hours at 37°C and 5% CO2.
-
Treatment:
-
After 24 hours, replace the growth medium with Calcification Medium.
-
Prepare different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in Calcification Medium. Include a vehicle control (DMSO) and a negative control (growth medium without added phosphate).
-
Treat the cells with the prepared media and incubate for 7-14 days. Change the medium every 2-3 days.
-
-
Quantification of Calcification:
-
Alizarin Red S Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water and stain with 2% Alizarin Red S (pH 4.2) for 20 minutes.
-
Wash extensively with deionized water and visualize the calcium deposits (red staining) under a microscope.
-
-
Calcium Content Measurement:
-
Wash cells with PBS and decalcify with 0.1 M HCl for 4 hours at room temperature.
-
Collect the HCl supernatant and measure the calcium concentration using a calcium colorimetric assay kit according to the manufacturer's instructions.
-
Lyse the remaining cells in the wells with a suitable lysis buffer and determine the total protein content using a BCA protein assay kit.
-
Normalize the calcium content to the total protein content.
-
-
Western Blot Analysis of Osteogenic Markers
This protocol describes the detection of key osteogenic markers (Runx2, ALP, Col1) in VSMCs treated with this compound.
Materials:
-
VSMCs cultured as described in the calcification assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Runx2, anti-ALP, anti-Col1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
Procedure:
-
Protein Extraction:
-
After the desired treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
-
Troubleshooting Guides
In Vitro Calcification Assay
Caption: Troubleshooting common issues in the in vitro calcification assay.
Q: My positive control (high phosphate, no inhibitor) is not showing calcification.
A:
-
Check your calcification medium: Ensure the final phosphate concentration is correct (2.6 mM) and that the medium was freshly prepared. The pH of the medium is also critical and should be stable.
-
Cell health and passage number: Use low-passage vascular smooth muscle cells, as their ability to calcify can decrease with extensive passaging. Ensure the cells are healthy and not overly confluent before starting the experiment.
-
Incubation time: Calcification can take time to develop. Consider extending the incubation period to 14 days or longer.
Q: I am seeing high variability in calcification between my replicate wells.
A:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.
-
Edge effects: To minimize edge effects in multi-well plates, consider not using the outer wells for experimental conditions.
-
Medium evaporation: Ensure proper humidification in the incubator to prevent medium evaporation, which can concentrate solutes and affect calcification.
Q: this compound is not inhibiting calcification at the expected concentrations.
A:
-
This compound stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Dosing frequency: If the experiment runs for an extended period, the compound may degrade in the medium. Ensure you are replenishing the this compound with each medium change.
-
Cellular uptake/transporters: While unlikely to be a primary issue, consider the possibility of cell-specific differences in compound uptake if you are using a novel cell line.
Western Blot Analysis
Caption: Troubleshooting common issues in Western blot analysis.
Q: I am not detecting my target osteogenic markers (Runx2, ALP, Col1).
A:
-
Protein expression levels: The expression of these markers may be low at the time point you are analyzing. Consider performing a time-course experiment to identify the peak expression.
-
Antibody quality: Ensure your primary antibodies are validated for the species and application. Use a positive control (e.g., lysate from osteoblasts) to confirm antibody performance.
-
Protein degradation: Always use fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.
Q: My Western blot has high background, making it difficult to interpret the results.
A:
-
Blocking: Increase the blocking time to 2 hours at room temperature or overnight at 4°C. You can also try a different blocking agent (e.g., BSA instead of non-fat milk).
-
Antibody concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal dilution.
-
Washing steps: Increase the number and duration of washes with TBST to remove unbound antibodies.
Q: The bands for my loading control (e.g., β-actin) are inconsistent across lanes.
A:
-
Inaccurate protein quantification: Re-quantify your protein samples using a reliable method like the BCA assay. Ensure you are in the linear range of the assay.
-
Pipetting errors: Be precise when loading your samples onto the gel. Use high-quality pipette tips and ensure there are no air bubbles.
-
Protein degradation: If some samples have degraded more than others, this can affect the loading control. Ensure all samples are handled consistently and stored properly.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
SBI-425 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SBI-425 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is an enzyme that hydrolyzes inorganic pyrophosphate (PPi), a strong inhibitor of mineralization.[4] By inhibiting TNAP, this compound increases the levels of PPi, which in turn helps to prevent pathological calcification in soft tissues.[3][4] The therapeutic effects of this compound have been linked to the downregulation of inflammatory and steroid/glucose nuclear receptor signaling pathways, as well as the upregulation of mitochondrial metabolic pathways.[5]
Q2: In which animal models has the efficacy of this compound been demonstrated?
A2: this compound has shown efficacy in preventing vascular calcification in several rodent models, including:
-
Warfarin-induced arterial media calcification in rats.[6][7]
-
Mouse models of pseudoxanthoma elasticum (Abcc6-/- mice).[8][9]
-
Mouse models of chronic kidney disease (CKD).[9]
-
Mouse models with endothelial or smooth muscle cell-specific TNAP overexpression.[5][9]
Q3: What are the potential toxicities or side effects observed with this compound in animal models?
A3: The primary concern with this compound is its potential effect on bone metabolism due to its mechanism of action. While some studies in mice at doses up to 75 mg/kg/day reported no adverse effects on bone structure, a study in warfarin-treated rats (10 mg/kg/day for 7 weeks) showed a decrease in bone formation and mineral apposition rates, along with an increased osteoid maturation time.[6][7][8][9] One study noted no evidence of liver toxicity in rats at 10 mg/kg/day for 7 weeks, based on stable ALT and AST levels.[6] A screening against 35 common targets indicated modest activity only against CYP3A4.[3]
Q4: What are the pharmacokinetic properties of this compound in rodents?
A4: this compound exhibits good oral bioavailability and a favorable half-life in rodents.[3] Following a single 10 mg/kg oral dose in mice, plasma TNAP activity was inhibited by over 75% for up to 8 hours and by approximately 50% at 24 hours.[3][6]
Troubleshooting Guides
Issue 1: Observing signs of impaired bone health in experimental animals.
-
Possible Cause: Inhibition of TNAP by this compound can interfere with normal bone mineralization.
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Consider performing a dose-response study to find the minimal effective dose that achieves the desired therapeutic effect on soft tissue calcification with the least impact on bone.
-
Monitor Bone Parameters: Proactively monitor bone health using techniques like micro-computed tomography (µCT) to assess bone architecture.[8][9] Histomorphometry can be used to evaluate dynamic parameters of bone formation, such as mineral apposition rate and bone formation rate.[6][7]
-
Biochemical Markers: Regularly measure serum and urine markers of bone turnover (e.g., P1NP, CTX-I).
-
Duration of Treatment: Evaluate if a shorter treatment duration can achieve the desired therapeutic outcome while minimizing effects on bone.
-
Issue 2: Concern about potential off-target effects, including liver toxicity.
-
Possible Cause: Although studies have not shown significant liver toxicity, it is prudent to monitor for any unforeseen off-target effects.
-
Troubleshooting Steps:
-
Liver Function Monitoring: At the beginning and end of the study, and at intermediate time points for longer studies, collect blood samples to measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6]
-
Histopathological Analysis: Upon study completion, perform a histopathological examination of the liver and other major organs to check for any morphological changes.
-
CYP3A4 Interaction: Be mindful of the potential for modest interaction with CYP3A4 when co-administering other drugs that are metabolized by this enzyme.[3]
-
Quantitative Data Summary
Table 1: this compound Pharmacokinetics in Mice
| Parameter | Value | Species | Dosing | Source |
| TNAP Inhibition (8h) | >75% | Mouse | 10 mg/kg (oral) | [3][6] |
| TNAP Inhibition (24h) | ~50% | Mouse | 10 mg/kg (oral) | [3][6] |
| Oral Bioavailability | Good | Rodent | N/A | [3] |
| Half-life (t1/2) | Good | Rodent | N/A | [3] |
Table 2: Effects of this compound on Bone Parameters in Warfarin-Treated Rats
| Parameter | Vehicle | This compound (10 mg/kg/day) | Duration | Source |
| Bone Formation Rate | N/A | Decreased | 7 weeks | [6][7] |
| Mineral Apposition Rate | N/A | Decreased | 7 weeks | [6][7] |
| Osteoid Maturation Time | N/A | Increased | 7 weeks | [6][7] |
Table 3: Liver Enzyme Levels in Warfarin-Treated Rats with this compound
| Parameter | Vehicle | This compound (10 mg/kg/day) | Duration | Source |
| Serum ALT | No significant change | No significant change | 7 weeks | [6] |
| Serum AST | No significant change | No significant change | 7 weeks | [6] |
Experimental Protocols
Protocol 1: Warfarin-Induced Arterial Calcification Model in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Calcification: Administration of a diet containing warfarin (0.3 mg/g) and vitamin K1 (1.5 mg/g).
-
This compound Administration: Daily oral gavage of this compound at a dose of 10 mg/kg body weight for 7 weeks.[6][7] The vehicle control group receives the vehicle solution.
-
Endpoint Analysis:
-
Vascular Calcification: Measurement of calcium content in the aorta and peripheral arteries. Histological analysis of aortic sections using Von Kossa staining.[6][7]
-
Bone Analysis: Dynamic bone histomorphometry of the tibia to determine bone formation rate, mineral apposition rate, and osteoid maturation time.[6][7]
-
Biochemical Analysis: Measurement of serum levels of calcium, phosphate, ALT, and AST.[6]
-
Protocol 2: Pseudoxanthoma Elasticum (PXE) Mouse Model
-
Animal Model: Abcc6-/- mice.
-
This compound Administration: this compound is mixed into the rodent diet to achieve daily doses of 7.5 mg/kg and 75 mg/kg body weight. Treatment is initiated at 4 weeks of age and continues for 8 weeks.[8]
-
Endpoint Analysis:
Visualizations
Caption: Mechanism of action of this compound in inhibiting soft tissue calcification.
Caption: General experimental workflow for assessing this compound toxicity in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: SBI-425 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with SBI-425, focusing on optimizing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: this compound is described as orally bioavailable. What does this mean for my in vivo experiments?
A1: The designation of this compound as an orally bioavailable compound indicates that after oral administration, a significant fraction of the drug is absorbed from the gastrointestinal tract and reaches systemic circulation to exert its therapeutic effect as a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.[1][2][3][4][5][6] Preclinical studies have shown robust in vivo activity of this compound after oral dosing.[1][5][6] However, the efficiency of oral absorption can be influenced by various factors including the formulation, dose, and physiological conditions of the animal model. For consistent results, it is crucial to use a consistent and appropriate formulation strategy.
Q2: I am observing lower than expected efficacy of this compound in my oral dosing study. Could this be a bioavailability issue?
A2: Yes, lower than expected efficacy is a common indicator of suboptimal bioavailability. Several factors could be contributing to this:
-
Poor Solubility: While this compound is effective, its solubility in aqueous media might be limited, affecting its dissolution rate in the gastrointestinal tract—a critical step for absorption.
-
Inadequate Formulation: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
-
Gastrointestinal Degradation: The compound might be susceptible to degradation in the acidic environment of the stomach or enzymatic degradation in the intestine.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.
Troubleshooting should begin with an assessment of your current formulation and administration protocol.
Q3: What are the initial steps to troubleshoot poor bioavailability of this compound?
A3: A systematic approach is recommended. First, verify the integrity and purity of your this compound compound. Then, evaluate the formulation. Are you using a clear solution or a suspension? A suspension may indicate poor solubility, which can lead to variable absorption. Consider the following initial steps:
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically relevant solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Formulation Optimization: If solubility is low, consider using solubilizing excipients such as co-solvents, surfactants, or complexing agents.
-
Particle Size Reduction: If you are working with a solid form, reducing the particle size can increase the surface area for dissolution.
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound across subjects.
This issue often points to inconsistent absorption, which can be linked to the formulation.
Possible Causes & Solutions
| Cause | Recommended Action |
| Poorly Solubilized Compound | The drug may be precipitating in the gastrointestinal tract. Move from a simple suspension to a solubilization-enhancing formulation. |
| Inconsistent Dosing Volume | Ensure accurate and consistent administration of the dosing vehicle across all subjects. |
| Food Effects | The presence or absence of food in the stomach can significantly alter drug absorption. Standardize feeding protocols for your study. |
Issue: Low oral bioavailability despite good in vitro potency.
This suggests that while the compound is active, it is not being efficiently absorbed into the bloodstream.
Potential Solutions & Experimental Approaches
| Strategy | Description | Key Parameters to Evaluate |
| Co-solvent Systems | Utilize a mixture of water-miscible solvents to increase the solubility of this compound.[7] | Drug solubility, solution stability upon dilution, in vivo exposure (AUC). |
| Lipid-Based Formulations | Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.[8][9] | Emulsification grade, droplet size, drug release profile, in vivo exposure. |
| Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[10][11] | Drug-polymer miscibility, dissolution rate, physical stability. |
| Nanocrystal Formulation | Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.[8] | Particle size distribution, dissolution rate, in vivo exposure. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Co-solvent Formulation
Objective: To prepare a simple co-solvent system to enhance the solubility of this compound for oral administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG 300)
-
Saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO. The proportion of DMSO in the final formulation should be kept low (e.g., <10%) to minimize potential toxicity.
-
Add PEG 300 to the solution and vortex until a clear solution is obtained. A common ratio to start with is 10% DMSO, 40% PEG 300.
-
Add saline to the desired final volume and vortex thoroughly.
-
Visually inspect the final formulation for any signs of precipitation.
-
Administer the formulation to the animal model and collect plasma samples at predetermined time points to determine the pharmacokinetic profile.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of different this compound formulations.
Materials:
-
This compound formulations (e.g., powder, co-solvent formulation, solid dispersion)
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
HPLC for quantification
Procedure:
-
Prepare SGF and SIF dissolution media.
-
Set the dissolution apparatus to a constant temperature (37°C) and paddle speed (e.g., 75 RPM).
-
Add the this compound formulation to the dissolution vessel containing the medium.
-
Withdraw samples at specified time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
Caption: Key steps influencing the oral bioavailability of this compound.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: SBI-425 and Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, SBI-425. The focus is on addressing common issues and questions related to its blood-brain barrier (BBB) permeability.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier (BBB)?
A1: Under normal physiological conditions in healthy animal models, this compound does not cross the blood-brain barrier.[1][2][3][4] Mass spectrometry analysis following intraperitoneal (IP) administration in healthy mice confirmed the absence of the compound in the brain.[1][2][3]
Q2: Are there any conditions under which this compound might penetrate the central nervous system (CNS)?
A2: There is some evidence to suggest that in pathological states where BBB integrity is compromised, such as during experimental sepsis, this compound may exert effects within the brain.[3] In septic mice, TNAP activity was suppressed in the brain parenchyma following this compound administration.[1][2][3] This suggests that the compromised barrier may allow for limited entry of the inhibitor.
Q3: If this compound does not cross the BBB, how can it have effects on the brain-immune axis?
A3: The effects of this compound on the brain-immune axis are likely mediated by its systemic inhibition of TNAP.[1][2] TNAP is present on the luminal side of brain endothelial cells, and by acting on these cells from the bloodstream, this compound can influence BBB function and neuroinflammatory responses without entering the brain parenchyma.[4] For instance, in septic mice treated with this compound, a decrease in the tight junction protein claudin-5 was observed, suggesting an alteration of BBB integrity.[5]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[6][7][8] Its primary mechanism is to block the enzymatic activity of TNAP, which plays a role in various physiological and pathological processes, including vascular calcification.[9][10][11]
Troubleshooting Guide
This guide is for researchers who are not observing expected CNS effects with this compound or are troubleshooting experiments related to its BBB permeability.
| Issue | Possible Cause | Recommended Action |
| No detectable CNS effect of this compound in healthy animals. | This compound has poor BBB permeability under normal physiological conditions.[1][2][3][4] | - Re-evaluate the experimental hypothesis. The observed effects are likely due to systemic TNAP inhibition. - Consider alternative compounds designed for CNS penetration if a direct central effect is required. - Measure compound concentration in both plasma and brain tissue to confirm lack of penetration. |
| Unexpected neurological or behavioral changes in disease models. | In pathological conditions like sepsis or neuroinflammation, the BBB may be compromised, potentially allowing limited access of this compound to the CNS.[3] | - Assess BBB integrity in your model using techniques like Evans blue or sodium fluorescein dye exclusion assays. - Correlate the timing of observed CNS effects with measurements of BBB permeability. - Analyze brain tissue for the presence of this compound using a sensitive method like LC-MS/MS. |
| Difficulty in replicating published CNS-related findings. | Experimental conditions, particularly those inducing systemic inflammation or BBB breakdown, can vary significantly between laboratories. | - Carefully review the methodology of the original study, paying close attention to the disease model induction and severity. - Standardize your experimental model to ensure consistent BBB disruption if that is the intended context. - Include positive and negative controls to validate your experimental setup. |
| Contradictory results from in vitro and in vivo experiments. | In vitro models of the BBB may not fully recapitulate the complexity of the in vivo barrier, leading to discrepancies in permeability assessments. | - If using an in vitro BBB model, validate its tightness and expression of relevant transporters. - When possible, confirm in vitro findings with in vivo experiments in relevant animal models. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 16 nM | TNAP (in PPi assay) | [6][7] |
| IC50 | 105 nM | TNAP (in whole blood assay) | [7] |
| In Vivo Efficacy | >75% inhibition of plasma TNAP activity at 8 hours | 10 mg/kg oral dose in mice | [8] |
| In Vivo Efficacy | ~50% inhibition of plasma TNAP activity at 24 hours | 10 mg/kg oral dose in mice | [8] |
| Oral Bioavailability | Good to excellent in rodents | 10 mg/kg oral dose | [8] |
| BBB Permeability | Does not cross the BBB | In healthy mice | [1][2][3][4] |
Experimental Protocols
Protocol 1: Assessment of this compound BBB Permeability in Mice
This protocol describes a general in vivo method to determine if a compound crosses the blood-brain barrier.
-
Animal Model: Healthy C57BL/6 mice (or other appropriate strain), 8-12 weeks old.
-
Compound Administration: Administer this compound via intraperitoneal (IP) injection at a specified dose (e.g., 25 mg/kg).[1][2] A vehicle control group should be included.
-
Time Points: Select appropriate time points post-injection for tissue collection (e.g., 1, 4, 8, and 24 hours).
-
Sample Collection:
-
At each time point, anesthetize the mice.
-
Perform cardiac puncture to collect blood into EDTA-coated tubes. Centrifuge to separate plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brain and other relevant tissues.
-
-
Sample Processing:
-
Plasma samples can be stored at -80°C until analysis.
-
Brain tissue should be homogenized in an appropriate buffer.
-
-
Analysis:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio (Cb/Cp) at each time point. A low ratio indicates poor BBB penetration.
-
Protocol 2: In Vitro BBB Model Permeability Assay
This protocol outlines an in vitro method to assess the permeability of a compound across a cell-based BBB model.
-
Cell Culture: Culture primary brain microvascular endothelial cells (BMECs) or a suitable cell line (e.g., bEnd.3) on permeable Transwell inserts. Co-culture with astrocytes and pericytes can enhance barrier properties.
-
Barrier Integrity Measurement: Before the permeability assay, confirm the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER) and the permeability to a fluorescent marker like sodium fluorescein.
-
Permeability Assay:
-
Add this compound to the apical (luminal) chamber of the Transwell insert.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Visualizations
Caption: Workflow for assessing this compound blood-brain barrier permeability.
Caption: Simplified signaling pathway of TNAP inhibition by this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TNAP Inhibition Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Tissue-Non-Specific Alkaline Phosphatase (TNAP) inhibition assays. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in my TNAP inhibition assay?
High background can originate from several sources, including:
-
Substrate auto-hydrolysis: The substrate may spontaneously break down, leading to a signal in the absence of enzyme activity.
-
Contaminated reagents: Reagents, including buffers and water, may be contaminated with enzymes or other substances that produce a signal.[1][2]
-
Non-specific binding: The detection antibody in an ELISA-based assay may bind non-specifically to the plate or other proteins.[1]
-
Inadequate washing: Insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[1]
-
Incorrect plate type: Using a plate material that is not suitable for the detection method (e.g., white plates for fluorescent assays instead of black plates) can increase background readings.[2]
Q2: My signal is very low or undetectable. What are the potential reasons?
Low or no signal can be due to a variety of factors:
-
Inactive enzyme: The TNAP enzyme may have lost activity due to improper storage or handling. It's recommended to repeat assay optimization for each new batch of the enzyme.[3]
-
Suboptimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for TNAP activity.[2][4]
-
Inhibitor in the sample: The test compound or sample itself might be a potent inhibitor, or the sample matrix may contain interfering substances.
-
Omission of a key reagent: Accidentally leaving out a critical component of the reaction mixture will result in no signal.[5]
-
Incorrect plate reader settings: Ensure the correct wavelength and filter settings are used for your specific assay.[5]
Q3: I am observing high variability between my replicate wells. What could be the cause?
High variability can compromise the reliability of your results. Common causes include:
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to different amounts of reagents in each well.[6]
-
Improper mixing: Failure to thoroughly mix reagents can result in a non-uniform reaction.[5]
-
Edge effects: Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[6]
-
Temperature gradients: Uneven temperature across the plate can lead to differences in enzyme activity.[6]
Q4: How do I choose the right substrate for my TNAP assay?
The choice of substrate depends on the desired sensitivity and assay format.
-
p-Nitrophenyl phosphate (pNPP): A common chromogenic substrate for colorimetric assays. It is relatively inexpensive but may be less sensitive than other options.[7][8]
-
Dioxetane-based substrates (e.g., CDP-Star): These are used in highly sensitive chemiluminescent assays that result in light production.[3][7] This method can be thousands-fold more sensitive than conventional colorimetric assays.[3][9]
-
Other substrates: Various other substrates are available, including those for fluorescent and other detection methods.[10]
Q5: What are some known inhibitors of TNAP that I can use as positive controls?
Several compounds are known to inhibit TNAP and can be used as positive controls in your assay.
-
Levamisole: A well-characterized, non-competitive inhibitor of TNAP.[3][11]
-
Theophylline: Another known non-competitive inhibitor of TNAP.[3]
-
L-Homoarginine: An uncompetitive inhibitor of TNAP.[3]
-
Aryl sulfonamides (e.g., SBI-425): A class of potent and selective TNAP inhibitors.[8][12]
Inhibitor Performance Comparison
The following table summarizes the inhibitory potency of selected compounds against TNAP.
| Inhibitor | Chemical Class | Potency (IC50) | Selectivity | Mode of Inhibition |
| This compound | Aryl Sulfonamide | 16 nM | High selectivity for TNAP over other alkaline phosphatase isozymes like IAP and PLAP.[8] | Not specified in provided results |
| Levamisole | Imidazothiazole | ~20 µM[3] | Non-specific, also inhibits other phosphatases.[8] | Uncompetitive[8][11] |
| Theophylline | Methylxanthine | Lower potency | Known to inhibit the liver isoenzyme of alkaline phosphatase more strongly than the intestinal or placental isoenzymes.[8] | Non-competitive[8] |
Signaling Pathway and Experimental Workflows
To understand the context of TNAP inhibition, the following diagrams illustrate its primary signaling pathway and a general experimental workflow for screening potential inhibitors.
Caption: TNAP's role in pyrophosphate hydrolysis and mineralization.
Caption: A typical workflow for the discovery of TNAP inhibitors.
Experimental Protocols
Detailed methodologies for two common in vitro assays used to validate TNAP inhibitors are provided below.
Colorimetric TNAP Inhibition Assay
This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
TNAP enzyme
-
Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, 1 mM MgCl₂, and 20 µM ZnCl₂[12]
-
Substrate: p-Nitrophenyl phosphate (pNPP)[8]
-
Test inhibitors (e.g., this compound, levamisole) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a solution of TNAP in assay buffer to each well.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (e.g., levamisole) and a negative control (vehicle, e.g., DMSO).[8]
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).[8]
-
Initiate the reaction by adding pNPP substrate to a final concentration of 0.5 mM.[12]
-
Incubate the plate at room temperature for a suitable duration (e.g., 60 minutes).[8]
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).[8]
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.[8]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Luminescent TNAP Inhibition Assay
This highly sensitive assay quantifies TNAP activity through a light-producing reaction using a dioxetane-based substrate like CDP-Star.[3][8]
Materials:
-
TNAP enzyme
-
Assay Buffer: 100 mM DEA-HCl, pH 9.8, 1 mM MgCl₂, and 20 µM ZnCl₂[7]
-
Substrate: CDP-Star
-
Test inhibitors dissolved in DMSO
-
384-well white plate
-
Luminometer
Procedure:
-
In a 384-well white plate, add a solution of TNAP in assay buffer to each well.[8]
-
Add the test inhibitor dilutions to the appropriate wells, including positive and negative controls.
-
Initiate the reaction by adding CDP-Star substrate to a final concentration of 50 µM.[7]
-
Incubate the plate at room temperature for 30 minutes.[8][12]
-
Measure the luminescence signal using a luminometer.[8]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 7. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SBI-425 Treated Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-425 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally active inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] Its primary function is to block the enzymatic activity of TNAP, which plays a crucial role in various physiological and pathological processes, including the regulation of extracellular pyrophosphate (PPi) levels and vascular calcification.[3][4]
Q2: We are observing significant weight loss in our this compound treated mice compared to the vehicle control group. Is this a known effect?
While some studies have reported an improvement in body weight in specific disease models treated with this compound[5], significant weight loss is not a commonly reported side effect. However, TNAP has been implicated in lipid metabolism. Studies on TNAP-knockout mice have shown liver steatosis and reduced serum triglyceride levels, and this compound administration in wild-type mice has been shown to decrease choline levels in the blood and liver.[6] This suggests a potential impact on nutrient absorption and metabolism that could, in some contexts, contribute to weight loss. It is crucial to monitor food and water intake to rule out reduced consumption as a cause.
Q3: Our this compound treated mice are exhibiting neurological symptoms, such as tremors or seizures. Is this expected?
No, seizures are not an expected phenotype. In fact, studies have noted the absence of epileptic seizures in mice treated with this compound, which is significant because severe vitamin B6 deficiency, a condition that can be linked to impaired alkaline phosphatase activity, often presents with seizures.[4][6] The development of neurological symptoms is a serious and unexpected finding that warrants immediate investigation. It is also noted that this compound does not cross the blood-brain barrier in healthy mice.[7] However, in a sepsis model, this compound treated mice showed an impaired sensorimotor phenotype.[7]
Q4: We are seeing an unexpected increase in liver enzymes in our treated mice. Is this a known toxicity?
The available literature does not highlight significant hepatotoxicity as a common finding with this compound treatment. However, as mentioned, TNAP is involved in liver metabolism, specifically in triglyceride transport.[6] An increase in liver enzymes could indicate an off-target effect or a model-specific response to TNAP inhibition.
Q5: We are not observing the expected decrease in plasma TNAP activity after this compound administration. What could be the issue?
Several factors could contribute to this:
-
Dosage and Administration: Verify the correct dosage and administration route. This compound is orally bioavailable.[2][3]
-
Timing of Measurement: A single oral dose of 10 mg/kg in mice has been shown to inhibit plasma TNAP activity by over 75% for up to 8 hours, with activity remaining about 50% inhibited at 24 hours.[3] Ensure your blood collection time point is within this window.
-
Assay Method: Confirm the validity and sensitivity of your TNAP activity assay.
-
Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its potency.
Troubleshooting Guides
Issue 1: Unexpected Mortality in a Subgroup of Treated Mice
Possible Causes and Troubleshooting Steps:
-
Underlying Health Status of Mice: Pre-existing, subclinical conditions in a subset of animals can be exacerbated by drug treatment.
-
Action: Perform thorough health screening of all animals before study initiation.
-
-
Genetic Variability: Even within inbred strains, there can be genetic drift that leads to variable drug responses.[8]
-
Action: Ensure all mice are from a reliable and consistent source.
-
-
Off-Target Effects: While this compound is selective, off-target effects cannot be completely ruled out, especially at higher doses.
-
Action: Conduct a dose-response study to determine the minimum effective dose.
-
-
Model-Specific Interactions: The specific genetic background or disease model of your mice could have unforeseen interactions with TNAP inhibition.
-
Action: Review the literature for any known sensitivities of your specific mouse model.
-
Issue 2: Lack of Efficacy in Preventing Vascular Calcification
Possible Causes and Troubleshooting Steps:
-
Insufficient Drug Exposure:
-
Action: Perform pharmacokinetic analysis to confirm adequate plasma concentrations of this compound.
-
-
Advanced Stage of Disease:
-
Action: Initiate this compound treatment at an earlier stage of disease progression.
-
-
Model-Specific Pathophysiology: The mechanism of calcification in your model may be TNAP-independent.
-
Action: Investigate the underlying pathways of calcification in your specific model. For instance, this compound was effective in reducing ectopic mineralization in a mouse model of PXE (Abcc6-/-) but not in models of GACI (Enpp1 mutants).[9]
-
Data Presentation
Table 1: Summary of Reported this compound Effects on Plasma Parameters in Mice
| Parameter | Mouse Model | This compound Dose | Outcome | Reference |
| TNAP Activity | Wild-type | 10 mg/kg (oral) | >75% inhibition at 8h, ~50% at 24h | [3] |
| TNAP Activity | WHC-eTNAP | 30 mg/kg/day (diet) | Significant reduction | [5] |
| TNAP Activity | Abcc6-/- | 75 mg/kg/day (diet) | 61% reduction | [9] |
| Pyrophosphate (PPi) | WHC-eTNAP | 30 mg/kg/day (diet) | Increased (not statistically significant) | [5] |
| Choline | Wild-type | Not specified | Decreased in blood and liver | [6] |
Table 2: Summary of Reported Phenotypic Changes in this compound Treated Mice
| Phenotype | Mouse Model | This compound Dose | Outcome | Reference |
| Ectopic Mineralization | Abcc6-/- | 75 mg/kg/day (diet) | 58% reduction in muzzle skin calcium | [9] |
| Coronary Calcium | WHC-eTNAP | 30 mg/kg/day (diet) | Reduced | [5] |
| Coronary Lipids | WHC-eTNAP | 30 mg/kg/day (diet) | Reduced | [5] |
| Body Weight | WHC-eTNAP | 30 mg/kg/day (diet) | Improved | [5] |
| Cardiac Ejection Fraction | WHC-eTNAP | 30 mg/kg/day (diet) | Improved | [5] |
| Bone Microarchitecture | Abcc6-/- | 75 mg/kg/day (diet) | No deleterious effects | [9] |
| Sensorimotor Function | Sepsis model | Not specified | Impaired | [7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of TNAP Inhibition
-
Animal Model: C57BL/6J mice (or other relevant strain).
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer a single oral gavage of this compound at the desired dose (e.g., 10 mg/kg).
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at various time points post-administration (e.g., 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge blood samples to isolate plasma.
-
TNAP Activity Assay: Measure TNAP activity in the plasma using a commercially available kit or a standard colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Protocol 2: Quantification of Ectopic Mineralization
-
Tissue Collection: Harvest tissues of interest (e.g., muzzle skin, aorta).
-
Histology:
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain sections with Alizarin Red S or von Kossa to visualize calcium deposits.
-
-
Calcium Quantification:
-
Harvest fresh tissue biopsies.
-
Decalcify the tissue using 1.0 M HCl.
-
Measure the calcium content in the supernatant using a colorimetric assay (e.g., o-cresolphthalein complexone method).
-
Visualizations
Caption: Mechanism of this compound in preventing vascular calcification.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of SBI-425 solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of SBI-425 solutions. Below you will find frequently asked questions, troubleshooting advice, and recommended protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][4][5][6] It is soluble in DMSO at concentrations up to 86.67 mg/mL.[1] Some suppliers also note solubility in 0.1N HCl.[6]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to two years.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to one year.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: Can I store my this compound solution at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid compound is shipped at room temperature, solution stability is maintained at low temperatures (-20°C or -80°C).[1][4] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]
Troubleshooting Guide
Q5: My this compound solution has developed a precipitate. What should I do?
A5: Precipitation can occur for several reasons. First, ensure that the solubility limit has not been exceeded. If the concentration is high, gentle warming and/or sonication can help redissolve the compound.[1] Precipitation can also occur if the stock solution has been stored improperly or for too long. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1][2] If precipitation persists, it is recommended to prepare a fresh stock solution.
Q6: I am observing lower than expected activity of this compound in my assay. Could this be a stability issue?
A6: Yes, a decrease in activity can be indicative of compound degradation. This may result from improper storage, such as repeated freeze-thaw cycles or prolonged storage at -20°C instead of -80°C.[2] It is also important to consider the stability of this compound in your specific assay buffer and conditions. If you suspect degradation, it is best to use a freshly prepared stock solution or one that has been stored correctly at -80°C.
Quantitative Data Summary
| Storage Form | Solvent | Temperature | Duration | Citation |
| Solid | N/A | -20°C | ≥ 4 years | [4] |
| Solid | N/A | -20°C | 3 years | [1][2][3] |
| Solid | N/A | 4°C | 2 years | [1] |
| Solution | DMSO | -80°C | 2 years | [1] |
| Solution | DMSO | -20°C | 1 year | [1][2] |
| Solution | DMSO | -20°C | 1 month | [2] |
Experimental Protocols
Recommended Protocol for Assessing this compound Solution Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a given solvent and storage condition. Researchers should optimize the method for their specific instrumentation and experimental needs.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution in the mobile phase.
-
-
Stability Study Setup:
-
Aliquot the this compound solution into several vials to be stored under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Designate a set of vials for each time point (e.g., 0, 1 week, 2 weeks, 1 month, 3 months).
-
-
HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for small molecules. The gradient should be optimized to achieve good separation of the this compound peak from any potential degradants.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for detecting this compound by running a UV scan.
-
Injection Volume: Typically 10 µL.
-
-
Data Analysis:
-
At each time point, analyze the stored samples by HPLC-UV.
-
Quantify the peak area of this compound and compare it to the initial time point (T=0).
-
The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting vascular calcification.
Caption: A workflow for troubleshooting common issues with this compound solutions.
References
Adjusting SBI-425 dose for different mouse strains
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist in your experimental design and execution, with a focus on dose adjustment for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and potent small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 16 nM.[1] TNAP is a key enzyme in bone mineralization and soft tissue calcification. It hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, this compound increases the levels of PPi, thereby preventing pathological soft-tissue calcification.[2]
Q2: What are the reported effects of this compound in mouse models?
A2: this compound has been shown to effectively inhibit TNAP activity in vivo.[3][4] In various mouse models, it has been demonstrated to reduce vascular and arterial calcification, prevent ectopic mineralization, and improve cardiovascular parameters.[5][6][7] Studies have also investigated its effects on bone metabolism, with findings suggesting that at therapeutic doses for vascular calcification, it does not seem to have deleterious effects on bone architecture.[5][6]
Q3: What is the recommended starting dose of this compound for my mouse strain?
A3: The optimal dose of this compound can be strain-dependent due to potential differences in metabolism and pharmacokinetics. Published studies have used a range of doses, most commonly between 10 mg/kg/day and 75 mg/kg/day in C57BL/6J mice.[6][8][9] For a new mouse strain, it is highly recommended to perform a pilot dose-response study to determine the optimal dose. A suggested starting range is 10-30 mg/kg/day, administered orally.
This compound Signaling Pathway
This compound acts by inhibiting the enzymatic activity of Tissue-Nonspecific Alkaline Phosphatase (TNAP). This leads to an increase in the concentration of its substrate, inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. The downstream effects include the prevention of pathological calcification in soft tissues like the vasculature. Additionally, studies have suggested that this compound's remedial actions are associated with the downregulation of inflammatory signaling pathways (such as acute phase response signaling) and LXR/RXR signaling, as well as the upregulation of mitochondrial metabolic pathways.[10]
Caption: Mechanism of action of this compound.
Summary of this compound Doses Used in Mouse Studies
| Mouse Strain | Dose | Route of Administration | Key Findings | Reference |
| TNAP-overexpressing mice | 10 mg/kg/day | Oral or Intravenous | Complete inhibition of plasma TNAP activity, reduced arterial calcification. | [5] |
| Wicked high cholesterol (WHC) mice | 30 mg/kg/day | Oral (in food) | Decreased coronary calcium accumulation. | [5] |
| Abcc6-/- mice | 7.5 mg/kg/day | Oral (in diet) | No significant reduction in ectopic mineralization. | [6] |
| Abcc6-/- mice | 75 mg/kg/day | Oral (in diet) | 61% reduction in plasma TNAP activity and significant reduction in ectopic mineralization. | [6] |
| C57BL/6J (CKD model) | 10 or 30 mg/kg/day | Oral (gavage) | Prevented early death and aorta calcification. | [5] |
| Sepsis model mice | 25 mg/kg/day | Intraperitoneal | Suppressed specific T-cell populations. | [11] |
Troubleshooting Guide: Dose Adjustment for Different Mouse Strains
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy at a Previously Reported Dose | Strain-Specific Metabolism: Different mouse strains (e.g., C57BL/6 vs. BALB/c) can have variations in cytochrome P450 enzyme activity, leading to faster or slower metabolism of this compound. | - Conduct a Pilot Dose-Response Study: Use a small cohort of the new mouse strain and test a range of doses (e.g., 10, 30, and 75 mg/kg/day).- Measure Plasma TNAP Activity: Assess the level of target engagement by measuring plasma TNAP activity at different time points after dosing to confirm adequate inhibition. A single 10 mg/kg oral dose in one study showed >75% inhibition at 8 hours and ~50% at 24 hours.[3] |
| Observed Toxicity or Adverse Effects | Slower Drug Clearance: The mouse strain being used may have a slower clearance rate for this compound, leading to drug accumulation and toxicity. | - Reduce the Dose: If adverse effects are observed, decrease the dose and monitor the animals closely.- Consider a Different Administration Route: If oral administration leads to high peak concentrations and toxicity, consider dietary administration for a more sustained and lower-level exposure. |
| High Variability in Response within the Same Strain | Genetic Drift within Substrains: Substrains of the same mouse line (e.g., C57BL/6J vs. C57BL/6N) can have genetic differences that may affect drug response.Inconsistent Drug Administration: Improper gavage technique or unequal food consumption in dietary studies can lead to variable dosing. | - Source Mice from a Reputable Vendor: Ensure the genetic background of the mice is well-defined.- Refine Administration Technique: For oral gavage, ensure proper training and consistent administration. For dietary studies, monitor food intake to ensure all animals are receiving a similar dose. |
| Unexpected Phenotype | Off-Target Effects or Strain-Specific Biology: The observed phenotype may be due to an unknown off-target effect of this compound or a unique biological characteristic of the mouse strain. | - Include a Vehicle Control Group: This is crucial to differentiate between drug-induced effects and spontaneous phenotypes.- Consult Strain-Specific Literature: Research the known physiological and immunological characteristics of the mouse strain being used. For example, C57BL/6 and BALB/c mice have well-documented differences in their immune responses (Th1 vs. Th2 bias). |
Experimental Protocol: Dose-Response Study for this compound in a New Mouse Strain
This protocol outlines a pilot study to determine the optimal dose of this compound in a mouse strain for which there is no prior dosing information.
Objective: To determine the dose of this compound that effectively inhibits plasma TNAP activity without causing overt toxicity.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, or as recommended by the manufacturer)
-
Male and female mice of the desired strain, 8-10 weeks old
-
Standard laboratory animal diet and housing
-
Equipment for oral gavage or dietary administration
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
TNAP activity assay kit
Experimental Workflow:
Caption: Workflow for a dose-response study.
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to four groups (n=5-8 per group):
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 75 mg/kg this compound
-
-
Drug Preparation and Administration: Prepare this compound in the chosen vehicle at the appropriate concentrations for each dose group. Administer the designated treatment daily for 7 days. The route of administration (oral gavage or dietary) should be consistent with the planned long-term studies.
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.
-
-
Blood Collection: On day 7, collect blood samples from each mouse at a consistent time point post-dosing (e.g., 4 hours) to assess peak or near-peak inhibition.
-
TNAP Activity Measurement: Separate plasma from the blood samples and measure TNAP activity using a commercially available kit.
-
Data Analysis:
-
Compare the body weights and clinical observations between the groups to assess toxicity.
-
Calculate the percent inhibition of TNAP activity for each dose group relative to the vehicle control.
-
Determine the dose that provides significant TNAP inhibition without causing adverse effects. This dose can then be used for subsequent efficacy studies.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 8. researchmap.jp [researchmap.jp]
- 9. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 11. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-425 interference with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally active inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2]. TNAP is an enzyme that hydrolyzes extracellular inorganic pyrophosphate (ePPi), a key inhibitor of mineralization. By inhibiting TNAP, this compound leads to an increase in ePPi levels, thereby preventing pathological soft-tissue calcification[1].
Q2: What is the selectivity profile of this compound?
This compound is highly selective for TNAP over other alkaline phosphatase isozymes such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP)[1]. In a screening against 35 different targets, this compound showed no significant cross-reactivity at a concentration of 10 µM, with the exception of modest activity against CYP3A4 (>30 µM)[1].
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C.
Q4: Can this compound be used in cell-based assays?
Yes, this compound is suitable for use in cell-based assays. When preparing stock solutions in DMSO, it is crucial to ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically below 0.5%).
Q5: Has this compound been used in in vivo studies?
Yes, this compound is orally bioavailable and has been used in various animal models[1]. A common formulation for oral administration in mice is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guides
Unexpected Results in Biochemical Assays
Problem: My enzymatic assay is showing inconsistent or unexpected results in the presence of this compound.
Possible Causes & Solutions:
-
Direct Assay Interference: While specific data is limited, the chemical structure of this compound contains sulfonamide and nicotinamide moieties. Compounds with these structures have been known to interfere with certain assay formats.
-
Recommendation: To rule out direct interference with your detection method (e.g., fluorescence or luminescence), run a control experiment with this compound in the assay buffer without the enzyme. A change in signal in the absence of the enzyme would indicate direct interference.
-
-
Chelation of Metal Ions: TNAP is a zinc- and magnesium-dependent enzyme. Although there is no direct evidence, it is a remote possibility that high concentrations of this compound could chelate these essential metal ions.
-
Recommendation: Ensure your assay buffer is supplemented with adequate concentrations of ZnCl₂ and MgCl₂ as specified in established TNAP assay protocols.
-
-
Precipitation of this compound: High concentrations of this compound in aqueous buffers with low DMSO content may lead to precipitation, which can scatter light and interfere with optical measurements.
-
Recommendation: Visually inspect your assay wells for any signs of precipitation. Determine the solubility limit of this compound in your specific assay buffer.
-
Variability in Cell-Based Assays
Problem: I am observing high variability or unexpected effects on cell health in my cell-based experiments with this compound.
Possible Causes & Solutions:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.
-
Recommendation: Prepare a dose-response curve for your specific cell line with the DMSO concentrations corresponding to your this compound dilutions to determine the tolerated range. Always include a vehicle control (DMSO without this compound) in your experiments.
-
-
Off-Target Effects: Although highly selective, at very high concentrations, off-target effects of any compound, including this compound, cannot be entirely ruled out.
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response experiment for TNAP inhibition in your cellular model.
-
-
Downstream Signaling Effects: Inhibition of TNAP by this compound can lead to changes in cellular signaling pathways beyond the direct regulation of mineralization. These can include modulation of inflammatory and metabolic pathways.
-
Recommendation: Be aware of the known downstream effects of TNAP inhibition and consider their potential impact on your experimental system.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| TNAP IC₅₀ | 16 nM | [2] |
| Selectivity | >80 µM against IAP and PLAP | [1] |
| CYP3A4 Activity | >30 µM | [1] |
| Solubility in DMSO | Soluble |
Experimental Protocols
General Protocol for In Vitro TNAP Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Reagents:
-
Recombinant human TNAP
-
TNAP assay buffer (e.g., 1 M Diethanolamine (DEA), pH 9.8, 1 mM MgCl₂, 0.02 mM ZnCl₂)
-
Substrate (e.g., p-Nitrophenyl phosphate (pNPP) or a chemiluminescent substrate)
-
This compound stock solution in DMSO
-
96-well microplate (clear for colorimetric assays, white for luminescence assays)
-
-
Procedure:
-
Prepare serial dilutions of this compound in TNAP assay buffer. Remember to include a vehicle control (DMSO).
-
Add 25 µL of the diluted this compound or vehicle to the wells of the microplate.
-
Add 50 µL of the TNAP enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Measure the absorbance (for pNPP) or luminescence at appropriate intervals using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
References
Technical Support Center: SBI-425 in Primary Cell Cultures
Welcome to the technical support center for SBI-425. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] Its primary mechanism of action is the inhibition of TNAP's enzymatic activity, which is crucial for bone mineralization and has been implicated in pathological soft-tissue calcification.[3][4] TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi). By inhibiting TNAP, this compound increases the extracellular concentration of PPi, thereby preventing calcification.[3]
Q2: In which types of primary cell cultures has this compound been used?
This compound has been utilized in various primary cell culture models, including:
-
Patient-derived fibroblasts to study its effects on blocking calcification.[3]
-
Primary brain microvascular endothelial cells (BMECs) to investigate its role in barrier integrity.[5][6]
-
Neonatal rat cardiac fibroblasts to explore its impact on cardiac fibrosis.[7]
-
Primary osteoblast cultures for studying mineralization processes.[8][9]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][10][11] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C.[2]
Troubleshooting Guide
Issue 1: Unexpected or No Effect of this compound
Q: I am not observing the expected inhibitory effect of this compound on my primary cells. What could be the reason?
Possible Causes and Solutions:
-
Incorrect Concentration: The effective concentration of this compound can vary between different primary cell types. While the biochemical IC50 for TNAP is approximately 16 nM, the optimal concentration for your specific cell type may be different.[1][2][12]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your primary cell culture. Start with a concentration range around the known IC50 and extend it to higher concentrations.
-
-
Inhibitor Inactivity: Improper storage or handling can lead to the degradation of this compound.
-
Low TNAP Expression in Cells: The primary cells you are using may not express sufficient levels of TNAP for a significant inhibitory effect to be observed.
-
Recommendation: Confirm TNAP expression in your primary cell culture using methods like qPCR or Western blotting.
-
-
Experimental Setup: Issues with the assay itself, such as incorrect buffer conditions or substrate concentration, can affect the results.
-
Recommendation: Review and optimize your experimental protocol. Ensure that the assay conditions are suitable for measuring TNAP activity.
-
Issue 2: Observed Cytotoxicity or Changes in Cell Morphology
Q: I am observing cell death or significant changes in the morphology of my primary cells after treatment with this compound. What should I do?
Possible Causes and Solutions:
-
High Inhibitor Concentration: Even selective inhibitors can exhibit off-target effects and cytotoxicity at high concentrations.
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific primary cell type. Use concentrations well below the cytotoxic threshold for your experiments.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Recommendation: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
On-Target Toxicity: In some cell types, the inhibition of TNAP itself might lead to cellular stress or death, depending on the cell's reliance on TNAP activity for normal function.
-
Recommendation: If cytotoxicity is observed even at low, effective concentrations, it may be an on-target effect. Consider reducing the treatment duration or using a lower, non-toxic concentration.
-
-
General Primary Cell Culture Stress: Primary cells are sensitive, and issues like improper handling, suboptimal culture conditions, or contamination can lead to cell stress and morphological changes.
-
Recommendation: Review your primary cell culture techniques to rule out other sources of cellular stress.
-
Issue 3: Inconsistent Results Between Experiments
Q: My results with this compound are not reproducible. What could be the cause?
Possible Causes and Solutions:
-
Variability in Primary Cells: Primary cells from different donors or even from different passages of the same donor can exhibit biological variability.
-
Recommendation: Use primary cells from the same donor and within a narrow passage range for a set of experiments. Thoroughly characterize your primary cells.
-
-
Inconsistent Inhibitor Preparation: Variations in the preparation of this compound stock and working solutions can lead to inconsistent results.
-
Recommendation: Prepare a large batch of the stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure consistency.
-
-
Experimental Technique: Minor variations in experimental procedures can contribute to a lack of reproducibility.
-
Recommendation: Maintain a detailed and consistent experimental protocol. Pay close attention to incubation times, cell densities, and reagent concentrations.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (TNAP) | 16 nM | Biochemical Assay (PPi assay) | [1][2][12] |
| IC50 (TNAP) | 105 nM | Whole Blood Assay | [13] |
| Selectivity | >80 µM | Against other alkaline phosphatases (IAP and PLAP) | [3][14] |
| Off-Target Activity | Modest activity against CYP3A4 (>30 µM) | Eurofins/Ricerca Hit Profiling screen against 35 targets at 10 µM | [3][14] |
| Solubility in DMSO | 34 mg/mL (99.48 mM) | --- | [10][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3418 mg of this compound (Molecular Weight: 341.77 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Protocol for Treating Primary Cells with this compound
-
Materials:
-
Primary cells in culture
-
Complete cell culture medium appropriate for the primary cell type
-
This compound stock solution (10 mM in DMSO)
-
Vehicle (DMSO)
-
-
Procedure:
-
Plate primary cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific primary cell type.
-
Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.
-
Proceed with the desired downstream analysis (e.g., TNAP activity assay, gene expression analysis, or morphological assessment).
-
Signaling Pathways and Experimental Workflows
TNAP Signaling in Osteoblasts
Tissue-nonspecific alkaline phosphatase (TNAP) plays a critical role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This process increases the local concentration of inorganic phosphate (Pi), promoting mineralization.
Caption: TNAP signaling pathway in osteoblasts and the inhibitory action of this compound.
TNAP Signaling in Cardiac Fibroblasts
In cardiac fibroblasts, TNAP has been implicated in fibrosis. Its expression can be induced by factors like secreted Frizzled-Related Protein 2 (sFRP2), and it may play a role in activating signaling pathways such as TGF-β/Smads and ERK1/2, which are involved in fibrotic processes.
Caption: Proposed role of TNAP in cardiac fibroblast activation and fibrosis.
Experimental Workflow for Investigating this compound Effects
A typical workflow for studying the effects of this compound in primary cell culture involves cell culture, treatment with the inhibitor, and subsequent analysis of relevant biological endpoints.
References
- 1. Tissue-Nonspecific Alkaline Phosphatase in Central Nervous System Health and Disease: A Focus on Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. TNAP is a novel regulator of cardiac fibrosis after myocardial infarction by mediating TGF-β/Smads and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. biocompare.com [biocompare.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Osteoblast tissue-nonspecific alkaline phosphatase antagonizes and regulates PC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SBI-425 and Other Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SBI-425 with other inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a critical enzyme in biomineralization and a promising therapeutic target for a range of calcification-related disorders. The following sections present a comprehensive overview of inhibitor performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to TNAP and Its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that regulates extracellular levels of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[1][2] By hydrolyzing PPi, TNAP plays a crucial role in physiological bone and tooth mineralization.[1] However, aberrant TNAP activity in soft tissues can lead to pathological calcification, a hallmark of various diseases including vascular calcification, pseudoxanthoma elasticum (PXE), and generalized arterial calcification of infancy (GACI).[3][4] Consequently, the inhibition of TNAP has emerged as a promising therapeutic strategy to prevent or mitigate ectopic calcification.[1][3]
Performance Comparison of TNAP Inhibitors
The development of TNAP inhibitors has evolved from non-specific compounds to highly potent and selective molecules. This section provides a quantitative comparison of this compound against other notable TNAP inhibitors.
| Inhibitor | Chemical Class | Potency (IC50) | Selectivity over other AP Isoforms (IAP, PLAP) | Oral Bioavailability | Key Findings from In Vivo Studies |
| This compound | Aryl Sulfonamide | 16 nM [5] | High (>80 µM for IAP and PLAP)[3] | Good to excellent in rodents[3] | - Significantly reduces vascular calcification in warfarin-induced rat models.[6]- Attenuates ectopic mineralization in a mouse model of PXE.[4]- Prevents medial arterial calcification and improves survival in a CKD-MBD mouse model.[7] |
| Levamisole | Imidazothiazole | ~20 µM[8] | Non-specific; inhibits other phosphatases.[8][9] | Yes | Weak binding capacity and not entirely selective for TNAP.[9] |
| MLS-0038949 | Arylsulfonamide | Potent and selective for TNAP over IAP.[10] | Selective for TNAP over IAP.[10] | Modest pharmacokinetic properties.[10] | Reduced calcification in in-vitro studies with vascular smooth muscle cells.[10] |
| Theophylline | Methylxanthine | Weak binding[3] | Weak and non-specific.[3] | Yes | Historically used, but with low potency and lack of selectivity. |
In Vivo Efficacy of this compound
Preclinical studies in various animal models have demonstrated the significant in vivo efficacy of this compound in preventing pathological calcification.
| Animal Model | This compound Dosage | Key Outcomes | Reference |
| Warfarin-induced vascular calcification in rats | 10 mg/kg/day (daily) | - 71.4% reduction in aortic calcium content.[6] | [6] |
| Abcc6-/- mouse model of PXE | 75 mg/kg/day (in diet) | - 61% reduction in plasma TNAP activity.- 58% reduction in muzzle skin mineralization.[4] | [4] |
| CKD-MBD mouse model | 10 and 30 mg/kg/day (gavage) | - Nearly halted the formation of medial arterial calcification.- 100% survival in treated groups vs. 57.1% in vehicle group.[7] | [7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context of TNAP inhibition, the following diagrams illustrate the primary signaling pathway involving TNAP and a typical workflow for the discovery and validation of TNAP inhibitors.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improves survival probability in the CKD-MBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to SBI-425 and Levamisole for Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key inhibitors of tissue-nonspecific alkaline phosphatase (TNAP): the novel compound SBI-425 and the established anthelmintic drug, levamisole. This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and levamisole as TNAP inhibitors. This compound demonstrates significantly higher potency and selectivity for TNAP compared to levamisole.
| Parameter | This compound | Levamisole | Reference(s) |
| Chemical Class | Aryl Sulfonamide | Imidazothiazole | [1] |
| Potency (IC50) | 16 nM | ~20 µM | [2][3] |
| Inhibition Constant (Ki) | Not Specified | ~21.4 µM | [4] |
| Mode of Inhibition | Not Specified | Uncompetitive | [5] |
| Selectivity | Highly selective for TNAP over other alkaline phosphatase isozymes (IAP and PLAP) | Non-specific, also inhibits other phosphatases | [1] |
Signaling Pathway of TNAP in Vascular Calcification
Tissue-nonspecific alkaline phosphatase plays a crucial role in vascular calcification by hydrolyzing extracellular pyrophosphate (ePPi), a potent inhibitor of mineralization. The reduction of ePPi allows for the deposition of calcium phosphate crystals in the extracellular matrix of blood vessels, leading to vascular stiffening and cardiovascular complications. Inhibition of TNAP is a therapeutic strategy to prevent this pathological calcification.
Caption: TNAP-mediated hydrolysis of ePPi and its inhibition.
Experimental Protocols
In Vitro TNAP Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of compounds against TNAP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Test Inhibitors: this compound and levamisole dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution: 3 M NaOH
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and levamisole in the assay buffer.
-
Enzyme Addition: In a 96-well plate, add a solution of TNAP in assay buffer to each well.
-
Inhibitor Addition: Add the test inhibitor dilutions to the respective wells. Include a positive control (a known concentration of levamisole) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of two enzyme inhibitors.
Caption: Workflow for comparing TNAP inhibitors.
Conclusion
For researchers requiring a highly potent and selective inhibitor of TNAP for in vitro and in vivo studies, this compound is the superior choice.[1][2] Its nanomolar potency and high selectivity for TNAP over other alkaline phosphatase isozymes minimize the potential for off-target effects.[1] Levamisole, while a well-established TNAP inhibitor, exhibits significantly lower potency and a lack of specificity, which should be considered when interpreting experimental results.[3] The uncompetitive mode of inhibition of levamisole is a known characteristic, whereas the mode of inhibition for this compound has not been specified in the reviewed literature. The provided experimental protocol and workflow offer a robust framework for the direct comparison of these and other TNAP inhibitors in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of TNAP Inhibitors: SBI-425 vs. MLS-0038949
In the landscape of molecular tools for studying and potentially treating disorders related to ectopic calcification, tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a critical therapeutic target. Two prominent inhibitors, SBI-425 and MLS-0038949, have been instrumental in advancing our understanding of TNAP's role in pathophysiology. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals an objective overview of their performance, supported by available experimental data.
Introduction to the Compounds
Both this compound and MLS-0038949 are potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme pivotal in skeletal mineralization and implicated in vascular calcification.[1][2] While both compounds target the same enzyme, they possess distinct characteristics that make them suitable for different research applications. MLS-0038949 was identified as a potent and selective TNAP inhibitor, primarily utilized in in vitro settings.[3][4] Subsequently, this compound was developed as a potent, selective, and orally bioavailable TNAP inhibitor, making it well-suited for in vivo studies.[3][5]
Quantitative Performance Comparison
The inhibitory potency and selectivity are crucial parameters for evaluating the efficacy and potential off-target effects of enzyme inhibitors. The following table summarizes the key quantitative data for this compound and MLS-0038949.
| Parameter | This compound | MLS-0038949 | Reference |
| Target Enzyme | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | [2][6] |
| IC50 Value | 16 nM | 190 nM | [2][6] |
| Selectivity | Highly selective for TNAP over IAP and PLAP (>80 µM) and a panel of 35 other targets (<10 µM). | No significant activity against Intestinal AP (IAP) and Placental AP (PLAP) (IC50 > 100 µM). | [2][5] |
| Bioavailability | Orally bioavailable. | Modest pharmacokinetic properties, primarily for in vitro use. | [3][5] |
Mechanism of Action and Signaling Pathways
This compound and MLS-0038949 exert their effects by inhibiting TNAP, which plays a crucial role in hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[1] By inhibiting TNAP, these compounds increase the levels of extracellular PPi, thereby preventing pathological soft-tissue calcification.[5]
Studies with this compound have revealed its impact on various signaling pathways. In a rat model of warfarin-induced arterial calcification, treatment with this compound was associated with the downregulation of inflammatory pathways, such as acute phase response signaling, and steroid/glucose nuclear receptor signaling (LXR/RXR).[7] Concurrently, it led to the upregulation of mitochondrial metabolic pathways, including the TCA cycle and fatty acid β-oxidation.[7]
The signaling pathways directly modulated by MLS-0038949 are less extensively characterized in the available literature, with research primarily focusing on its direct inhibitory effect on TNAP to prevent calcification in vitro.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies that have been employed to characterize these inhibitors.
In Vitro TNAP Inhibition Assay (IC50 Determination)
A common method for determining the IC50 value of TNAP inhibitors involves a colorimetric assay using a substrate that produces a detectable signal upon hydrolysis by TNAP.
Objective: To determine the concentration of the inhibitor required to reduce TNAP activity by 50%.
Materials:
-
Recombinant human TNAP
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.5, containing MgCl2 and ZnCl2)
-
Test compounds (this compound or MLS-0038949) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant human TNAP to each well of the 96-well plate.
-
Add the different concentrations of the test compounds to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Plot the percentage of TNAP inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Efficacy in a Mouse Model of Vascular Calcification
The oral bioavailability of this compound allows for its evaluation in animal models of disease.
Objective: To assess the in vivo efficacy of this compound in preventing vascular calcification.
Animal Model: A mouse model of chronic kidney disease-mineral bone disorder (CKD-MBD) induced by a high-adenine and high-phosphate diet is often used.[8]
Procedure:
-
Induce CKD-MBD in mice through the specialized diet.
-
Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound orally at a specified dose, e.g., 10 or 30 mg/kg/day).[8]
-
Administer the treatment for a defined period (e.g., several weeks).
-
Monitor the health of the animals and collect blood samples periodically to measure relevant biomarkers (e.g., plasma phosphate, alkaline phosphatase activity).
-
At the end of the study, euthanize the animals and harvest tissues of interest (e.g., aorta).
-
Analyze the extent of vascular calcification using methods such as Alizarin Red S staining or micro-computed tomography (µCT).
-
Perform histological and molecular analyses on the tissues to investigate the underlying mechanisms.
Conclusion
Both this compound and MLS-0038949 are valuable research tools for investigating the role of TNAP in health and disease. MLS-0038949 serves as a potent and selective inhibitor for in vitro studies, aiding in the elucidation of cellular mechanisms. This compound, with its enhanced potency and excellent oral bioavailability, represents a significant advancement, enabling the exploration of TNAP inhibition in preclinical in vivo models of disease. The choice between these two compounds will ultimately depend on the specific experimental needs of the researcher. The more extensive characterization of this compound's effects on downstream signaling pathways and its proven in vivo efficacy currently position it as a more versatile tool for translational research.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
A Comparative Analysis of SBI-425 and Genetic TNAP Knockout in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Tissue-Nonspecific Alkaline Phosphatase (TNAP): pharmacological inhibition using the potent and selective inhibitor SBI-425, and genetic ablation through TNAP knockout mouse models. This analysis is supported by experimental data to objectively evaluate the efficacy and outcomes of each approach.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in various physiological processes, most notably in bone mineralization and the regulation of extracellular pyrophosphate (PPi) levels.[1] Dysregulation of TNAP activity is implicated in a range of pathologies, including vascular calcification and the rare genetic disorder hypophosphatasia.[1][2] Understanding the precise roles of TNAP is paramount for developing effective therapeutic strategies. Both the pharmacological inhibitor this compound and genetic TNAP knockout models serve as invaluable tools in this endeavor, each with distinct advantages and limitations.
This compound is an orally bioavailable and potent inhibitor of TNAP with an IC50 of 16 nM.[3] It offers the ability to study the effects of TNAP inhibition in a controlled and reversible manner. In contrast, genetic TNAP knockout (Alpl-/- or Akp2-/-) mice provide a model of complete and lifelong TNAP deficiency, mimicking the severe infantile form of hypophosphatasia.[4] This guide will delve into a comparative analysis of these two approaches, focusing on their effects on bone mineralization, vascular calcification, and other key physiological parameters.
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing either this compound or genetic TNAP knockout models. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Parameter | This compound Treatment | Genetic TNAP Knockout | Citation |
| Plasma TNAP Activity | >75% inhibition 8 hours post-dose (10 mg/kg) | <1% of wild-type activity | [5][6] |
| Vascular Calcification (Aortic Calcium Content) | Significantly reduced (e.g., from 3.84 to 0.70 mg/g tissue in a rat model) | Not a primary model for studying the prevention of induced vascular calcification | [7] |
| Bone Mineralization | Decreased bone formation rate and mineral apposition rate | Severely impaired, leading to rickets and osteomalacia | [5][8] |
| Plasma Pyrophosphate (PPi) | Increased | Significantly elevated | [6][9] |
| Plasma Pyridoxal-5'-Phosphate (PLP) | Not consistently reported to be significantly altered with short-term use | Significantly elevated | [6][10] |
| Survival | Improved in models of CKD-MBD and vascular calcification | Postnatal death within weeks without intervention | [9][11] |
Experimental Protocols
Assessment of Vascular Calcification in a Warfarin-Induced Rat Model (this compound)
This protocol is a generalized representation based on published studies.[7]
-
Animal Model: Male Wistar rats are administered a diet containing 0.30% warfarin to induce vascular calcification.
-
This compound Administration: this compound is administered daily by oral gavage at a dose of 10 mg/kg body weight for a period of 7 weeks. A vehicle control group receives the vehicle (e.g., 0.5% methylcellulose) on the same schedule.
-
Tissue Harvesting: At the end of the treatment period, rats are euthanized, and the aorta and other relevant arteries are dissected.
-
Quantification of Calcification:
-
Calcium Content: A portion of the aorta is weighed and then hydrolyzed. The calcium content is determined using a colorimetric assay (e.g., o-cresolphthalein complexone method) and normalized to tissue weight.
-
Histological Analysis: Aortic sections are stained with Von Kossa to visualize mineral deposits. The percentage of calcified area is quantified using image analysis software.
-
-
Bone Histomorphometry: Tibias are collected for analysis of bone formation rate and mineral apposition rate using calcein double labeling.
Analysis of Bone Mineralization in TNAP Knockout Mice
This protocol is a generalized representation based on published studies.[8][11]
-
Animal Model: TNAP knockout (Alpl-/-) mice and wild-type littermates are used. Due to the severe phenotype and early mortality, studies are typically conducted on neonatal or young mice.
-
Genotyping: DNA is extracted from tail biopsies for PCR-based genotyping to confirm the Alpl-/- status.
-
Histological Analysis of Bone:
-
Tissue Preparation: Mice are euthanized, and long bones (e.g., femur, tibia) are dissected and fixed in formalin.
-
Decalcified Staining: For general morphology, bones are decalcified and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to observe the growth plate and overall bone structure.
-
Undecalcified Staining: For mineralization analysis, bones are embedded in a resin (e.g., methyl methacrylate), and sections are stained with Von Kossa to identify mineralized tissue and counterstained with a cellular stain (e.g., toluidine blue).
-
-
Biochemical Analysis:
-
Plasma Collection: Blood is collected via cardiac puncture to measure plasma levels of TNAP activity, PPi, and PLP using specific assays.
-
TNAP Activity Assay: Plasma or tissue homogenates are incubated with a chromogenic substrate (e.g., p-nitrophenyl phosphate), and the rate of color development is measured spectrophotometrically.
-
Signaling Pathways and Mechanisms of Action
TNAP-Mediated Mineralization Pathway
Tissue-Nonspecific Alkaline Phosphatase (TNAP) plays a crucial role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This process increases the local concentration of inorganic phosphate (Pi), promoting the deposition of hydroxyapatite in the bone matrix.
Caption: TNAP's role in promoting bone mineralization by hydrolyzing PPi.
Disruption of Mineralization by this compound and TNAP Knockout
Both this compound and genetic TNAP knockout lead to an accumulation of extracellular PPi, which in turn inhibits bone mineralization.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically Modified Mice for Studying TNAP Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improves survival probability in the CKD-MBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abnormal vitamin B6 metabolism in alkaline phosphatase knock-out mice causes multiple abnormalities, but not the impaired bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SBI-425 and Other Modulators of Vascular Calcification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SBI-425, a potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, with other therapeutic alternatives for the management of vascular calcification. The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of potential therapeutic strategies.
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. It is a complex, actively regulated process resembling bone formation. A key enzyme in this process is tissue-nonspecific alkaline phosphatase (TNAP), which promotes calcification by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization. This compound has emerged as a promising therapeutic agent by directly targeting TNAP. This guide will compare its efficacy and mechanism of action with other compounds that modulate vascular calcification through different pathways.
Comparative Efficacy of Anti-Calcification Agents
The following table summarizes the quantitative data from various studies on the effects of this compound and alternative agents on vascular calcification.
| Therapeutic Agent | Model System | Key Findings | Reference |
| This compound | Warfarin-induced vascular calcification rat model | Significantly reduced aortic calcium content (Vehicle: 3.84 ± 0.64 mg/g vs. This compound: 0.70 ± 0.23 mg/g). | [1] |
| CKD mouse model | Drastically halted medial arterial calcification, confirmed by reduced aortic calcification volume and calcium content. | [2] | |
| Bisphosphonates (Alendronate) | Warfarin-induced artery calcification rat model | Inhibited the increase in carotid artery calcification by 50% at a dose of 0.025 mg/kg/day. | [3] |
| Vitamin K | Meta-analysis of Randomized Controlled Trials | Slowed the progression of coronary artery calcification (CAC) scores [MD= -17.37, 95% CI (-34.18, -0.56)]. | [4] |
| Sodium Thiosulfate | Uremic rat model | Prevented aortic wall calcification; almost 75% of untreated uremic rats showed aortic calcification, whereas none was observed in the treated group. | [5] |
| Meta-analysis of clinical trials in hemodialysis patients | Attenuated the progression of coronary artery calcification (Agatston scores MD: -241.27) and iliac artery calcification (MD: -382.00). | [6][7] | |
| Magnesium | In vitro and in vivo studies | Prevents high phosphate-induced vascular smooth muscle cell calcification. | [8] |
| Observational study in humans | Higher serum magnesium levels are associated with a lower risk of coronary artery calcification. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Models of Vascular Calcification
1. Warfarin-Induced Vascular Calcification in Rats
-
Objective: To induce medial artery calcification.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer a diet containing warfarin (e.g., 0.3 mg/g) and vitamin K1 (e.g., 1.5 mg/g) for a specified period (e.g., 4-7 weeks) to induce calcification.
-
The control group receives a standard diet.
-
Administer the test compound (e.g., this compound, bisphosphonates) or vehicle to the treatment and control groups, respectively, throughout the study period.
-
At the end of the study, euthanize the animals and harvest the aorta and other relevant tissues.
-
Assess the degree of calcification using methods such as Alizarin Red S staining or measurement of tissue calcium content.
-
2. Chronic Kidney Disease (CKD) Mouse Model of Vascular Calcification
-
Objective: To mimic the vascular calcification observed in patients with CKD.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Induce CKD through methods such as a 5/6 nephrectomy or a diet containing adenine (e.g., 0.2%).[10][11][12][13]
-
Place the mice on a high-phosphate diet (e.g., 0.9-2%) to accelerate calcification.[10][13]
-
Administer the test compound or vehicle to the treatment and control groups.
-
Monitor kidney function and serum biochemistry throughout the study.
-
After a defined period (e.g., 16 weeks), harvest the cardiovascular tissues for calcification analysis.
-
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
-
Objective: To assess the direct effect of compounds on the calcification of vascular smooth muscle cells.
-
Cell Culture:
-
Isolate primary vascular smooth muscle cells from rat or human aortas.[14]
-
Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Calcification Induction:
-
Once the cells reach confluence, switch to a calcification medium containing elevated levels of phosphate (e.g., 2-3 mM) and/or calcium.[15][16]
-
Incubate the cells in the calcification medium for a period of 7-14 days, with regular medium changes.
-
Treat the cells with the test compound or vehicle during the calcification period.
-
-
Quantification of Calcification:
-
Stain the cells with Alizarin Red S to visualize calcium deposits.[17][18]
-
To quantify calcification, extract the Alizarin Red S stain using a solution like 10% acetic acid and measure the absorbance.[18]
-
Alternatively, decalcify the cell layer with an acid (e.g., 0.6 N HCl) and measure the calcium content of the supernatant using a colorimetric assay such as the o-cresolphthalein complexone method.[16][19]
-
Calcification Staining and Quantification Methods
1. Alizarin Red S Staining
-
Principle: Alizarin Red S binds to calcium salts to form a red-orange complex, allowing for the visualization of calcified nodules.[17][18]
-
Procedure:
2. o-Cresolphthalein Complexone Calcium Assay
-
Principle: In an alkaline solution, o-cresolphthalein complexone forms a purple complex with calcium, and the absorbance of this complex is proportional to the calcium concentration.[19][20][21]
-
Procedure:
-
Prepare a protein-free sample by acid precipitation or use a decalcified supernatant from cell cultures or tissues.
-
Mix the sample with the o-cresolphthalein complexone reagent.
-
Measure the absorbance at a wavelength of 570-590 nm.[19][20]
-
Calculate the calcium concentration based on a standard curve.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in vascular calcification and the mechanisms by which this compound and other agents exert their effects.
Caption: The central role of TNAP in promoting vascular calcification.
Caption: Diverse mechanisms of action of alternative anti-calcification agents.
Caption: this compound inhibits TNAP, leading to increased PPi and reduced calcification.
This guide provides a comparative overview of this compound and other agents for the treatment of vascular calcification. The data presented herein is intended to serve as a resource for researchers and professionals in the field of drug development. Further investigation into the long-term efficacy and safety of these compounds is warranted.
References
- 1. Bisphosphonates, atherosclerosis and vascular calcification: update and systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Calcification Mechanisms: Updates and Renewed Insight into Signaling Pathways Involved in High Phosphate-Mediated Vascular Smooth Muscle Cell Calcification | MDPI [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Vitamin K supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 5. Sodium thiosulfate prevents vascular calcifications in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous sodium thiosulphate for vascular calcification of hemodialysis patients—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous sodium thiosulphate for vascular calcification of hemodialysis patients-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. naturalhealthresearch.org [naturalhealthresearch.org]
- 10. Frontiers | A Reproducible Mouse Model of Moderate CKD With Early Manifestations of Osteoblastic Transition of Cardiovascular System [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. High phosphate and low protein mediate arterial and cutaneous vascular calcification in CKD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. reckondiagnostics.com [reckondiagnostics.com]
Comparative Analysis of SBI-425: A Potent and Selective TNAP Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals on the Cross-reactivity of SBI-425 with other Phosphatases
This compound is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with a reported IC50 of 16 nM.[1][2] Its primary mechanism of action involves the inhibition of TNAP-mediated hydrolysis of extracellular pyrophosphate (PPi), a key regulator of mineralization. This guide provides a comprehensive comparison of this compound's cross-reactivity against other phosphatases, supported by available experimental data and detailed protocols for relevant assays.
High Selectivity Against Other Alkaline Phosphatases
This compound demonstrates a high degree of selectivity for TNAP over other members of the alkaline phosphatase family. In comparative assays, the IC50 values for intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP) were found to be greater than 80 µM, indicating a selectivity of over 5000-fold for TNAP.[3]
Cross-reactivity Profile Against a Broader Panel of Targets
To further assess its specificity, this compound was evaluated in a Eurofins/Ricerca Hit Profiling screen against a panel of 35 diverse molecular targets. At a concentration of 10 µM, this compound showed no significant cross-reactivity with the assessed targets.[3] The only notable off-target activity observed was a modest inhibition of CYP3A4, with an IC50 value greater than 30 µM.[3]
Quantitative Comparison of this compound Activity
| Enzyme Target | IC50 Value | Reference |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 16 nM | [1][2] |
| Intestinal Alkaline Phosphatase (IAP) | > 80 µM | [3] |
| Placental Alkaline Phosphatase (PLAP) | > 80 µM | [3] |
| CYP3A4 | > 30 µM | [3] |
| Panel of 35 other targets | No significant activity at 10 µM | [3] |
Signaling Pathway of TNAP in Vascular Calcification
TNAP plays a crucial role in the process of vascular calcification by regulating the balance between inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and inorganic phosphate (Pi), a promoter of mineralization. Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) generates PPi from extracellular ATP. TNAP then hydrolyzes PPi into two molecules of Pi, thereby promoting the deposition of calcium phosphate crystals (hydroxyapatite) in the extracellular matrix of blood vessels.
References
Comparative Guide to SBI-425 and Other TNAP Inhibitors
This guide provides a detailed comparison of SBI-425, a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, with other relevant compounds used in TNAP research. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to assist in the selection and application of these inhibitors.
Mechanism of Action and Signaling Pathway
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that hydrolyzes extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization. By reducing ePPi levels, TNAP facilitates the deposition of hydroxyapatite crystals, a process essential for bone mineralization but pathological in soft tissues. This compound and other TNAP inhibitors block this activity, leading to an increase in ePPi levels and subsequent prevention of soft-tissue calcification.
Caption: The signaling pathway of TNAP in soft tissue calcification and the inhibitory action of this compound.
Quantitative Comparison of TNAP Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to a vehicle control and other TNAP inhibitors.
Table 1: In Vitro Potency of TNAP Inhibitors
| Compound | Chemical Class | Potency (IC50) | Selectivity | Mode of Inhibition |
| This compound | Aryl Sulfonamide | 16 nM[1] | High selectivity for TNAP over other alkaline phosphatase isozymes (IAP and PLAP)[2] | Not specified |
| Levamisole | Imidazothiazole | ~20 µM[3] | Non-specific, also inhibits other phosphatases[3] | Uncompetitive[3] |
| Theophylline | Methylxanthine | Lower potency than levamisole | Known to inhibit the liver isoenzyme of alkaline phosphatase more strongly than the intestinal or placental isoenzymes[3] | Non-competitive[3] |
| MLS-0038949 | Arylsulfonamide | Potent TNAP inhibitor | Selective for TNAP over IAP | Not specified |
Table 2: In Vivo Efficacy of this compound vs. Vehicle Control in a Rat Model of Vascular Calcification
| Treatment Group | Aortic Calcium Content (mg calcium/g wet tissue) |
| Vehicle | 3.84 ± 0.64 |
| This compound (10 mg/kg/day) | 0.70 ± 0.23 |
| Data from a warfarin-induced vascular calcification model in rats.[2] |
Table 3: In Vivo Pharmacodynamic Effect of this compound in Mice
| Time Post-Dose (10 mg/kg oral) | Plasma TNAP Activity Inhibition (%) |
| 8 hours | >75% |
| 24 hours | ~50% |
| Data from a single oral dose administration in mice.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Colorimetric TNAP Inhibition Assay
This assay measures the enzymatic activity of TNAP by detecting the production of a colored product, p-nitrophenol, from the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂[3]
-
Substrate: p-Nitrophenyl phosphate (pNPP)[3]
-
Test inhibitors (e.g., this compound, levamisole) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a solution of TNAP in assay buffer to each well.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (e.g., levamisole) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Vascular Calcification Model
This protocol describes a common in vivo model to assess the efficacy of TNAP inhibitors in preventing vascular calcification.
Animal Model:
-
Male Wistar rats (or other appropriate rodent model)
Induction of Vascular Calcification:
-
Administer a diet containing warfarin and vitamin K1 to induce vascular calcification.
Treatment:
-
Prepare the vehicle control solution consisting of 1% ethanol, 0.3% sodium hydroxide, and 98.97% dextrose (5% dissolved in PBS).
-
Dissolve this compound in the vehicle solution to the desired concentration (e.g., for a 10 mg/kg/day dose).
-
Administer the vehicle or this compound solution to the animals daily via intraperitoneal injection or oral gavage for the duration of the study.
Assessment of Calcification:
-
At the end of the study, sacrifice the animals and harvest the aorta.
-
Quantify the calcium content in the aortic tissue using a colorimetric assay (e.g., o-cresolphthalein complexone method).
-
Perform histological analysis of aortic sections stained with Von Kossa to visualize calcified areas.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of TNAP inhibitors.
Caption: A generalized workflow for the discovery and development of novel TNAP inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of TNAP, demonstrating significant efficacy in both in vitro and in vivo models of soft tissue calcification. Its superior potency compared to older, non-selective inhibitors like levamisole makes it a valuable tool for research and a promising candidate for therapeutic development. The experimental protocols and comparative data presented in this guide are intended to facilitate further investigation into the role of TNAP in health and disease and the potential of its inhibitors.
References
A Comparative Guide to the Reproducibility of SBI-425 Experimental Results in Vascular Calcification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of SBI-425, a potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), against other known TNAP inhibitors. The information presented herein is intended to assist researchers in reproducing and expanding upon the experimental findings related to this compound in the context of vascular calcification.
Introduction
Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. Tissue-nonspecific alkaline phosphatase (TNAP) has been identified as a key enzyme in this process. TNAP hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, thereby promoting the formation of hydroxyapatite crystals in the vascular wall. This compound has emerged as a highly potent and selective small molecule inhibitor of TNAP, showing promise in preclinical models of vascular calcification. This guide summarizes the available quantitative data for this compound and compares it with other TNAP inhibitors, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparison of TNAP Inhibitors
The following tables summarize the available quantitative data for this compound and alternative TNAP inhibitors.
Table 1: In Vitro Potency of TNAP Inhibitors
| Inhibitor | Chemical Class | IC50 (TNAP) | Selectivity | Mode of Inhibition |
| This compound | Aryl sulfonamide | 16 nM[1] | High selectivity for TNAP over other alkaline phosphatase isozymes.[2] | Not specified |
| MLS-0038949 | Arylsulfonamide | Potent and selective for TNAP over IAP.[3] | Selective for TNAP.[3] | Not specified |
| Levamisole | Imidazothiazole | ~20 µM | Non-specific, also inhibits other phosphatases. | Uncompetitive |
| Theophylline | Methylxanthine | Lower potency | Known to inhibit the liver isoenzyme of alkaline phosphatase more strongly than the intestinal or placental isoenzymes. | Non-competitive |
Table 2: In Vivo Efficacy of TNAP Inhibitors in Rodent Models of Vascular Calcification
| Inhibitor | Animal Model | Dosage | Key Findings |
| This compound | Warfarin-induced vascular calcification in rats | 10 mg/kg/day for 7 weeks | - Aortic calcium content reduced from 3.84 ± 0.64 to 0.70 ± 0.23 mg/g wet tissue.[2][4] |
| This compound | TNAP-overexpressing mice | 10 mg/kg/day | - Significantly increased median life expectancy from 44 to 68 days in male mice.[5]- Improved cardiac hypertrophy.[5] |
| Levamisole | MOVAS-1 cell calcification in vitro | 1 mM | - Significant reduction in calcium deposition. |
| Theophylline | Not available | Not available | - Limited in vivo data available for vascular calcification models. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproducibility of findings.
In Vitro TNAP Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against TNAP using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human TNAP
-
Assay Buffer: 1.5 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the TNAP enzyme solution to each well.
-
Add 50 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., levamisole).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Quantification of Vascular Calcification in Animal Models
This protocol outlines the induction of vascular calcification in a rat model using warfarin and the subsequent quantification of calcium deposition.
Animal Model:
-
Warfarin-induced vascular calcification in rats.
Procedure:
-
Induction of Calcification: Administer warfarin (e.g., 0.3 mg/g in feed) and a high-phosphate diet to induce vascular calcification over a period of several weeks.
-
Treatment: Administer the test compound (e.g., this compound at 10 mg/kg/day) or vehicle control to the animals for the duration of the study.
-
Tissue Harvest: At the end of the study, euthanize the animals and harvest the aorta and other relevant vascular tissues.
-
Calcium Quantification (o-cresolphthalein complexone method):
-
Lyophilize and weigh the dried vascular tissue.
-
Hydrolyze the tissue in 6 M HCl at 95°C for 24 hours.
-
Neutralize the samples with 6 M NaOH.
-
Use a commercial calcium colorimetric assay kit (e.g., based on the o-cresolphthalein complexone method) to measure the calcium content in the tissue hydrolysates.
-
Normalize the calcium content to the dry tissue weight (mg calcium/g dry tissue).
-
-
Histological Analysis (Alizarin Red S Staining):
-
Fix the vascular tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 2-5 minutes.[3][6][7]
-
Wash with distilled water and dehydrate through a series of ethanol concentrations and xylene.
-
Mount the coverslips and visualize the calcium deposits (stained red/orange) under a microscope.
-
Quantify the calcified area using image analysis software.
-
Mandatory Visualization
Signaling Pathway of TNAP in Vascular Calcification
Caption: TNAP's role in promoting vascular calcification by hydrolyzing the inhibitor PPi.
Experimental Workflow for Screening TNAP Inhibitors
Caption: A typical workflow for the discovery and validation of novel TNAP inhibitors.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bone-abstracts.org [bone-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
A Comparative Guide to TNAP Inhibitor SBI-425 and Alternatives for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the tissue-nonspecific alkaline phosphatase (TNAP) inhibitor SBI-425 with other notable alternatives. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate an objective evaluation of these compounds.
Introduction to TNAP Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in the regulation of extracellular inorganic pyrophosphate (ePPi) levels. By hydrolyzing ePPi, a potent inhibitor of mineralization, TNAP plays a crucial role in physiological bone and tooth development. However, dysregulation of TNAP activity in soft tissues can lead to pathological calcification, a hallmark of various cardiovascular and rare diseases. Inhibition of TNAP has emerged as a promising therapeutic strategy to prevent or mitigate ectopic calcification by increasing local ePPi concentrations.
Comparative Analysis of TNAP Inhibitors
This section provides a head-to-head comparison of this compound and its alternatives based on their biochemical potency and in vivo efficacy.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and its alternatives against TNAP.
| Compound | TNAP IC50 (nM) | Selectivity |
| This compound | 16[1][2][3] | Selective for TNAP over a panel of 35 other targets.[2] |
| DS-1211 | 3.4[4] | >400-fold selectivity over intestinal and placental alkaline phosphatases.[4] |
| MLS-0038949 | 5.19[5] | Selective for TNAP. |
| Levamisole | ~20,000 (20 µM)[6] | Non-selective, also inhibits other phosphatases.[7] |
In Vivo Efficacy in Vascular Calcification Models
The therapeutic potential of TNAP inhibitors is primarily evaluated in animal models of vascular calcification. The table below compares the in vivo efficacy of this compound and its alternatives in preclinical studies.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Warfarin-induced vascular calcification in rats | 10 mg/kg/day, daily for 7 weeks | Significantly reduced vascular calcification in the aorta and peripheral arteries.[8] |
| Chronic Kidney Disease-Mineral Bone Disorder (CKD-MBD) in mice | 10 and 30 mg/kg/day | Nearly completely inhibited the development of medial arterial calcification and increased survival.[2][9][10] | |
| TNAP-overexpressing mice | 10 mg/kg/day | Reduced aortic calcification and cardiac hypertrophy, and extended lifespan.[11] | |
| DS-1211 | Phase I and II Clinical Trials in humans | Single and multiple ascending doses | Well-tolerated with dose-dependent inhibition of alkaline phosphatase activity and increases in plasma PPi. |
| Levamisole | In vitro MOVAS-1 cell calcification | 0.01-1 mM | Dose-dependent inhibition of calcification. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
TNAP Inhibition Assay (Colorimetric)
This assay is commonly used to determine the IC50 of TNAP inhibitors.
Materials:
-
Recombinant human TNAP
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl2)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a solution of TNAP to each well of the 96-well plate.
-
Add the test compound dilutions to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding the pNPP substrate.
-
After a defined incubation period, stop the reaction (e.g., by adding NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.[8]
Warfarin-Induced Vascular Calcification Model in Rats
This in vivo model is used to evaluate the efficacy of TNAP inhibitors in preventing arterial calcification.
Procedure:
-
Male rats are typically used for this model.
-
Vascular calcification is induced by administering a diet containing warfarin (e.g., 0.30%) and often supplemented with vitamin K1 to prevent bleeding complications.[8]
-
The test compound (e.g., this compound at 10 mg/kg/day) or vehicle is administered daily via oral gavage for a specified period (e.g., 7 weeks).[8]
-
At the end of the study, animals are euthanized, and tissues such as the aorta and peripheral arteries are collected.
-
Calcification is quantified by measuring the calcium content in the tissues and by histological analysis (e.g., Von Kossa staining).[8]
Chronic Kidney Disease (CKD) Model in Mice
This model mimics the conditions of CKD-induced vascular calcification.
Procedure:
-
CKD can be induced in mice through surgical procedures like 5/6 nephrectomy or by feeding a diet containing adenine (e.g., 0.2%) to induce renal failure.[1]
-
The diet is often supplemented with high phosphate to accelerate calcification.
-
The test compound or vehicle is administered to the animals for a defined duration.
-
Vascular calcification in the aorta and other arteries is assessed using methods similar to the warfarin-induced model.
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
References
- 1. karger.com [karger.com]
- 2. A Reproducible Mouse Model of Moderate CKD With Early Manifestations of Osteoblastic Transition of Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Calcification in Rodent Models—Keeping Track with an Extented Method Assortment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Warfarin accelerated vascular calcification and worsened cardiac dysfunction in remnant kidney mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Independent Validation of SBI-425: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitor, SBI-425, with alternative therapeutic strategies. Supported by experimental data, this document outlines the mechanism of action, summarizes key quantitative findings, and details relevant experimental protocols to aid in the evaluation of this compound for preclinical and clinical research.
Executive Summary
This compound is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), an enzyme pivotal in regulating mineralization processes.[1] Dysregulation of TNAP activity is implicated in the pathophysiology of various disorders characterized by ectopic calcification, such as Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) and Pseudoxanthoma Elasticum (PXE). Preclinical studies have demonstrated the efficacy of this compound in mitigating vascular and soft tissue calcification in animal models of these diseases. This guide provides a comparative analysis of this compound against established and emerging alternative therapies for CKD-MBD and PXE, supported by a review of the available scientific literature.
Mechanism of Action of this compound
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that hydrolyzes extracellular pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi). An excess of TNAP activity leads to a decrease in the PPi/Pi ratio, promoting the deposition of calcium phosphate crystals in soft tissues. This compound acts by directly inhibiting the enzymatic activity of TNAP, thereby increasing the local concentration of PPi and preventing pathological calcification.
Caption: Mechanism of this compound in inhibiting ectopic calcification.
Comparative Analysis: this compound vs. Alternative Therapies
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)
CKD-MBD is a systemic disorder characterized by abnormalities in mineral and bone metabolism, leading to vascular calcification and increased cardiovascular mortality.
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Key Limitations & Side Effects |
| This compound | TNAP inhibition, increasing PPi levels. | Preclinical: Significantly reduced aortic and peripheral artery calcification in rat models of warfarin-induced vascular calcification.[2] | Preclinical: Potential for impairing physiological bone mineralization at high doses.[2] |
| Phosphate Binders (e.g., Sevelamer, Lanthanum Carbonate) | Bind dietary phosphate in the gastrointestinal tract, reducing its absorption. | Clinical: Lower serum phosphate levels. Sevelamer may lower all-cause mortality compared to calcium-based binders.[3][4] | Gastrointestinal side effects (nausea, constipation).[3] No definitive evidence for reduction in cardiovascular events.[3] |
| Vitamin D Analogs (e.g., Calcitriol, Paricalcitol) | Suppress parathyroid hormone (PTH) secretion. | Clinical: Effective in reducing elevated PTH levels.[2][5] | Risk of hypercalcemia and hyperphosphatemia, which may promote vascular calcification.[2][5] |
| Calcimimetics (e.g., Cinacalcet, Etelcalcetide) | Increase the sensitivity of the calcium-sensing receptor on the parathyroid gland to extracellular calcium, thereby decreasing PTH secretion. | Clinical: Effectively lower PTH, serum calcium, and phosphate levels.[6][7][8] | Hypocalcemia, nausea, and vomiting are common side effects.[7][9] |
Pseudoxanthoma Elasticum (PXE)
PXE is a rare genetic disorder caused by mutations in the ABCC6 gene, leading to reduced circulating PPi and progressive calcification of elastic fibers in the skin, eyes, and cardiovascular system.
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Key Limitations & Side Effects |
| This compound | TNAP inhibition, increasing PPi levels. | Preclinical: Reduced muzzle skin calcification by 58% in a mouse model of PXE (Abcc6-/- mice).[10] | Not yet tested in clinical trials for PXE. |
| Dietary and Lifestyle Modifications | Management of cardiovascular risk factors. | Clinical: May slow the progression of cardiovascular complications. | Does not address the underlying mechanism of calcification. |
| Anti-VEGF Injections (e.g., Bevacizumab, Aflibercept) | Inhibit vascular endothelial growth factor to treat choroidal neovascularization. | Clinical: Standard of care for preserving vision in PXE patients with ocular complications. | Invasive administration (intravitreal injection), potential for ocular side effects. |
| Surgical Interventions | Excision of excess, lax skin. | Clinical: Can improve cosmetic appearance of skin lesions. | Does not prevent the progression of skin manifestations. |
Experimental Protocols
In Vivo Study Workflow for this compound Efficacy in a Warfarin-Induced Vascular Calcification Model
This workflow outlines a typical preclinical study to evaluate the efficacy of this compound in a rat model of warfarin-induced arterial calcification.
Caption: Experimental workflow for in vivo validation of this compound.
Key Experimental Methodologies
1. Measurement of TNAP Activity in Plasma:
-
Principle: This assay quantifies the enzymatic activity of TNAP by measuring the hydrolysis of a chromogenic or fluorogenic substrate.
-
Protocol Outline:
-
Collect blood samples in appropriate anticoagulant tubes and prepare plasma by centrifugation.
-
Add a known volume of plasma to a reaction buffer containing a TNAP substrate (e.g., p-nitrophenyl phosphate for colorimetric assay or a dioxetane-based substrate for chemiluminescent assay).[11]
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance or luminescence over time using a plate reader.
-
Calculate TNAP activity based on the rate of substrate conversion, often normalized to the protein concentration of the plasma sample.
-
2. Quantification of Arterial Calcification (Von Kossa Staining):
-
Principle: Von Kossa staining is a histological technique used to visualize calcium deposits in tissue sections. The silver nitrate in the staining solution reacts with the phosphate in calcium phosphate deposits, and under light, the silver is reduced to metallic silver, appearing as black deposits.
-
Protocol Outline:
-
Fix harvested aortic tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 microns) and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the sections in a silver nitrate solution under a UV lamp or a bright light.[12][13]
-
Rinse the slides and remove unreacted silver with sodium thiosulfate.[12][13]
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red) to visualize cell nuclei.[12][13]
-
Dehydrate the sections and mount with a coverslip.
-
Capture images using a microscope and quantify the black-stained calcified area using image analysis software.
-
3. Measurement of Plasma Pyrophosphate (PPi) Levels:
-
Principle: An enzymatic assay utilizing ATP sulfurylase to convert PPi into ATP, which is then quantified using a luciferase-based bioluminescence reaction.[14]
-
Protocol Outline:
-
Collect blood samples into tubes containing an anticoagulant that does not interfere with the assay (e.g., EDTA).[14]
-
Prepare platelet-free plasma by centrifugation.
-
Add the plasma sample to a reaction mixture containing ATP sulfurylase and adenosine 5'-phosphosulfate.
-
The generated ATP is then measured by adding a luciferase/luciferin reagent and quantifying the resulting light emission with a luminometer.[14]
-
A standard curve with known PPi concentrations is used to determine the PPi concentration in the plasma samples.[15]
-
Conclusion
This compound presents a promising therapeutic approach for disorders characterized by ectopic calcification by directly targeting the underlying enzymatic driver, TNAP. Its mechanism of action, focused on restoring the balance of the potent mineralization inhibitor PPi, offers a distinct advantage over existing therapies for CKD-MBD and a novel strategy for the currently untreatable aspects of PXE. The preclinical data summarized in this guide demonstrate the potential of this compound to significantly reduce pathological calcification. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in human patients. This guide provides a foundational resource for researchers to design and interpret future studies aimed at independently validating and expanding upon these initial findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Use of Vitamin D Metabolites and Analogs in the Treatment of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphate binders for preventing and treating chronic kidney disease-mineral and bone disorder (CKD-MBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Effectiveness of Phosphate Binders in Patients with Chronic Kidney Disease: A Systematic Review and Network Meta-Analysis | PLOS One [journals.plos.org]
- 5. Vitamin D and chronic kidney disease–mineral bone disease (CKD–MBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcimimetics in the chronic kidney disease-mineral and bone disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcimimetics for secondary hyperparathyroidism in chronic kidney disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcimimetics in the treatment of secondary hyperparathyroisis in dialysis patients: comparison of the efficacy and safety of cinacalcet and etelcalcetide - Volgina - Clinical nephrology [journals.eco-vector.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. von Kossa and Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of SBI-425: A Potent TNAP Inhibitor for Vascular Calcification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. Tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a key therapeutic target due to its critical role in hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. SBI-425 has been identified as a highly potent and selective TNAP inhibitor with excellent oral bioavailability and in vivo efficacy in preventing vascular calcification in various preclinical models. This guide presents a comparative analysis of this compound against other TNAP inhibitors, namely MLS-0038949 and the non-specific inhibitor levamisole, supported by experimental data and detailed protocols.
Comparative Performance of TNAP Inhibitors
The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound and its comparators.
Table 1: In Vitro Potency against TNAP
| Compound | IC50 (PPi Assay) | IC50 (Whole Blood Assay) | Selectivity | Reference |
| This compound | 16 nM | 105 nM | >80 µM against IAP and PLAP | [1] |
| MLS-0038949 | 190 nM | Not Reported | No significant activity against IAP and PLAP (>100 µM) | |
| Levamisole | ~20 µM | Not Reported | Non-specific | [2] |
IAP: Intestinal Alkaline Phosphatase; PLAP: Placental Alkaline Phosphatase.
Table 2: Pharmacokinetic Profile of this compound in Rodents
| Parameter | Value | Species | Dosing | Reference |
| Clearance | Low to very low | Mouse | 2 mg/kg IV | [3] |
| Half-life (t1/2) | Good | Mouse | 2 mg/kg IV | [3] |
| Oral Bioavailability | Good to excellent | Mouse | 10 mg/kg PO | [3] |
| Oral Exposure (AUC) | >800 µg.hr/mL | Mouse | 10 mg/kg PO | [3] |
| In Vivo TNAP Inhibition | >75% at 8h, ~50% at 24h (plasma) | Mouse | 10 mg/kg PO | [3] |
Pharmacokinetic data for MLS-0038949 is limited, with studies noting its modest pharmacokinetic properties as a reason for the development of this compound.[4]
Table 3: In Vivo Efficacy in Animal Models of Vascular Calcification
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Warfarin-induced vascular calcification (Rat) | 10 mg/kg/day for 7 weeks | Significantly reduced calcium content in the aorta (3.84±0.64 to 0.70±0.23 mg/g) and peripheral arteries. | [1] |
| This compound | CKD-MBD mouse model | 10 and 30 mg/kg/day for 6 weeks | Drastically halted medial arterial calcification formation. | [5] |
| Levamisole | In vitro MOVAS-1 cell calcification | 1 mM | Significant reduction in calcium deposition. | [6] |
Experimental Protocols
In Vitro TNAP Inhibition Assay (PPi Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against TNAP using inorganic pyrophosphate (PPi) as a substrate.
Materials:
-
Recombinant TNAP enzyme
-
Inorganic pyrophosphate (PPi) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant TNAP to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the enzymatic reaction by adding a fixed concentration of PPi to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.
-
Read the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Whole Blood TNAP Inhibition Assay
This ex vivo assay measures the inhibition of endogenous TNAP activity in a more physiologically relevant matrix.
Materials:
-
Freshly collected whole blood (e.g., from mice or humans)
-
Test compounds dissolved in DMSO
-
Substrate for TNAP (e.g., p-nitrophenyl phosphate - pNPP or a chemiluminescent substrate)
-
Assay buffer
-
96-well or 384-well plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Dispense a small volume of whole blood or plasma into the wells of the plate.
-
Add the serially diluted test compounds to the wells and incubate for a short period.
-
Initiate the reaction by adding the TNAP substrate.
-
Incubate at 37°C for a defined period.
-
Measure the product formation. For pNPP, measure the absorbance at 405 nm. For a chemiluminescent substrate, measure the light output.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the PPi assay.[7]
In Vivo Warfarin-Induced Vascular Calcification Model (Rat)
This model is used to evaluate the efficacy of compounds in preventing vascular calcification.[1]
Animals:
-
Male Wistar rats
Procedure:
-
Induce vascular calcification by administering a diet containing warfarin (e.g., 0.3%) and vitamin K1.
-
Concurrently, treat the animals daily with the test compound (e.g., this compound at 10 mg/kg) or vehicle via oral gavage or intraperitoneal injection for a specified duration (e.g., 7 weeks).
-
At the end of the treatment period, euthanize the animals and harvest the aorta and other relevant arteries.
-
Quantify the extent of calcification by:
-
Measuring the calcium content of the tissues using a colorimetric assay (e.g., o-cresolphthalein complexone method).
-
Histological analysis of tissue sections stained with von Kossa to visualize calcium deposits.
-
Signaling Pathways
TNAP-Mediated Vascular Calcification
Tissue-nonspecific alkaline phosphatase (TNAP) plays a pivotal role in the process of vascular calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. In vascular smooth muscle cells (VSMCs), various pathological stimuli can lead to their transdifferentiation into osteoblast-like cells, which is characterized by the upregulation of TNAP. This increase in TNAP activity leads to a localized decrease in PPi levels and an increase in inorganic phosphate (Pi), creating a pro-calcific environment.
Caption: TNAP hydrolyzes PPi, a key inhibitor of calcification.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a TNAP inhibitor like this compound in a preclinical model of vascular calcification.
Caption: Workflow for in vivo testing of TNAP inhibitors.
Conclusion
The meta-analysis of the available research indicates that this compound is a highly promising therapeutic agent for the treatment of vascular calcification. Its high potency, selectivity, and excellent oral bioavailability, combined with demonstrated in vivo efficacy in relevant animal models, position it as a superior candidate compared to earlier TNAP inhibitors like MLS-0038949 and non-specific agents such as levamisole. The detailed experimental protocols and understanding of the underlying TNAP signaling pathway provided in this guide offer a solid foundation for further research and development in this critical area of cardiovascular medicine. Future studies involving direct, head-to-head comparisons with other emerging TNAP inhibitors will be crucial for definitively establishing the clinical potential of this compound.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of Extracellular ATP by Vascular Smooth Muscle Cells Transdifferentiated into Chondrocytes Generates Pi but Not PPi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of SBI-425
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
At a Glance: In Vitro vs. In Vivo Efficacy of this compound
| Parameter | In Vitro | In Vivo |
| Primary Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) |
| Observed Effect | Inhibition of TNAP enzymatic activity | Inhibition of plasma TNAP activity, reduction of vascular calcification, and effects on bone mineralization. |
| Potency (IC50) | 16 nM for TNAP[1] | - |
| Dosage | Not Applicable | 10-30 mg/kg/day (rodent models)[2][3] |
| Key Outcomes | Reduced hydrolysis of pyrophosphate (PPi) and other TNAP substrates | Prevention of arterial calcification, increased survival in a CKD mouse model, and alterations in bone formation rate.[2][3][4] |
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
In Vitro Data: Potency and Selectivity of this compound
| Target | IC50 | Selectivity | Reference |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 16 nM | Highly selective over other alkaline phosphatases (IAP and PLAP) and a panel of 35 other targets.[5] | [1] |
In Vivo Data: Efficacy of this compound in a Rat Model of Vascular Calcification
A study utilizing a warfarin-induced model of arterial media calcification in rats demonstrated the in vivo efficacy of this compound.
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | % Change | Reference |
| Aortic Calcium Content (mg/g wet tissue) | 3.84 ± 0.64 | 0.70 ± 0.23 | ↓ 81.8% | [4][6] |
| Carotid Artery Calcium Content (mg/g wet tissue) | 1.46 ± 0.32 | 0.28 ± 0.04 | ↓ 80.8% | [6] |
| Femoral Artery Calcium Content (mg/g wet tissue) | 1.80 ± 0.32 | 0.43 ± 0.12 | ↓ 76.1% | [6] |
| Bone Formation Rate (µm³/µm²/day) | Significantly higher than this compound treated | Significantly decreased compared to vehicle | ↓ | [2][4][6] |
| Mineral Apposition Rate (µm/day) | Significantly higher than this compound treated | Significantly decreased compared to vehicle | ↓ | [2][4][6] |
Signaling Pathway and Experimental Workflow Visualizations
TNAP Signaling Pathway and Inhibition by this compound
Tissue-nonspecific alkaline phosphatase (TNAP) plays a crucial role in regulating mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This compound selectively inhibits TNAP, leading to an increase in local PPi concentrations and subsequent prevention of pathological calcification.
References
- 1. biotna.net [biotna.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SBI-425: A Guide to Safe and Compliant Practices
For researchers and scientists working with the potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, SBI-425, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols are ultimately dictated by the compound's Safety Data Sheet (SDS) and local regulations, this guide provides essential information and procedural guidance for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions:
Before addressing disposal, it is crucial to handle this compound with care. This compound is intended for research use only and is not for human or veterinary use. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Summary of this compound Properties
To inform safe handling and disposal decisions, a summary of the known properties of this compound is presented below.
| Property | Value |
| CAS Number | 1451272-71-1 |
| Molecular Formula | C₁₃H₁₂ClN₃O₄S |
| Molecular Weight | 341.77 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Procedural Guidance for the Disposal of this compound
The following steps outline a general, best-practice approach to the disposal of this compound. Crucially, these steps must be cross-referenced with the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as chemical waste.[1][2] It is imperative to segregate this waste at the point of generation to prevent reactions with incompatible chemicals.[2][3]
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated items like weighing paper or spill cleanup materials, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, typically prepared in DMSO, should be collected in a separate, compatible hazardous waste container. Do not mix this waste with other solvent streams unless permitted by your institution's EHS office.[4][5] Aqueous solutions should be collected separately from organic solvent waste.[6]
-
Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste. If the container held what is classified as an acutely hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1][6] The defaced, rinsed container may then be disposed of as regular trash, pending institutional policies.[1][7]
Step 2: Proper Waste Containerization and Labeling
Use only appropriate, chemical-resistant containers for waste collection.[8][9] The container must be kept securely closed except when adding waste.[6][8]
All waste containers must be accurately and clearly labeled with a hazardous waste tag provided by your institution's EHS office.[9] The label should include:
-
The full chemical name: "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"). Avoid abbreviations or chemical formulas.[9]
-
The concentration and volume of the waste.
-
The date of waste generation.[9]
-
The associated hazards (to be determined from the SDS).
Step 3: Storage of Chemical Waste
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3][8] This area should be at or near the point of waste generation and under the control of laboratory personnel.[8] Ensure that incompatible waste streams are physically segregated.[3]
Step 4: Arrange for Chemical Waste Pickup
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your EHS department or a certified hazardous waste disposal company.[1][8] Never dispose of this compound or its solutions down the sink or in the regular trash.[1][9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling SBI-425
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of SBI-425, a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. This document offers a direct, procedural framework for the operational use and disposal of this compound, designed to be your preferred resource for laboratory safety and chemical handling.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| CAS Number | 1451272-71-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClN₃O₄S | [1][2][3] |
| Molecular Weight | 341.77 g/mol | [2][3] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| IC₅₀ | 0.016 µM for TNAP | [3] |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound in its solid form or in solution.
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A standard laboratory coat must be worn.
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound from receipt to use.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and date received.
3.2. Preparation of Stock Solutions
-
Work Area: All handling of solid this compound and preparation of solutions must be conducted within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of solid this compound using an analytical balance.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid in a suitable container. Mix gently until the solid is completely dissolved.
3.3. Experimental Use
-
Dilutions: Perform any necessary dilutions of the stock solution within the chemical fume hood.
-
Labeling: Clearly label all prepared solutions with the chemical name, concentration, solvent, and date of preparation.
-
Handling: When using solutions of this compound, continue to wear all required personal protective equipment.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a separate, sealed, and clearly labeled hazardous liquid waste container.
4.2. Container Management
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated secondary containment area to prevent spills.
4.3. Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[4]
Emergency Procedures
5.1. Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Contain: If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wear appropriate PPE and clean the affected area according to your institution's established procedures for chemical spills.
5.2. Personal Exposure
-
Eyes: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: If skin contact occurs, wash the affected area thoroughly with soap and water and seek medical attention if irritation persists.
-
Inhalation: If inhaled, move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: If ingested, seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
